Erythromycin E
Description
Properties
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTPADOGZAML-LMXGZOGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41451-91-6 | |
| Record name | Erythromycin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elucidating the Structure of Erythromycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) E is a minor congener in the erythromycin complex, a family of macrolide antibiotics produced by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most abundant and clinically significant member, the structural characterization of related variants like Erythromycin E is crucial for understanding biosynthetic pathways, identifying potential impurities in drug manufacturing, and exploring structure-activity relationships. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of this compound, compiled from established analytical techniques applied to the erythromycin family.
Physicochemical and Spectroscopic Overview
This compound is structurally analogous to Erythromycin A, featuring a 14-membered lactone ring, a desosamine (B1220255) sugar, and a cladinose (B132029) sugar. The primary distinction lies in the modification of the aglycone. The molecular formula of this compound has been determined through high-resolution mass spectrometry.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a cornerstone in identifying erythromycin congeners. For this compound, electrospray ionization (ESI) is typically employed in the positive ion mode. The protonated molecule is observed, providing the exact mass and allowing for the determination of the elemental composition.
| Parameter | Value | Source |
| Molecular Ion (M+H)⁺ | m/z 748.5 | |
| Deduced Molecular Formula | C₃₈H₆₉NO₁₃ | Inferred from mass and isotopic pattern |
| Key MS/MS Fragments | Loss of cladinose (m/z 590.4), Loss of desosamine (m/z 572.4), Water loss from aglycone | Inferred from typical erythromycin fragmentation |
Note: Detailed fragmentation patterns for this compound are not extensively published. The key fragments listed are based on the established fragmentation behavior of erythromycins.
Experimental Protocols
The structure elucidation of this compound follows a multi-step process involving isolation, purification, and spectroscopic analysis. The following protocols are based on established methods for the separation and characterization of erythromycin analogues.
Isolation and Purification of this compound
This compound is typically isolated as a minor component from the fermentation broth of Saccharopolyspora erythraea.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column, such as an Ashaipak ODP-50 (250 mm × 4.6 mm i.d., 5 µm particle size), is effective for separating erythromycin congeners.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724), water, and a buffer at a slightly alkaline pH to ensure the amino group of the desosamine sugar is not protonated. For example, a mixture of 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3), water, and acetonitrile in a ratio of 35:25:40 (v/v/v) has been used.
-
Flow Rate: A flow rate of 0.8 mL/min is typically employed.
-
Column Temperature: The column is often maintained at an elevated temperature, for instance, 50 °C, to improve peak shape and resolution.
-
Detection: UV detection at 215 nm is suitable for monitoring the elution of erythromycins.
-
Injection Volume: An injection volume of 70 µL is used for analytical purposes.
Mass Spectrometry Analysis
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used. High-resolution instruments are essential for accurate mass determination.
-
Ion Source Parameters (Typical):
-
Curtain Gas: 10 mL/min
-
Ion Spray Voltage: 3500 V
-
Temperature: 450 °C
-
Ion Source Gas 1: 20 mL/min
-
Ion Source Gas 2: 30 mL/min
-
Declustering Potential: 60 V
-
Entrance Potential: 10 V
-
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) on the ion of interest (e.g., m/z 748.5 for this compound) to obtain fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, crucial for tracing out spin systems in the macrolide ring and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and establishing the overall structure, including the attachment points of the sugars to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.
-
Structure Elucidation Workflow and Logic
The determination of the this compound structure is a deductive process that integrates data from various spectroscopic techniques.
Logic of Spectral Interpretation
-
Molecular Formula Determination: The exact mass from HRMS provides the elemental composition. For this compound, the [M+H]⁺ of 748.5 suggests a molecular formula of C₃₈H₆₉NO₁₃.
-
Identification of Sugar Moieties: The ¹H and ¹³C NMR spectra of erythromycins show characteristic signals for the desosamine and cladinose sugars. These are identified by their unique spin systems in the COSY spectrum and their characteristic chemical shifts. MS/MS fragmentation showing losses corresponding to these sugars further confirms their presence.
-
Elucidation of the Aglycone Backbone: The remaining signals in the NMR spectra belong to the 14-membered lactone ring. The connectivity of the protons and carbons in the aglycone is pieced together using COSY and HMBC data.
-
Positioning of Substituents: HMBC correlations between the anomeric protons of the sugars and carbons on the aglycone establish the points of glycosylation. For example, a correlation between the anomeric proton of desosamine and C5 of the aglycone, and between the anomeric proton of cladinose and C3 of the aglycone, would confirm the typical erythromycin connectivity.
-
Determination of Stereochemistry: The relative stereochemistry of the numerous chiral centers is determined by analyzing coupling constants in the ¹H NMR spectrum and through-space correlations in the NOESY spectrum.
Comparative Analysis with Erythromycin A
The structure of this compound is best understood in comparison to the well-characterized Erythromycin A.
| Feature | Erythromycin A | This compound |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₈H₆₉NO₁₃ |
| Molecular Weight | 733.9 | 747.9 |
| Key Structural Difference | Hydroxyl group at C12 | Likely contains an additional modification on the aglycone |
The difference of 14 Da between the molecular weights of Erythromycin A and E suggests the presence of an additional methyl group or a related modification. The exact location of this modification would be definitively determined by a detailed analysis of the 2D NMR data of this compound.
Signaling Pathways and Logical Relationships
The structural elucidation process relies on a logical flow of information from different experiments to arrive at the final structure.
Conclusion
The structure elucidation of this compound, while not as extensively documented as that of Erythromycin A, can be confidently approached using a standard battery of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula and initial structural clues through fragmentation analysis. A complete suite of 1D and 2D NMR experiments is indispensable for unambiguously determining the complex covalent structure and relative stereochemistry of this macrolide antibiotic. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals engaged in the analysis of erythromycins and other complex natural products.
An In-depth Technical Guide to the Chemical Properties and Stability of Erythromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) E, a lesser-known analogue of the widely used macrolide antibiotic Erythromycin A, is a subject of increasing interest within the scientific community. As a related substance and potential impurity in erythromycin preparations, a thorough understanding of its chemical properties and stability profile is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core chemical characteristics of Erythromycin E, its stability under various stress conditions, and detailed experimental protocols for its analysis.
Chemical Properties of this compound
This compound is structurally similar to Erythromycin A, with key differences that influence its physicochemical properties. The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Data | Reference |
| Molecular Formula | C₃₇H₆₅NO₁₄ | [1] |
| Molecular Weight | 747.9 g/mol | [1] |
| Appearance | White to off-white crystalline powder (assumed based on related compounds) | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Mass-to-Charge Ratio (m/z) | 748.36 [M+H]⁺ | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound. In forced degradation studies of erythromycin, a peak corresponding to this compound has been identified with a mass-to-charge ratio (m/z) of 748.36 for the protonated molecule [M+H]⁺.[2]
Experimental Protocol: LC-MS for this compound Identification
A stability-indicating LC-MS method can be adapted to identify and quantify this compound.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a single quadrupole mass spectrometer.[2]
-
Column: A C18 reversed-phase column is suitable for the separation of erythromycin and its related substances.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typically employed. The pH of the mobile phase should be optimized for a good separation, for instance, around 7.0.[3]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.[3]
-
Detection: Mass spectrometric detection in positive ion mode, monitoring for the specific m/z of this compound (748.36).[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and dilute to an appropriate concentration before injection.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy
Detailed ¹H and ¹³C NMR and IR spectral data specifically for this compound are not widely published. However, the spectra would be expected to share significant similarities with Erythromycin A, with distinct differences arising from the structural modifications in this compound. Analysis of these differences would be key to its structural elucidation.
Stability of this compound
The stability of erythromycins is a critical factor influencing their formulation, storage, and therapeutic efficacy. Like other erythromycins, this compound is susceptible to degradation under various stress conditions.
pH Stability
Erythromycins are known to be unstable in acidic conditions. The lactone ring is susceptible to hydrolysis, leading to the formation of inactive degradation products. While specific kinetic data for this compound is not available, it is expected to follow a similar degradation pathway to Erythromycin A in acidic media. In basic conditions, erythromycins are generally more stable.
Thermal Stability
Thermal stress can lead to the degradation of erythromycins. Studies on erythromycin formulations have shown that degradation occurs at elevated temperatures.[4]
Photostability
Exposure to light, particularly UV radiation, can cause degradation of photosensitive drug molecules. Photostability testing according to ICH Q1B guidelines is essential to determine the intrinsic photostability of this compound and to select appropriate packaging.[5][6][7]
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical forced degradation protocol for erythromycins involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][8]
Experimental Protocol: Forced Degradation of this compound
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.[9]
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before analysis.[9]
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time (e.g., 24 hours).[9]
-
Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 60°C) for an extended period (e.g., 7 days).[9]
-
Photodegradation: Expose a solution of this compound to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.[5][6][7]
Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify the degradation products.
Degradation Pathway
The degradation of erythromycins, particularly under acidic conditions, is a complex process. While the specific degradation pathway of this compound has not been fully elucidated in the available literature, it is likely to share similarities with the degradation of Erythromycin A. The primary degradation route for Erythromycin A in acidic solution involves intramolecular cyclization reactions.
Figure 1: A generalized workflow for conducting forced degradation studies on this compound.
Conclusion
This technical guide has summarized the currently available information on the chemical properties and stability of this compound. While its molecular formula and weight are established, further research is needed to fully characterize its physicochemical properties, such as melting point, solubility, and pKa. The stability of this compound, particularly under forced degradation conditions, requires more in-depth investigation to elucidate its specific degradation pathways and kinetics. The provided experimental protocols offer a foundation for researchers and drug development professionals to conduct these necessary studies, which are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing erythromycin and its related substances.
References
- 1. This compound | C37H65NO14 | CID 22525221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. atlas-mts.com [atlas-mts.com]
- 7. youtube.com [youtube.com]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The intricate pathway of Erythromycin E biosynthesis in Saccharopolyspora erythraea: A technical guide for researchers.
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the biosynthesis of Erythromycin (B1671065) E, a crucial intermediate in the production of the clinically significant antibiotic Erythromycin A, within the filamentous bacterium Saccharopolyspora erythraea. This document details the enzymatic machinery, genetic organization, and post-polyketide synthase modifications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and further research in this field.
The Core Machinery: 6-Deoxyerythronolide B Synthase (DEBS)
The biosynthesis of the erythromycin macrolactone core is orchestrated by a colossal multienzyme complex known as 6-deoxyerythronolide B synthase (DEBS). This Type I polyketide synthase (PKS) is encoded by the eryA gene cluster, which includes three large open reading frames (eryAI, eryAII, and eryAIII) that translate into three multifunctional proteins: DEBS1, DEBS2, and DEBS3.[1] These proteins form a modular assembly line, with each module responsible for a specific cycle of chain elongation and modification of the growing polyketide chain.[2][3]
The process is initiated by the loading of a propionyl-CoA starter unit onto the loading domain of DEBS1. Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, each being added in a sequential, assembly-line fashion.[2][4] Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are essential for chain elongation.[3] Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present in certain modules to modify the β-keto group of the growing chain, leading to the characteristic pattern of hydroxyl and methyl groups on the final macrolide.[4][5] The final product of the DEBS assembly line is the 14-membered macrolactone, 6-deoxyerythronolide B (6-dEB).[4][5]
Post-PKS Modifications: The Path to Erythromycin E
Following the synthesis of 6-dEB, a series of post-PKS modifications are required to generate the various forms of erythromycin. The biosynthesis of this compound involves the action of specific hydroxylases and glycosyltransferases encoded by genes within the ery cluster.
The key enzymatic steps leading to this compound are:
-
Hydroxylation at C-6: The cytochrome P450 monooxygenase EryF catalyzes the hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).[6]
-
First Glycosylation: The glycosyltransferase EryBIII attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB). The genes responsible for the biosynthesis of L-mycarose are designated as eryB.[7][8]
-
Second Glycosylation: The glycosyltransferase EryCIII then attaches the deoxysugar D-desosamine to the C-5 hydroxyl group of MEB, resulting in the formation of Erythromycin D. The genes involved in D-desosamine biosynthesis are denoted as eryC.[7][8]
-
Hydroxylation at C-12: The cytochrome P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C-12 position to produce Erythromycin C.
-
Final Methylation: Finally, the S-adenosyl-L-methionine-dependent O-methyltransferase EryG catalyzes the methylation of the C-3'' hydroxyl group of the mycarose (B1676882) moiety of Erythromycin C to yield Erythromycin A. This compound is an important intermediate in this final step.
Quantitative Data on Erythromycin Biosynthesis
The following tables summarize key quantitative data related to the enzymes and production of erythromycin.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| DEBS 1+TE | (2S)-Methylmalonyl-CoA | 24 | 3.4 | [9] |
| Complete DEBS | Propionyl-CoA | - | 0.5 | [9] |
| EryF (SaEryF) | 6-dEB | 13.7 | - | [10] |
| EryF (AcEryF) | 6-dEB | 17.4 | - | [10] |
| EryF (AeEryF) | 6-dEB | 19.4 | - | [10] |
| EryK | Erythromycin D | - | - | [11] |
| Strain / Condition | Product | Titer (mg/L) | Reference |
| S. erythraea E3-CymRP21-dcas9-sucC (engineered) with ammonium (B1175870) sulfate (B86663) supplementation | Erythromycin | 1125.66 | [1] |
| E. coli expressing erythromycin pathway (original plasmid design) | Erythromycin A | ~0.8 | [5] |
| E. coli expressing erythromycin pathway (improved plasmid design) | Erythromycin A | 4 | [5][6] |
| S. erythraea with bidirectional promoter knock-in | Erythromycin | Increased by 58.3% compared to wild-type | [12] |
| S. erythraea with optimized n-propanol supplementation | Erythromycin | 1442.8 | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of erythromycin biosynthesis.
Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9
This protocol facilitates the targeted deletion of genes or gene clusters to study their function in erythromycin biosynthesis.
Detailed Steps:
-
sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the upstream and downstream regions of the gene or gene cluster to be deleted.[14]
-
Plasmid Construction: Clone the designed sgRNAs into a suitable CRISPR-Cas9 vector, such as pKCcas9dO, which is effective in Streptomyces and related actinomycetes.[14] This plasmid typically contains the Cas9 nuclease gene and the sgRNA expression cassette.
-
Transformation: Prepare protoplasts of S. erythraea and transform them with the constructed CRISPR-Cas9 plasmid via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification: Select for transformants on appropriate antibiotic-containing media. Isolate genomic DNA from potential mutants and verify the deletion of the target gene or cluster using PCR with primers flanking the target region, followed by DNA sequencing to confirm the precise deletion.[15]
Heterologous Expression of Erythromycin Biosynthesis Genes in E. coli
This protocol enables the production of erythromycin and its intermediates in a more genetically tractable host, facilitating pathway engineering and enzyme characterization.
Detailed Steps:
-
Gene Cloning: The entire erythromycin gene cluster is too large to be cloned into a single plasmid. Therefore, the genes are typically divided into smaller, manageable cassettes and cloned into multiple compatible E. coli expression vectors.[3] For example, the DEBS genes (eryA) can be on one set of plasmids, and the post-PKS modification genes on another.
-
Host Engineering: The E. coli host strain needs to be engineered to provide the necessary precursors, such as propionyl-CoA and methylmalonyl-CoA, which are not abundant in wild-type E. coli. This often involves introducing genes for precursor biosynthesis pathways. Additionally, a phosphopantetheinyl transferase (like Sfp from Bacillus subtilis) needs to be co-expressed to post-translationally modify the ACP domains of the PKS, which is essential for its activity.[6]
-
Expression and Fermentation: The engineered E. coli strain carrying all the necessary plasmids is cultured in a suitable fermentation medium. Gene expression is induced, and the fermentation is carried out under optimized conditions (e.g., temperature, pH, aeration) to maximize product yield.[16]
-
Extraction and Analysis: After fermentation, the broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the produced erythromycin and its intermediates.[17][18]
Isotopic Labeling Studies
This technique is used to trace the incorporation of precursors into the erythromycin molecule, confirming the biosynthetic pathway and elucidating the origin of each carbon atom.
Protocol Overview:
-
Precursor Feeding: Labeled precursors, such as [1-13C]propionate or [1-13C]acetate, are fed to S. erythraea cultures during the production phase.[2]
-
Fermentation and Extraction: The fermentation is continued to allow for the incorporation of the labeled precursors into erythromycin. The antibiotic is then extracted from the culture broth.
-
Analysis: The purified erythromycin is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the positions and extent of isotopic labeling. This information reveals how the precursors are assembled by the PKS and modified by subsequent enzymes.[2]
This technical guide provides a foundational understanding of the biosynthesis of this compound in Saccharopolyspora erythraea. The detailed information on the biosynthetic pathway, quantitative data, and experimental protocols is intended to serve as a valuable resource for researchers aiming to further explore, engineer, and optimize the production of this important antibiotic.
References
- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Heterologous Erythromycin Production across Strain and Plasmid Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved heterologous erythromycin A production through expression plasmid re-design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Logic, Experimental Steps, and Potential of Heterologous Natural Product Biosynthesis Featuring the Complex Antibiotic Erythromycin A Produced Through E. coli [jove.com]
- 7. Kinetic studies on the two common inherited forms of human erythrocyte adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 10. Engineered EryF hydroxylase improving heterologous polyketide erythronolide B production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
- 16. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Determination of Erythromycin in Plasma by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]
Erythromycin E: A Technical Whitepaper on its Emergence as a Metabolite of Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a widely prescribed macrolide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of various derivatives. While the N-demethylation and acid-catalyzed degradation pathways of Erythromycin A are well-documented, the formation of other metabolites, such as Erythromycin E, is less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite of Erythromycin A. It consolidates available data on its formation, presents relevant experimental protocols for its study, and utilizes visualizations to illustrate key concepts. This document aims to serve as a foundational resource for researchers investigating the metabolic fate of Erythromycin A and the potential biological activities of its lesser-known metabolites.
Introduction
Erythromycin A is a 14-membered macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis.[][3] The clinical efficacy and pharmacokinetic profile of Erythromycin A are significantly influenced by its metabolic transformation in the body. The primary site of metabolism is the liver, where cytochrome P450 enzymes, particularly CYP3A4, play a crucial role.[][4]
The most well-characterized metabolic pathways of Erythromycin A include:
-
N-demethylation: The removal of a methyl group from the desosamine (B1220255) sugar, leading to the formation of N-demethylerythromycin A.[5]
-
Acid-catalyzed degradation: In the acidic environment of the stomach, Erythromycin A is unstable and degrades into inactive metabolites such as anhydroerythromycin A.[6][7]
Beyond these major pathways, a variety of other related erythromycin compounds have been identified, including Erythromycin B, C, D, and F.[1] Notably, this compound has been identified as a metabolite of Erythromycin A.[8] This guide focuses specifically on the current knowledge surrounding the formation of this compound from its parent compound, Erythromycin A.
This compound: Structure and Formation
Chemical Structure
This compound is structurally similar to Erythromycin A, with a molecular formula of C37H65NO14. The precise structural modifications that differentiate this compound from Erythromycin A are crucial for understanding its formation and potential biological activity.
Table 1: Chemical Properties of Erythromycin A and this compound
| Compound | Molecular Formula | Molar Mass |
| Erythromycin A | C37H67NO13 | 733.9 g/mol |
| This compound | C37H65NO14 | 747.9 g/mol |
Metabolic Pathway and a Lack of a Defined Enzymatic Route
Current scientific literature explicitly identifying the enzymatic pathway for the conversion of Erythromycin A to this compound is scarce. While one source designates this compound as a metabolite, the specific enzymes and mechanisms involved in this biotransformation have not been elucidated.[8] The major metabolic activity of CYP3A4 on Erythromycin A is N-demethylation, and there is no direct evidence to suggest its involvement in the formation of this compound.[][4]
It is plausible that this compound is a minor metabolite, and its formation may occur through alternative, less characterized enzymatic pathways or as a result of degradation under specific physiological conditions. Further research is required to isolate and identify the specific enzymes or conditions responsible for this conversion.
Quantitative Data
To date, there is a significant lack of quantitative data in the public domain specifically detailing the conversion rates of Erythromycin A to this compound in vivo or in vitro. Studies focusing on the pharmacokinetics of Erythromycin A have predominantly quantified the parent drug and its major metabolites, anhydroerythromycin A and N-demethylerythromycin A.[9]
Future research efforts should be directed towards developing sensitive and specific analytical methods to quantify this compound in biological matrices following the administration of Erythromycin A. This would be instrumental in determining the extent of this metabolic pathway and its potential clinical relevance.
Experimental Protocols
The study of this compound as a metabolite of Erythromycin A requires robust experimental designs. Below are detailed methodologies for key experiments that can be adapted for this purpose.
In Vitro Metabolism Studies
-
Objective: To investigate the formation of this compound from Erythromycin A in a controlled in vitro environment using liver microsomes or hepatocytes.
-
Materials:
-
Human liver microsomes (HLMs) or cryopreserved human hepatocytes
-
Erythromycin A
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct macrolide)
-
-
Protocol:
-
Pre-warm a suspension of HLMs or hepatocytes in incubation buffer at 37°C.
-
Add Erythromycin A to the suspension to initiate the metabolic reaction. A range of concentrations should be tested to assess concentration-dependent metabolism.
-
For microsomal studies, add the NADPH regenerating system to start the reaction. For hepatocytes, the cells are metabolically active.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To develop a sensitive and specific method for the simultaneous detection and quantification of Erythromycin A and this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for Erythromycin A and this compound.
-
For Erythromycin A: e.g., m/z 734.5 -> 576.4
-
For this compound: The specific transitions would need to be determined by infusing a standard of this compound into the mass spectrometer.
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each compound to achieve maximum sensitivity.
-
Visualizations
Logical Relationship of Erythromycin A Metabolism
The following diagram illustrates the known and potential metabolic pathways of Erythromycin A, highlighting the position of this compound as a currently uncharacterized metabolite.
Caption: Known and potential metabolic pathways of Erythromycin A.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the key steps in an in vitro experiment to investigate the formation of this compound.
Caption: Workflow for in vitro metabolism of Erythromycin A.
Conclusion and Future Directions
The identification of this compound as a metabolite of Erythromycin A opens new avenues for research into the complete metabolic profile of this important antibiotic. While its existence is acknowledged, the pathway of its formation, the enzymes involved, and its quantitative significance remain largely unknown. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to begin to address these knowledge gaps.
Future research should prioritize:
-
Elucidation of the metabolic pathway: Utilizing techniques such as high-resolution mass spectrometry and isotope labeling to trace the transformation of Erythromycin A to this compound.
-
Enzyme identification: Screening a panel of drug-metabolizing enzymes to identify those capable of catalyzing the formation of this compound.
-
Quantitative analysis in vivo: Developing and validating bioanalytical methods to measure this compound levels in plasma and other biological fluids from patients receiving Erythromycin A.
-
Pharmacological characterization: Assessing the antimicrobial and potential off-target activities of purified this compound.
A more complete understanding of the metabolism of Erythromycin A to this compound will contribute to a more comprehensive safety and efficacy profile of the parent drug and may reveal new insights into its pharmacological effects.
References
- 1. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Biological Activity of Erythromycin E Impurity (Anhydroerythromycin A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065), a widely used macrolide antibiotic, can degrade under acidic conditions to form various impurities. Among these, Erythromycin E, also known as Anhydroerythromycin A, is a significant degradation product formed both in vitro and in vivo. While initially considered an inactive metabolite, emerging evidence indicates that Anhydroerythromycin A possesses distinct biological activities, including antibacterial effects against specific pathogens and significant interactions with drug-metabolizing enzymes. This technical guide provides an in-depth overview of the known biological activities of Anhydroerythromycin A, detailing its antibacterial spectrum, inhibitory effects on Cytochrome P450 3A4 (CYP3A4), and potential immunomodulatory and cytotoxic properties. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and pharmacology, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the pharmacological profile of this important erythromycin impurity.
Introduction
Erythromycin A is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] Its clinical efficacy is well-established; however, its chemical instability in acidic environments leads to the formation of degradation products.[2][3] The primary degradation product is Anhydroerythromycin A (also referred to as this compound impurity), a cyclic ether formed from the internal dehydration of Erythromycin A.[2][3] The presence of this impurity in erythromycin formulations is a critical quality attribute monitored by regulatory agencies.[4]
Initially, Anhydroerythromycin A was reported to have negligible antibacterial activity.[2][3] However, more recent studies have demonstrated its activity against certain Gram-positive bacteria.[5][6] Furthermore, Anhydroerythromycin A has been identified as a potent inhibitor of the drug-metabolizing enzyme CYP3A4, a characteristic that may explain some of the drug-drug interactions observed with erythromycin administration.[5][6][7] This guide synthesizes the current knowledge on the biological activities of Anhydroerythromycin A, providing a framework for its further study and risk assessment.
Antibacterial Activity
Anhydroerythromycin A has demonstrated selective antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus cereus have been reported.[5][6]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 12.5 | [5][6] |
| Bacillus cereus | Not Specified | 6.25 | [5][6] |
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol is adapted from the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][8]
Materials:
-
Anhydroerythromycin A reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (S. aureus, B. cereus)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Anhydroerythromycin A Stock Solution:
-
Dissolve Anhydroerythromycin A in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Anhydroerythromycin A stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 100 µL per well with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Anhydroerythromycin A dilutions.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Anhydroerythromycin A that completely inhibits visible growth of the organism.
-
Experimental Workflow: MIC Determination
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Anhydroerythromycin A is a known inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a wide range of drugs.[5][6] This inhibition is thought to be more potent than that of the parent compound, erythromycin, and may contribute to drug-drug interactions.[7]
Quantitative Data: CYP3A4 Inhibition
Experimental Protocol: CYP3A4 Inhibition Assay
This protocol is based on standard methods for assessing CYP3A4 inhibition using testosterone (B1683101) as a substrate.[9][10]
Materials:
-
Anhydroerythromycin A reference standard
-
Human liver microsomes (HLM)
-
Testosterone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
6β-hydroxytestosterone standard
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Anhydroerythromycin A, testosterone, and 6β-hydroxytestosterone in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.2 mg/mL), potassium phosphate buffer, and various concentrations of Anhydroerythromycin A (or vehicle control) at 37°C for 5 minutes.
-
Initiate the reaction by adding testosterone (at a concentration near its Km for CYP3A4, typically 50-100 µM).
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of 6β-hydroxytestosterone formation at each concentration of Anhydroerythromycin A relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow: CYP3A4 Inhibition Assay
Potential Cytotoxicity
The cytotoxicity of Anhydroerythromycin A has not been extensively studied. However, the cytotoxicity of erythromycin and other macrolides has been evaluated in various cell lines.[11] The following protocol, based on the MTT assay, can be used to assess the potential cytotoxicity of Anhydroerythromycin A.
Experimental Protocol: Cytotoxicity Assay (MTT)
This protocol is a standard method for assessing cell viability.[12][13]
Materials:
-
Anhydroerythromycin A reference standard
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Anhydroerythromycin A in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Anhydroerythromycin A.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Potential Immunomodulatory Effects
Macrolide antibiotics, including erythromycin, are known to possess immunomodulatory properties, primarily through the inhibition of pro-inflammatory cytokine production and interference with signaling pathways such as NF-κB.[6][12][14] While the specific effects of Anhydroerythromycin A are not well-documented, it is plausible that it shares some of these properties.
Signaling Pathway: NF-κB Inhibition by Macrolides
Experimental Protocol: Cytokine Production Assay (ELISA)
This protocol can be used to investigate the effect of Anhydroerythromycin A on the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells.[6]
Materials:
-
Anhydroerythromycin A reference standard
-
Human bronchial epithelial cell line (e.g., BEAS-2B)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate cytokine production
-
ELISA kits for human IL-6 and IL-8
Procedure:
-
Cell Culture and Treatment:
-
Culture BEAS-2B cells to confluence in 24-well plates.
-
Pre-treat the cells with various concentrations of Anhydroerythromycin A for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the Anhydroerythromycin A-treated groups to the stimulated control group to determine the inhibitory effect.
-
Conclusion
This compound impurity, or Anhydroerythromycin A, is not an inert degradation product but a biologically active molecule. Its demonstrated antibacterial activity against specific Gram-positive bacteria and its potent inhibition of CYP3A4 warrant careful consideration in the development and quality control of erythromycin-containing pharmaceuticals. The potential for immunomodulatory and cytotoxic effects, while not yet fully elucidated for Anhydroerythromycin A itself, represents an important area for future research. The experimental protocols detailed in this guide provide a foundation for further investigation into the complete pharmacological profile of this significant erythromycin impurity. A thorough understanding of its biological activities is crucial for ensuring the safety and efficacy of erythromycin-based therapies.
References
- 1. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reframeDB [reframedb.org]
- 6. Effect of erythromycin on Haemophilus influenzae endotoxin-induced release of IL-6, IL-8 and sICAM-1 by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. Effects of erythromycin and its derivatives on interleukin-8 release by human bronchial epithelial cell line BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythromycin modulates IL-8 expression in normal and inflamed human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antibiotic: A Technical Chronicle of Erythromycin E's Discovery and Scientific Context
For Immediate Release
A deep dive into the historical archives of antibiotic discovery reveals the intricate story of Erythromycin (B1671065) E, a lesser-known but significant member of the erythromycin family. This technical guide illuminates the discovery of Erythromycin E, detailing the experimental protocols of the era and placing its emergence within the broader context of the mid-20th century's antibiotic revolution.
Executive Summary
This compound, a metabolite of the more prevalent Erythromycin A, emerged from the groundbreaking research on the erythromycin complex in the early 1950s. While the initial discovery of erythromycin is credited to Dr. Abelardo B. Aguilar and the subsequent isolation and commercialization to a team at Eli Lilly and Company led by J. M. McGuire in 1952, the specific characterization of this compound as a distinct chemical entity followed as researchers delved deeper into the metabolic products of the producing organism, Saccharopolyspora erythraea. This whitepaper provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, supported by detailed experimental methodologies and a historical perspective on the scientific landscape of the time.
Historical Context: The Golden Age of Antibiotic Discovery
The mid-20th century was a period of intense scientific exploration in the field of antibiotics, often referred to as the "Golden Age." Following the success of penicillin, researchers scoured the globe for microorganisms capable of producing novel antimicrobial compounds. The primary source of these discoveries was soil-dwelling microbes, particularly from the actinomycetes group. This era was characterized by a systematic approach of isolating and screening vast numbers of microbial strains for their ability to inhibit the growth of pathogenic bacteria.
The discovery of the erythromycin complex from a soil sample from the Philippines in 1949 by Dr. Aguilar was a testament to this global search.[1][2][3] The subsequent isolation of erythromycin by McGuire's team at Eli Lilly in 1952 provided a crucial alternative for patients with penicillin allergies and was effective against a range of Gram-positive bacteria.[4][5] The scientific environment was one of rapid advancement in fermentation technology, separation sciences, and the nascent field of spectroscopy for chemical structure determination.
The Discovery and Isolation of this compound
This compound was identified as a naturally occurring variant and a metabolite of Erythromycin A produced during the fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythraeus). Its discovery was not a singular event but rather a result of the meticulous analysis of the complex mixture of related compounds produced by the bacterium.
Producing Organism and Fermentation
The production of the erythromycin complex, including this compound, was achieved through submerged fermentation of Saccharopolyspora erythraea. While specific conditions to maximize the yield of this compound were not the initial focus, the general fermentation protocols of the time laid the groundwork for its eventual isolation.
Table 1: General Fermentation Parameters for Erythromycin Production in the Mid-20th Century
| Parameter | Typical Conditions |
| Microorganism | Saccharopolyspora erythraea |
| Carbon Source | Glucose, Starch, Lactose |
| Nitrogen Source | Soybean meal, Corn steep liquor, Ammonium salts |
| Temperature | 28-32 °C |
| pH | 6.5 - 7.5 |
| Aeration | High, via sparging and agitation |
| Fermentation Time | 5-7 days |
This table represents a generalized summary of early fermentation conditions. Specific media compositions and process parameters would have been proprietary and optimized by individual research groups.
Experimental Protocol: Isolation and Purification of Erythromycin Congeners
The isolation of individual erythromycin congeners from the complex fermentation broth was a significant challenge, relying on the separation techniques available in the 1950s and 1960s. The following protocol is a representative reconstruction based on the methodologies of that era.
Experimental Workflow: Isolation of this compound
Methodology Details:
-
Fermentation and Harvest: S. erythraea was cultured in a suitable nutrient medium for several days. The whole broth was then harvested for extraction.
-
Extraction: The filtered broth was adjusted to an alkaline pH (typically pH 9.0-9.5) to ensure the erythromycins were in their free base form, which is more soluble in organic solvents. A water-immiscible organic solvent, such as amyl acetate (B1210297) or chloroform, was used to extract the erythromycins from the aqueous phase.
-
Concentration and Purification: The organic extract was then back-extracted into an acidic aqueous solution. The pH of the aqueous solution was then raised to precipitate the crude erythromycin base.
-
Chromatographic Separation: The crude mixture of erythromycins was then subjected to separation. Paper chromatography was a common analytical and semi-preparative technique at the time. For larger quantities, column chromatography using adsorbents like alumina (B75360) or cellulose (B213188) with various solvent systems was employed to separate the different congeners based on their polarity. This compound, being more polar than some of the other variants, would have a distinct migration pattern.
-
Crystallization: The fractions containing this compound were further purified by recrystallization from a suitable solvent to yield the pure compound.
Structural Elucidation of this compound
The determination of the chemical structure of complex natural products like this compound in the mid-20th century was a laborious process that relied on a combination of chemical degradation studies and early spectroscopic methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H65NO14 |
| Molecular Weight | 747.9 g/mol |
| CAS Number | 41451-91-6 |
Data sourced from PubChem.
The structure of this compound was ultimately determined to be a close analog of Erythromycin A, differing by the hydroxylation at the C-12 position of the aglycone ring.
Logical Relationship: Structural Elucidation of this compound
Methodology Details:
-
Elemental Analysis and Molecular Weight: Classical methods of combustion analysis were used to determine the empirical formula. Molecular weight was initially estimated by titration of the basic desosamine (B1220255) sugar moiety.
-
Degradation Studies: Acid and alkaline hydrolysis were employed to break down the molecule into smaller, more easily identifiable fragments, such as the macrolide ring (aglycone) and the constituent sugars (L-cladinose and D-desosamine).
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Provided information about the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
-
Ultraviolet (UV) Spectroscopy: Helped in identifying any conjugated systems within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In its early stages, proton NMR provided crucial information about the number and types of protons in the molecule, aiding in piecing together the structure.
-
By comparing the spectroscopic and degradation data of this compound with that of the well-characterized Erythromycin A, the subtle structural difference of the additional hydroxyl group could be deduced.
Conclusion
The discovery and characterization of this compound represent a significant chapter in the annals of antibiotic research. It showcases the ingenuity and perseverance of scientists in an era of limited analytical technology. The methodologies developed for the isolation and structural elucidation of erythromycin and its congeners laid the foundation for the discovery of numerous other macrolide antibiotics. Understanding this historical context and the technical challenges overcome provides valuable insights for today's researchers in the ongoing quest for new and effective antimicrobial agents.
References
- 1. Erythromycin- Structure and Production | PPTX [slideshare.net]
- 2. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin - Wikipedia [en.wikipedia.org]
- 5. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic and Biosynthetic Profile of Erythromycin E: A Technical Guide
Introduction
Erythromycin (B1671065) E is a macrolide antibiotic and a member of the erythromycin family, which includes several related structures such as Erythromycin A, B, C, and F. While extensive spectroscopic data is available for the more common Erythromycin A, specific experimental NMR and IR data for Erythromycin E are not readily found in publicly accessible literature. This guide provides the available mass spectrometry data for this compound and presents a comprehensive overview of the spectroscopic data (NMR, MS, and IR) and biosynthetic pathway for the closely related and well-characterized Erythromycin A as a primary reference. The structural similarities and differences are highlighted to provide a contextual understanding for researchers, scientists, and drug development professionals.
Structural Differences: Erythromycin A vs. This compound
The core structure of erythromycins is a 14-membered lactone ring with two attached sugar moieties, L-cladinose and D-desosamine. The variations among the different erythromycin analogues primarily occur at specific positions on the aglycone ring. The key structural difference between Erythromycin A and this compound lies at the C-12 position of the macrolide ring. Erythromycin A possesses a hydroxyl group at this position, whereas this compound features a ketone group. This seemingly minor change can influence the molecule's biological activity and spectroscopic characteristics.
Data Presentation: Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data. Due to the limited availability of data for this compound, the mass spectrometry data is presented for this compound, while the detailed NMR and IR data are provided for Erythromycin A as a reference.
Table 1: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Observed m/z | Interpretation |
| This compound | ESI | 748.5 | [M+H]⁺ |
| Erythromycin A | ESI | 734.3 | [M+H]⁺ |
| ESI | 756.4 | [M+Na]⁺ | |
| ESI | 1489.3 | [2M+Na]⁺ | |
| ESI | 778.3 | [M+HCOO]⁻ |
Table 2: ¹H NMR Spectroscopic Data for Erythromycin A
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.05 - 2.95 | m | Oxymethine Protons |
| 4.84 | d | Anomeric Proton |
| 4.39 | d | Anomeric Proton |
| 3.26 | s | Methoxy Singlet |
| 2.38 | s | N-(CH₃)₂ Singlet |
| 1.88 - 1.41 | m | Methylene Multiplets |
| 1.43 - 1.11 | s | Methyl Singlets (3) |
| 1.25 - 1.12 | d | Methyl Doublets (6) |
| 0.84 | t | Methyl Triplet |
Table 3: ¹³C NMR Spectroscopic Data for Erythromycin A
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 221.5 | C | C-9 (Ketone) |
| 176.0 | C | C-1 (Lactone Carbonyl) |
| 103.1 | CH | C-1' (Anomeric) |
| 96.3 | CH | C-1'' (Anomeric) |
| 84.1 | C | C-5 |
| 80.4 | CH | C-3 |
| 79.0 | C | C-6 |
| 78.1 | CH | C-13 |
| 74.8 | C | C-12 |
| 72.8 | CH | C-11 |
| 70.8 | CH | C-3' |
| 69.1 | CH | C-5' |
| 65.6 | CH | C-2' |
| 49.5 | OCH₃ | 3''-OCH₃ |
| 45.1 | CH | C-2 |
| 44.7 | CH | C-8 |
| 40.4 | N(CH₃)₂ | 3'-N(CH₃)₂ |
| 39.0 | CH | C-4 |
| 35.2 | CH | C-10 |
| 29.0 | CH₂ | C-4' |
| 28.7 | CH | C-5'' |
| 21.6 | CH₃ | C-6'' |
| 21.5 | CH₃ | 4-CH₃, 6-CH₃, 12-CH₃ |
| 18.7 | CH₃ | 2-CH₃, 8-CH₃ |
| 18.2 | CH₃ | 10-CH₃ |
| 16.2 | CH₃ | 14-CH₃ |
| 12.1 | CH₃ | 3''-CH₃ |
| 9.1 | CH₂ | C-14 |
Table 4: Infrared (IR) Spectroscopy Data for Erythromycin A
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3475 | Broad | O-H Stretching (Hydroxyl groups) |
| 2944 | Strong | C-H Stretching (Alkyl groups) |
| 1729 | Strong | C=O Stretching (Lactone carbonyl) |
| 1700-1743 | Strong | C=O Stretching (Ketone) |
| 1369 | Medium | C-H Bending (CH₂, CH₃) |
| 1167 | Strong | C-O-C Stretching (Ether group) |
| 1040 | Strong | C-O-C Stretching (Ether group) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are primarily for Erythromycin A but can be adapted for the analysis of this compound and other analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 90 mM sample of Erythromycin A is prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer, such as a Spinsolve 80 MHz ULTRA system, is used for analysis.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired in a single scan, which typically takes about 10 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using Nuclear Overhauser Effect (NOE) polarization transfer from ¹H to ¹³C with ¹H decoupling. The acquisition time can be several hours (e.g., 13 hours and 39 minutes for a 90 mM sample).
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies coupled ¹H nuclei. Acquisition time is typically around 18 minutes.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H with one-bond coupled ¹³C nuclei. A multiplicity-edited (HSQC-ME) version can differentiate between CH/CH₃ and CH₂ groups. Acquisition time can be around 137 minutes.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ¹H-¹³C correlations through two or three bonds. Acquisition time can be around 274 minutes.
-
Mass Spectrometry (MS)
-
Instrumentation: An Agilent separation module equipped with a binary pump, degasser, auto-sampler, and UV detector, linked to an Applied Bioscience mass spectrometer (API-2000), can be used.
-
Chromatography: An Ashaipak ODP-50 HPLC column (250 mm × 4.6 mm i.d., 5 µm particle size) is used. The column is maintained at 50 °C. The mobile phase consists of 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3): water:acetonitrile (B52724) (35:25:40 v/v/v) with a flow rate of 0.8 mL/min.
-
Ionization: Electrospray ionization (ESI) is used in positive ion mode.
-
Mass Spectrometer Parameters:
-
Curtain gas: 10 mL/min
-
Ion spray voltage: 3500 V
-
Temperature: 450 °C
-
Ion spray gas 1: 20 mL/min
-
Ion spray gas 2: 30 mL/min
-
Declustering potential: 60 V
-
Entrance potential: 10 V
-
-
Sample Preparation: Approximately 70 mg of the test sample is weighed and transferred into a 25 mL volumetric flask. 10 mL of acetonitrile is added, and the mixture is sonicated to dissolve, then made up to volume with the mobile phase.[1]
Infrared (IR) Spectroscopy
-
Instrumentation: A Perkin-Elmer 1600 Series FT-IR spectrometer or equivalent.
-
Sample Preparation: The KBr pressed pellet technique is used. A set of standards is prepared by mixing known amounts of Erythromycin (ranging from 0.005 to 1.0 mg) with KBr to formulate 100 mg pellets.
-
Data Acquisition: FTIR spectra are recorded in the mid-infrared region (4000–400 cm⁻¹).[2][3] The carbonyl band between 1743 and 1697 cm⁻¹ is often selected for quantitative analysis.[2][3]
Mandatory Visualization
The following diagram illustrates the late-stage biosynthetic pathway of erythromycins, highlighting the enzymatic steps that lead to the formation of Erythromycin A, C, and E.
Caption: Biosynthetic pathway of late-stage erythromycins.
Disclaimer: The spectroscopic data for ¹H NMR, ¹³C NMR, and IR presented in this document are for Erythromycin A and are provided as a reference due to the lack of available data for this compound. The mass spectrometry data for this compound is based on available literature. Researchers should verify any critical data through their own experimental analysis.
References
The Role of Erythromycin E in Antibiotic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic discovered in 1952 from the bacterium Saccharopolyspora erythraea, has been a cornerstone in the treatment of various bacterial infections.[1] The most well-known and clinically significant compound in the erythromycin family is Erythromycin A. However, the fermentation process of S. erythraea produces a mixture of related compounds, including Erythromycins B, C, D, and others. Furthermore, upon administration, Erythromycin A is metabolized into several derivatives. Among these is Erythromycin E, also identified as 1'',16-Epoxyerythromycin. This technical guide provides an in-depth exploration of this compound, focusing on its chemical nature, formation, biological activity, and its role in the broader context of antibiotic research. While not a primary therapeutic agent itself, understanding this compound is crucial for a comprehensive grasp of Erythromycin A's pharmacokinetics, metabolism, and the ongoing efforts to develop more effective macrolide antibiotics.
This compound: Structure and Formation
This compound is a metabolite of Erythromycin A.[2] Its chemical structure is characterized by an epoxy bridge, which differentiates it from its parent compound.
Chemical Structure:
-
Molecular Formula: C_37H_65NO_14[3]
-
IUPAC Name: (1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione[3]
The formation of this compound is a result of the metabolism of Erythromycin A. The primary site of erythromycin metabolism is the liver, where it is extensively processed by the cytochrome P450 enzyme system, particularly CYP3A4.[4][5][6] This metabolism involves processes such as N-demethylation.[4][6] While the precise enzymatic reaction leading to the formation of the 1'',16-epoxy bridge in this compound is not extensively detailed in the readily available literature, it is understood to be a metabolic conversion product of Erythromycin A.[2]
In acidic environments, such as the stomach, Erythromycin A is known to degrade into inactive anhydro forms, like anhydroerythromycin.[7] This degradation pathway is distinct from the metabolic conversion that produces this compound.
Biological Activity and Role in Antibiotic Research
Available data indicates that this compound possesses low antibiotic activity .[3] This suggests that its formation from Erythromycin A represents a pathway of inactivation or metabolic clearance rather than the generation of a more potent therapeutic agent.
The primary role of this compound in antibiotic research is therefore not as a direct antibacterial compound, but rather in the context of:
-
Understanding Erythromycin A Metabolism: Studying the formation of this compound and other metabolites is crucial for understanding the pharmacokinetic profile of Erythromycin A. The rate and extent of its conversion to less active or inactive metabolites like this compound directly impact its bioavailability, half-life, and overall therapeutic efficacy.
-
Investigating Drug-Drug Interactions: Since the metabolism of Erythromycin A is heavily reliant on CYP3A4 enzymes, any co-administered drugs that induce or inhibit this enzyme system can alter the formation of its metabolites, including this compound.[4] Research into the metabolic pathways of Erythromycin A, including the formation of this compound, is therefore vital for predicting and managing potential drug-drug interactions.
-
Guiding the Development of New Macrolides: By understanding the metabolic liabilities of Erythromycin A, such as its conversion to less active compounds like this compound, medicinal chemists can design new macrolide derivatives with improved metabolic stability. This has been a key strategy in the development of newer macrolides like clarithromycin (B1669154) and azithromycin, which exhibit enhanced pharmacokinetic properties.
Quantitative Data
Specific quantitative data on the antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not widely reported in the literature, which is consistent with its characterization as having low activity. For comparison, the MIC values for the parent compound, Erythromycin A, against various medically significant bacteria are well-documented.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Erythromycin A
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.023 to 1024[4] |
| Streptococcus pyogenes | 0.004 to 256[4] |
| Haemophilus influenzae | 0.015 to 256[4] |
| Corynebacterium minutissimum | 0.015 to 64[4] |
Note: The wide range of MIC values reflects the presence of both susceptible and resistant strains.
The lack of similar comprehensive data for this compound reinforces its limited role as a direct antimicrobial agent. Research efforts have logically focused on the more potent components of the erythromycin family and their derivatives.
Experimental Protocols
Investigating the role of this compound in antibiotic research involves several key experimental approaches.
Protocol 1: In Vitro Metabolism of Erythromycin A and Identification of this compound
Objective: To study the metabolic conversion of Erythromycin A to this compound using liver microsomes and to identify the metabolite.
Methodology:
-
Incubation: Incubate Erythromycin A with human or rat liver microsomes in the presence of an NADPH-generating system. This system provides the necessary cofactors for CYP450 enzyme activity.
-
Extraction: After a set incubation period, terminate the reaction and extract the metabolites from the incubation mixture using a suitable organic solvent, such as ethyl acetate.
-
Analysis: Analyze the extract using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This technique allows for the separation of the parent drug from its metabolites and their identification based on their mass-to-charge ratio and fragmentation patterns.
-
Structure Elucidation: For definitive identification of this compound, the metabolite can be isolated and its structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Determination of Antibacterial Activity (MIC Assay)
Objective: To quantify the antibacterial activity of isolated this compound against a panel of bacteria.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Workflows
The metabolism of Erythromycin A is a key pathway to consider in understanding the formation of this compound. The following diagram illustrates the central role of CYP3A4 in this process.
Caption: Metabolic pathway of Erythromycin A via CYP3A4.
This workflow diagram outlines the general process for identifying and characterizing metabolites of Erythromycin A, such as this compound.
Caption: Workflow for metabolite identification and characterization.
Conclusion
This compound holds a subtle but important role in the field of antibiotic research. While its own antibacterial activity is low, its significance lies in being a metabolic product of the widely used Erythromycin A. The study of this compound provides valuable insights into the pharmacokinetics, metabolic stability, and potential for drug-drug interactions of its parent compound. For researchers and drug development professionals, understanding the pathways that lead to the formation of less active metabolites like this compound is a critical aspect of designing and developing new macrolide antibiotics with improved therapeutic profiles. Future research focused on the detailed enzymatic mechanisms of this compound formation could further enhance our ability to engineer more robust and effective antibacterial agents.
References
- 1. Systems perspectives on erythromycin biosynthesis by comparative genomic and transcriptomic analyses of S. erythraea E3 and NRRL23338 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Erythromycin - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Understanding the Formation of Erythromycin A Enol Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable under acidic conditions, a characteristic that significantly impacts its oral bioavailability and has driven the development of numerous derivatives. A key player in its acid-catalyzed degradation is the formation of Erythromycin A enol ether, a biologically inactive intramolecular cyclization product. This technical guide provides an in-depth exploration of the formation of Erythromycin A enol ether, covering its mechanism, kinetics, and the experimental methodologies used for its study.
The Chemistry of Erythromycin A Degradation
Erythromycin A's instability in acidic environments, such as the stomach, leads to a rapid loss of antibacterial activity.[1][2] The primary degradation pathway involves an intramolecular reaction to form 8,9-anhydroerythromycin A 6,9-hemiketal, commonly known as Erythromycin A enol ether.[3]
Mechanism of Enol Ether Formation
Under acidic conditions, the hydroxyl group at the C6 position of the erythromycin A aglycone attacks the C9 ketone. This intramolecular nucleophilic attack results in the formation of a cyclic enol ether, effectively rendering the molecule inactive.[3]
While initially believed to be an intermediate in the formation of anhydroerythromycin A, a major degradation product, more recent kinetic studies have revised this model.[1][2][4] The current understanding is that both Erythromycin A enol ether and anhydroerythromycin A exist in equilibrium with the parent Erythromycin A. The irreversible degradation step is now understood to be the slow hydrolysis of the cladinose (B132029) sugar from the macrolide ring.[1][2][4]
In neutral to weakly alkaline solutions, a different degradation product, pseudoerythromycin A enol ether, can be formed through a more complex rearrangement.[5][6]
Significance in Drug Development
The acid lability of Erythromycin A and the formation of its inactive enol ether have been significant drivers in the development of second and third-generation macrolide antibiotics.[2][3] Modifications to the Erythromycin A structure, such as the methylation of the C6 hydroxyl group in clarithromycin, are designed to prevent this intramolecular cyclization and enhance acid stability. The study of Erythromycin A enol ether formation is therefore crucial for understanding macrolide stability and for the rational design of new, more robust antibiotics. Erythromycin A enol ether also serves as an important analytical standard in stability studies of erythromycin A.[6]
Quantitative Analysis of Enol Ether Formation
The formation of Erythromycin A enol ether has been quantitatively characterized using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
The definitive identification of Erythromycin A enol ether is achieved through spectroscopic analysis. Detailed 1D and 2D NMR studies have provided unambiguous assignments of its proton and carbon signals.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Erythromycin A Enol Ether. [1]
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in CD₃OD | ¹³C Chemical Shift (ppm) in CD₃OD |
| 1 | - | 177.6 | - | 179.2 |
| 2 | 2.89 | 45.4 | 2.95 | 46.1 |
| 3 | 3.73 | 81.9 | 3.72 | 82.8 |
| 4 | 2.50 | 44.8 | 2.52 | 45.1 |
| 5 | 4.01 | 80.8 | 3.99 | 81.3 |
| 6 | - | 85.6 | - | 86.9 |
| 7 | 1.83, 2.05 | 39.4 | 1.85, 2.05 | 40.1 |
| 8 | - | 102.3 | - | 103.0 |
| 9 | - | 153.6 | - | 154.0 |
| 10 | 3.00 | 38.8 | 3.01 | 39.4 |
| 11 | 3.65 | 70.1 | 3.64 | 70.8 |
| 12 | - | 75.3 | - | 76.6 |
| 13 | 4.68 | 78.5 | 4.67 | 79.0 |
| 1' | 4.31 | 102.1 | 4.35 | 103.2 |
| 2' | 3.19 | 70.0 | 3.22 | 70.9 |
| 3' | 2.50 | 65.8 | 2.55 | 66.5 |
| 4' | 2.29 | 29.2 | 2.32 | 29.6 |
| 5' | 3.51 | 68.9 | 3.53 | 69.8 |
| 1'' | 4.89 | 96.0 | 4.90 | 96.8 |
| 2'' | 3.48 | 73.1 | 3.49 | 73.9 |
| 3'' | 3.75 | 77.8 | 3.76 | 78.6 |
| 4'' | 3.14 | 72.8 | 3.15 | 73.5 |
| 5'' | 3.98 | 65.2 | 3.99 | 65.9 |
Mass spectrometry provides further confirmation of the structure of Erythromycin A enol ether (C₃₇H₆₅NO₁₂), with an exact mass of 715.4506 g/mol .[7]
Kinetic Data
Kinetic studies have shown that the degradation of Erythromycin A in acidic solution, including the formation of the enol ether, is highly dependent on pH.[5][8] The reaction follows pseudo-first-order kinetics. A predictive model for the degradation kinetics as a function of pH in the range of 3.0 to 10.0 has been proposed.[5][8]
Experimental Protocols
The study of Erythromycin A enol ether formation involves its synthesis for use as a reference standard and the use of analytical methods to monitor its formation during degradation studies.
Synthesis of Erythromycin A Enol Ether
A published procedure for the synthesis of Erythromycin A enol ether reports a yield of 68% and a melting point of 133-138°C.[2]
Protocol:
-
Materials: Erythromycin A, appropriate acidic solution (e.g., aqueous solution with pH adjusted with HCl or an organic acid), organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate), drying agent (e.g., anhydrous sodium sulfate), and solvent for recrystallization.
-
Procedure:
-
Dissolve Erythromycin A in an aqueous solution and adjust the pH to the acidic range (e.g., pH 2-4).
-
Stir the solution at room temperature and monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, neutralize the solution with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent.
-
Dry the organic layer over a drying agent and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield pure Erythromycin A enol ether.
-
Analytical Method for Kinetic Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used to monitor the degradation of Erythromycin A and the formation of its degradation products, including the enol ether.[9]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol). The pH of the mobile phase is a critical parameter and should be optimized for the separation.
-
Sample Preparation:
-
Prepare a stock solution of Erythromycin A in a suitable solvent.
-
For the kinetic study, dilute the stock solution in aqueous buffers of different pH values.
-
Incubate the solutions at a constant temperature.
-
At specific time intervals, withdraw aliquots and quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution program with a mixture of aqueous buffer and organic solvents.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 215 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to Erythromycin A and Erythromycin A enol ether based on their retention times and calibration curves of the respective standards.
-
Plot the concentration of Erythromycin A and Erythromycin A enol ether as a function of time for each pH value.
-
Determine the pseudo-first-order rate constants for the degradation of Erythromycin A and the formation of the enol ether from the slopes of the logarithmic plots of concentration versus time.
-
Visualizations
Chemical Transformation Pathway
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of enol ether formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, has long been a cornerstone in the treatment of various bacterial infections.[1] Produced by the bacterium Saccharopolyspora erythraea, it is a complex mixture of related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and therapeutically active component.[1] While its primary application has been in antibacterial therapy, extensive research has unveiled a broader spectrum of therapeutic effects, including significant anti-inflammatory and pro-motility properties. This technical guide provides an in-depth analysis of the multifaceted therapeutic potential of erythromycin, focusing on its mechanisms of action, preclinical and clinical evidence, and the signaling pathways it modulates.
Antibacterial Effects
Erythromycin exerts its bacteriostatic action by inhibiting bacterial protein synthesis.[2][3] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides, thereby halting the elongation of the polypeptide chain.[2][4] This mechanism of action is selective for bacterial ribosomes, sparing host protein synthesis.[3]
Antibacterial Spectrum
Erythromycin is effective against a broad range of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[5][6] Its spectrum of activity makes it a valuable therapeutic option for a variety of infections.
| Bacterial Species | Typical MIC Range (µg/mL) | Clinical Applications |
| Streptococcus pyogenes | 0.004 - 256 | Respiratory tract infections, skin infections[2] |
| Staphylococcus aureus | 0.023 - 1024 | Skin and soft tissue infections[2] |
| Haemophilus influenzae | 0.015 - 256 | Respiratory tract infections[2] |
| Corynebacterium minutissimum | 0.015 - 64 | Erythrasma[2] |
| Legionella pneumophila | Susceptible | Legionnaires' disease[6][7] |
| Mycoplasma pneumoniae | Susceptible | Atypical pneumonia[7][8] |
| Chlamydia trachomatis | Susceptible | Chlamydial infections[1][6] |
Table 1: Antibacterial Spectrum of Erythromycin. Minimum Inhibitory Concentration (MIC) ranges indicate the concentration of erythromycin required to inhibit the visible growth of a bacterium.
Anti-inflammatory and Immunomodulatory Effects
Beyond its antimicrobial activity, erythromycin possesses potent anti-inflammatory and immunomodulatory properties, which are observed at concentrations lower than those required for antibacterial effects.[9][10] These effects are particularly relevant in chronic inflammatory diseases of the airways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of erythromycin are mediated through the modulation of key signaling pathways involved in the inflammatory response.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Erythromycin has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[9] Studies in human bronchial epithelial cells have demonstrated that erythromycin does not prevent the degradation of IκBα, an inhibitor of NF-κB, suggesting that its inhibitory action occurs downstream in the signaling cascade.[9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Erythromycin can also modulate the MAPK signaling pathway. Specifically, it has been shown to inhibit the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, in cells derived from nasal polyps.[11] This inhibition leads to reduced cell proliferation and increased apoptosis, contributing to the resolution of inflammation.[11]
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. acpjournals.org [acpjournals.org]
- 5. E.E.S. (Erythromycin Ethylsuccinate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Erythromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Erythromycin: MedlinePlus Drug Information [medlineplus.gov]
- 8. mellanarkiv-offentlig.vgregion.se [mellanarkiv-offentlig.vgregion.se]
- 9. Erythromycin E | C37H65NO14 | CID 22525221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Erythromycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
An In-Depth Technical Guide to In Silico Modeling of Erythromycin Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065), a member of the macrolide class of antibiotics, is a crucial therapeutic agent for treating a variety of bacterial infections.[1][2] Its efficacy stems from its ability to inhibit bacterial protein synthesis by targeting the ribosome.[3] Erythromycin A is the most well-known and studied member of this family, though other variants like Erythromycin E exist. Understanding the precise molecular interactions between erythromycin and its receptor is paramount for combating emerging antibiotic resistance and for the rational design of novel, more potent macrolide antibiotics.[4]
In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful and cost-effective means to investigate drug-receptor interactions at an atomic level.[5] Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide deep insights into the binding modes, affinity, and dynamic behavior of ligands within their receptor binding sites.[6][7]
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of erythromycin binding to its primary receptor. It is intended for researchers and professionals in the fields of computational chemistry, molecular biology, and drug development. This document details the primary receptor target, outlines the computational workflows, presents quantitative binding data, and describes the relevant signaling pathways and experimental validation protocols. While Erythromycin A is used as the primary exemplar due to the extensive available data, the methodologies described are directly applicable to other erythromycin analogues, including this compound.
The Primary Receptor: The Bacterial 50S Ribosomal Subunit
The primary molecular target of erythromycin is the 50S subunit of the bacterial ribosome .[8][9] Erythromycin is a bacteriostatic agent, meaning it inhibits the growth and proliferation of bacteria rather than killing them outright.[] It achieves this by binding within the nascent peptide exit tunnel (NPET) of the 50S subunit, thereby obstructing the passage of newly synthesized polypeptide chains.[7][11] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[12]
The binding site is predominantly composed of specific nucleotides within the 23S ribosomal RNA (rRNA) , particularly in domains II and V.[][11] Key interactions have been identified with nucleotides such as A2058, A2059, and U2609 (E. coli numbering).[7][13] Additionally, certain ribosomal proteins, like L4 and L22, are located near the binding site and can influence drug affinity and contribute to resistance mechanisms when mutated.[11][14]
In Silico Modeling of Erythromycin-Ribosome Interactions
Computational modeling provides a detailed view of the molecular interactions governing erythromycin's binding to the bacterial ribosome. The typical workflow involves several key stages, from preparing the molecular structures to simulating their dynamic behavior and calculating binding affinities.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[15] For erythromycin, docking simulations are used to place the molecule within the binding pocket of the 50S ribosomal subunit. The process generally follows the steps outlined in the workflow diagram below.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the erythromycin-ribosome complex over time.[4][6] MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, conformational changes in the receptor, and the role of solvent molecules.
Binding Free Energy Calculations
MD simulations can be further leveraged to calculate the binding free energy (ΔG_bind), which is a quantitative measure of binding affinity. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide valuable estimates that can be compared with experimental data.[7]
Quantitative Analysis of Erythromycin-Ribosome Binding
In silico studies, corroborated by experimental data, have identified key molecular interactions and quantified the binding affinity of erythromycin. The desosamine (B1220255) sugar and the lactone ring of erythromycin are critical for its binding to the ribosome.[7] The table below summarizes key quantitative data and interacting residues reported in various studies.
| Parameter | Reported Value/Residues | Method/Organism | Reference |
| Binding Affinity (ΔG) | Similar for Erythromycin, Cethromycin, Solithromycin | Molecular Dynamics (E. coli) | [7] |
| Key Interacting rRNA | A752, A2058, A2059, U2609 | Molecular Dynamics (E. coli) | [7][11] |
| Key Interacting Protein | L22, L15 | Photoaffinity Labeling | [14] |
| Hydrogen Bonds | A2058 | Cryo-EM (S. aureus) | [13] |
| Thermodynamic (DNA) | ΔH° = -115.8 kJ mol⁻¹, ΔS° = -332.1 J mol⁻¹ K⁻¹ | Spectroscopy (Calf Thymus DNA) | [16] |
| Serum Protein Binding | ~46-74% (concentration-dependent) | Experimental (Human Serum) | [17] |
Note: Data on direct DNA binding represents a potential secondary or off-target interaction and is included for completeness.
Signaling Pathways Associated with Erythromycin Action
Primary Mechanism: Inhibition of Bacterial Protein Synthesis
The principal mechanism of action for erythromycin is the blockade of the nascent peptide exit tunnel in the bacterial ribosome. This direct physical obstruction is the foundation of its bacteriostatic effect.
Secondary Mechanisms: Anti-Inflammatory Effects
Beyond its antibacterial properties, erythromycin exhibits anti-inflammatory and immunomodulatory effects, particularly in chronic inflammatory diseases.[18][19] These effects are thought to be mediated through the modulation of host signaling pathways, independent of its antibacterial action.
Erythromycin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[19] It appears to act downstream of the dissociation of IκBα, an inhibitor of NF-κB.
References
- 1. Erythromycin: MedlinePlus Drug Information [medlineplus.gov]
- 2. Erythromycin: antibiotic to treat infections - NHS [nhs.uk]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Interactions of Erythromycin Derivatives with Ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 11. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin - LKT Labs [lktlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insight into the binding mechanism of macrolide antibiotic; erythromycin to calf thymus DNA by multispectroscopic and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Binding, distribution and efficacy of erythromycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Erythromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, with Erythromycin A being the main active component. Erythromycin E is one of the related substances that needs to be monitored and quantified to ensure the quality, safety, and efficacy of the drug product. These application notes provide detailed methodologies for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the analysis of this compound are chromatographic techniques, which allow for the separation of this compound from Erythromycin A and other related substances.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of erythromycin and its related substances. The method's sensitivity and specificity can be influenced by the choice of column, mobile phase, and detector wavelength.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity compared to HPLC-UV. It is particularly useful for the identification and quantification of impurities at low levels. The method relies on the specific mass-to-charge ratio (m/z) of the target analyte.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analytical methods capable of detecting this compound. It is important to note that while these methods are suitable for detecting this compound, much of the available validation data pertains to Erythromycin A or is generalized for related substances.
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 10-15 mg/L (for related substances) | Not explicitly found for this compound | [1] |
| Limit of Quantification (LOQ) | 60.1 mg/L (for related substances) | 0.25 ng/mL (for Erythromycin A); < 7.3 ng/mL (for related substances) | [1][2] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.991 | [2][3] |
| Recovery | 98.7% to 101.0% (for related compounds) | > 98.82% | [2][4] |
| Precision (%RSD) | < 0.7% | < 0.52% | [2][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general method for the separation of erythromycin and its related substances, including this compound.
a. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard HPLC system with a UV detector |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent |
| Mobile Phase | Gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 50°C |
| Injection Volume | 70 µL |
b. Sample Preparation
-
Weigh and transfer approximately 70 mg of the erythromycin test sample into a 25 mL volumetric flask.
-
Add 10 mL of acetonitrile (B52724) and sonicate to dissolve.
-
Make up the volume with the mobile phase.
c. Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared sample solution.
-
Monitor the chromatogram at 215 nm.
-
Identify the this compound peak based on its retention time relative to the Erythromycin A peak. The relative retention time for this compound is approximately 0.9.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and specific method for the identification and quantification of this compound.
a. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| LC-MS/MS System | LC system coupled to a triple quadrupole or ion trap mass spectrometer |
| Column | Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.023 M ammonium formate (B1220265) (pH 10.3) : water : acetonitrile (35:25:40 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 70 µL |
b. Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Curtain Gas | 10 mL/min |
| Ion Spray Voltage | 3500 V |
| Temperature | 450°C |
| Ion Spray Gas 1 | 20 mL/min |
| Ion Spray Gas 2 | 30 mL/min |
| Declustering Potential | 60 V |
| Entrance Potential | 10 V |
c. Sample Preparation
-
Weigh and transfer approximately 70 mg of the erythromycin test sample into a 25 mL volumetric flask.
-
Add 10 mL of acetonitrile and sonicate to dissolve.
-
Make up the volume with the mobile phase.
d. Procedure
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Inject the prepared sample solution.
-
Monitor the specific mass transition for this compound. The protonated molecule [M+H]⁺ for this compound has been identified at an m/z of 748.5.[5]
Visualizations
Experimental Workflow for HPLC and LC-MS/MS Analysis
Caption: Workflow for HPLC-UV and LC-MS/MS analysis of this compound.
Logical Relationship of Analytical Method Components
Caption: Interrelationship of components in an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Revolutionizing Macrolide Analysis: A Detailed HPLC Protocol for the Separation of Erythromycin Isomers
[City, State] – [Date] – In the landscape of pharmaceutical analysis, the precise separation and quantification of drug isomers are paramount to ensuring product quality, safety, and efficacy. Erythromycin (B1671065), a widely used macrolide antibiotic, presents a significant analytical challenge due to the presence of multiple closely related isomers and degradation products. This application note provides a comprehensive, high-performance liquid chromatography (HPLC) method for the effective separation of erythromycin isomers, tailored for researchers, scientists, and drug development professionals.
Erythromycin is known to exist as a mixture of several related compounds, primarily Erythromycin A, B, and C, along with various epimers and degradation products that can impact its therapeutic effectiveness and safety profile.[1][2] The structural similarity of these compounds necessitates a robust and highly selective analytical method for their resolution. This document outlines a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, offering excellent separation and quantification of these critical components.
Experimental Protocols
This section details the methodologies for the HPLC separation of erythromycin isomers, based on established and validated analytical procedures.
Method 1: Isocratic Reversed-Phase HPLC
This method is suitable for the routine quality control analysis of erythromycin and its principal related substances.
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., bulk drug substance or powdered tablets) equivalent to a known amount of erythromycin.
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile (B52724) and water.
-
Vortex and sonicate the solution to ensure complete dissolution of the analyte.
-
If necessary, centrifuge the sample to remove any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A µBondapak C18 reversed-phase column is a suitable choice.[1]
-
Mobile Phase: A degassed mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water in a ratio of 45:10:10:35 (v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a controlled ambient temperature or slightly elevated (e.g., 35 °C) for better reproducibility.[3]
-
Method 2: Gradient Reversed-Phase HPLC for Comprehensive Impurity Profiling
For a more comprehensive separation of a wider range of impurities and isomers, a gradient elution method is recommended.
-
Sample Preparation: Follow the same procedure as described in Method 1.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase A: 0.4% ammonium hydroxide (B78521) in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient Program:
-
A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic compounds. The exact gradient profile should be optimized based on the specific separation requirements.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 215 nm.[5]
-
Data Presentation
The following tables summarize the chromatographic parameters and performance data for the separation of erythromycin and its related substances.
Table 1: Chromatographic Conditions for Erythromycin Isomer Separation
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | µBondapak C18 | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35)[1] | A: 0.4% Ammonium Hydroxide in WaterB: Methanol[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 215 nm | 215 nm |
| Temperature | Ambient or 35 °C | 35 °C |
Table 2: Performance Data for Erythromycin Analysis
| Parameter | Erythromycin A | Erythromycin B | Erythromycin C | Reference |
| Relative Retention Time | 1.00 | ~0.85 | ~1.15 | General observation from multiple sources |
| Limit of Detection (LOD) | 2.94 µg/mL | - | - | [6] |
| Limit of Quantification (LOQ) | 9.87 µg/mL | - | - | [6] |
| Linearity (r²) | 0.999 | - | - | [6] |
| Recovery | 99.9% | - | - | [7] |
| Relative Standard Deviation (%) | < 1% | - | - | [2] |
Note: The relative retention times are approximate and can vary depending on the specific chromatographic conditions and column used. The performance data for Erythromycin B and C are often not reported in as much detail as for the main component, Erythromycin A.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the logical workflow of the HPLC method development and the experimental procedure.
Caption: Logical workflow of the HPLC method for erythromycin isomer analysis.
Caption: Step-by-step experimental workflow for HPLC analysis of erythromycin.
This detailed application note provides a robust framework for the separation and analysis of erythromycin isomers. The presented methods, data, and workflows are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to ensure the quality and consistency of erythromycin-containing products. Adherence to these protocols, with appropriate validation for specific applications, will contribute to the development of safe and effective medicines.
References
- 1. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedjchem.org [unitedjchem.org]
- 7. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Erythromycin E using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea. The fermentation product is a mixture of several related compounds, with Erythromycin A being the most abundant and clinically significant component. Erythromycin E is one of the known related substances.[1] Accurate quantification of individual erythromycins, including this compound, is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in various matrices.
Principle of the Method
This method employs liquid chromatography to separate this compound from other related erythromycins and matrix components. The separated analyte is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[2]
Experimental
Materials and Reagents
-
This compound reference standard
-
Erythromycin-(N-methyl-13C, d3) (or other suitable internal standard)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (AR grade)
-
Acetic acid (AR grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is a robust method for extracting erythromycins from biological matrices.[3]
-
To 0.5 mL of the sample (e.g., human plasma), add the internal standard solution.
-
Alkalinize the sample.
-
Perform a one-step liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 80:20 water:acetonitrile for LC-MS/MS analysis.[3]
Liquid Chromatography (LC) Conditions
The following LC conditions are a starting point and may require optimization for specific applications.
| Parameter | Value |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column[3] |
| Mobile Phase | 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2 minutes[3] |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The MRM transitions for this compound and a potential internal standard are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 748.5[1] | To be determined |
| Erythromycin-(N-methyl-13C, d3) (IS) | 738.6[4] | 162.1[4] |
Note: The product ion for this compound needs to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.
Quantitative Data Summary
The following table summarizes the performance characteristics that should be evaluated during method validation for the quantification of this compound. The provided values for Erythromycin A can be used as a reference point.[3][5]
| Parameter | Erythromycin A (Reference) | This compound (To be determined) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[5] | |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | |
| Linearity (r²) | ≥ 0.991[5] | |
| Recovery | 88 - 105%[3] | |
| Precision (%RSD) | < 15% | |
| Accuracy | Within ± 15% of nominal concentration |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Erythromycin-(N-methyl-13C, d3)) in methanol.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the mobile phase to a final concentration appropriate for addition to samples.
Calibration Curve and Quality Control (QC) Sample Preparation
-
Calibration Standards: Spike the appropriate blank matrix (e.g., human plasma) with known concentrations of this compound working standards to create a calibration curve with at least six non-zero points.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with known amounts of this compound.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythromycin E as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, with Erythromycin A being the main component. Erythromycin E is a known related substance and a potential impurity in erythromycin pharmaceutical products.[1][2] As a well-characterized analytical reference standard, this compound is crucial for the accurate identification and quantification of this impurity in drug substance and drug product, ensuring the quality, safety, and efficacy of erythromycin-based medicines.[3] These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided below. Proper handling and storage are critical to maintain the integrity of the reference standard.
| Property | Information |
| Appearance | White to off-white crystalline powder.[4] |
| Solubility | Freely soluble in methanol (B129727) and acetone; soluble in ethanol; practically insoluble in water.[4] |
| Storage Conditions | Long-term storage at -20°C is recommended for optimal stability.[4] The material is typically shipped at ambient temperature. |
| Handling | Use appropriate personal protective equipment and handle in a well-ventilated area. Before use, allow the closed container to equilibrate to ambient temperature to prevent moisture uptake. Do not dry before use. |
Application: Impurity Profiling and Quantification
This compound is primarily used as a reference standard for the identification and quantification of impurities in erythromycin drug substances and products.[1][2] This is essential for release testing of batches and for stability studies to monitor degradation products.[5][6]
Logical Workflow for Reference Standard Utilization
The following diagram illustrates the general workflow for the use of an analytical reference standard in a quality control environment.
Caption: Experimental workflow for impurity analysis.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Purity Determination and Impurity Profiling by HPLC
This method is suitable for the quantification of this compound as an impurity in erythromycin samples.
Chromatographic Conditions
| Parameter | Condition |
| Column | XTerra RP18 (or equivalent), 5 µm particle size |
| Mobile Phase | Acetonitrile : Isopropanol : 0.2M Ammonium Acetate (pH 7.0) : Water (165:105:50:680 v/v/v/v)[1] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 70°C[1] |
| Detection | UV at 215 nm[2] |
| Injection Volume | 20 µL[4] |
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a minimal amount of acetonitrile.
-
Dilute to the desired concentration (e.g., 0.05 mg/mL) with the mobile phase.[7]
-
Sonicate to ensure complete dissolution.
Sample Solution Preparation
-
Accurately weigh a suitable amount of the erythromycin drug substance or product.
-
Dissolve and dilute with the mobile phase to achieve a final concentration comparable to the standard solution.[8]
-
Filter the solution through a 0.45 µm filter before injection.
System Suitability
Before sample analysis, inject the standard solution and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) meet the predefined criteria.
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the external standard method based on the peak areas.
Protocol 2: Identification and Quantification by LC-MS
This method provides higher sensitivity and specificity for the identification and quantification of this compound, especially at low levels.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm (or equivalent)[9] |
| Mobile Phase | Acetonitrile : Water (1:1) with 2 mM Ammonium Acetate and 0.1% Acetic Acid[9] |
| Flow Rate | 0.7 mL/min[9] |
| Column Temperature | 50°C[2] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| MS Detection | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[9] |
Standard and Sample Preparation
Prepare standard and sample solutions as described in Protocol 3.1, using the mobile phase as the diluent.
Data Analysis
This compound can be identified by its retention time and specific mass-to-charge ratio (m/z).[1][2] For quantification, a calibration curve should be constructed using a series of dilutions of the this compound reference standard.[8]
Method Validation and Performance Characteristics
Analytical methods using this compound as a reference standard should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[8] The following table summarizes typical performance characteristics.
| Parameter | Typical Acceptance Criteria/Results |
| Linearity (r²) | ≥ 0.995[9] |
| Accuracy (% Recovery) | 99.5% for conventional RP-HPLC.[8] For LC-MS/MS, recoveries for quality control samples are typically between 88% and 105%.[9] |
| Precision (% RSD) | For repeatability and intermediate precision, the relative standard deviation should be within acceptable limits (typically ≤ 2%). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. For a UV-spectrophotometric method, an LOD of 0.08 mg/mL has been reported.[10] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For an LC-MS/MS method, an LOQ of 0.5 ng/mL has been achieved.[9] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of other components, such as other erythromycin-related compounds and degradation products.[5] |
Quality Control of Reference Standards
The integrity of the analytical reference standard is paramount for accurate results. The following diagram outlines the key aspects of quality control for a reference standard.
Caption: Quality control for a reference standard.
Stability of Erythromycin
Erythromycin and its related compounds are susceptible to degradation, particularly in acidic conditions.[4] However, they are generally stable under thermal and photolytic stress.[5] Stability studies have shown that erythromycin samples stored at -20°C remain stable for extended periods.[6] When conducting stability studies of erythromycin drug products, this compound can be used as a reference marker to track the formation of this specific degradant over time and under various stress conditions.[5][6]
Conclusion
This compound is an indispensable tool for the quality control of erythromycin-based pharmaceuticals. Its use as an analytical reference standard allows for the reliable identification and quantification of this impurity, ensuring that drug products meet the required quality and safety standards. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals in the effective utilization of this compound.
References
- 1. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. uspnf.com [uspnf.com]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Synthesis of Erythromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin E is a semi-synthetic derivative of Erythromycin A, characterized by an intramolecular ether linkage forming a 1'',16-epoxy bridge. While Erythromycin A is a widely used macrolide antibiotic, this compound is often studied for its unique chemical properties and as a reference standard in degradation studies of Erythromycin A. These application notes provide a detailed protocol for the synthesis of this compound from Erythromycin A for research purposes, including purification and characterization methods.
Synthesis Pathway Overview
The synthesis of this compound from Erythromycin A proceeds via an acid-catalyzed intramolecular cyclization. Under acidic conditions, the tertiary hydroxyl group at C-16 of the aglycone attacks the C-1'' position of the cladinose (B132029) sugar, resulting in the formation of the characteristic 1'',16-epoxy bridge and elimination of methanol.
Caption: Acid-catalyzed synthesis of this compound from Erythromycin A.
Experimental Protocols
Synthesis of this compound from Erythromycin A
This protocol describes the acid-catalyzed conversion of Erythromycin A to this compound.
Materials:
-
Erythromycin A (high purity)
-
Acetic acid (glacial)
-
Methanol (ACS grade)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 g of Erythromycin A in 100 mL of methanol.
-
Add 10 mL of glacial acetic acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 50°C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Mobile phase: Chloroform:Methanol, 9:1 v/v). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with 50 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product is a mixture of this compound, unreacted Erythromycin A, and other degradation byproducts. Purification is achieved using column chromatography.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane (B92381) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Glass column for chromatography
-
Fraction collector
-
TLC plates and chamber
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as a white solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Erythromycin A |
| Product | This compound |
| Molecular Formula | C₃₇H₆₅NO₁₄ |
| Molecular Weight | 747.9 g/mol |
| Theoretical Yield | ~978 mg (from 1g of Erythromycin A) |
| Typical Experimental Yield | 40-50% |
| Purity (post-purification) | >95% (by HPLC) |
| Appearance | White to off-white solid |
| Melting Point | 165-170 °C |
Characterization
The structure and purity of the synthesized this compound should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is typically used.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound. The expected [M+H]⁺ ion is at m/z 748.4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the formation of the 1'',16-epoxy bridge.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic acid is corrosive; handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.
These protocols provide a comprehensive guide for the synthesis of this compound for research applications. Adherence to these procedures and safety precautions will enable the successful and safe production of this valuable research compound.
Application Notes and Protocols for the Analysis of Erythromycin E in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic produced by fermentation of Saccharopolyspora erythraea, is a complex of several structurally related compounds, including Erythromycin A, B, C, D, and E. While Erythromycin A is the major and most clinically significant component, the analysis of minor components like Erythromycin E is crucial for fermentation process optimization, impurity profiling, and quality control in drug development. This document provides detailed application notes and protocols for the extraction and quantification of this compound from fermentation broth using High-Performance Liquid Chromatography (HPLC).
This compound is a known variant that can be present in the fermentation broth.[1] Its monitoring is essential for a comprehensive understanding of the fermentation process and for ensuring the purity of the final active pharmaceutical ingredient (API). The methods described herein are based on established principles for the analysis of macrolide antibiotics and are tailored for the specific analysis of this compound.
Data Presentation
The following tables summarize the typical performance characteristics of the analytical methods described. Please note that specific performance data for this compound analysis is limited in published literature; therefore, the data presented for recovery, linearity, and limits of detection are based on studies of the major variant, Erythromycin A, and should be considered as expected performance targets during method validation for this compound.
Table 1: Comparison of Extraction Methods for Erythromycin from Fermentation Broth
| Extraction Method | Principle | Typical Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 85 - 95 | High recovery, cost-effective. | Labor-intensive, potential for emulsion formation, use of large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | 90 - 98 | High selectivity, reduced solvent consumption, amenable to automation. | Higher cost of consumables, potential for matrix effects. |
| Salting-Out Extraction | Addition of salt to an aqueous-organic miscible system to induce phase separation and analyte extraction. | >98.5 | High extraction efficiency, rapid phase separation, no stable emulsion. | Requires specific solvent-salt combinations. |
| Sugaring-Out Extraction | Use of a sugar as a mass separating agent to induce phase separation. | ~88 | Effective, preserves antimicrobial activity. | May require optimization of sugar concentration and temperature.[2][3] |
Table 2: HPLC Method Performance Characteristics (Based on Erythromycin A data)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.002 - 0.03 mg/mL |
| Limit of Quantification (LOQ) | 0.01 - 0.1 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol describes a general procedure for the extraction of this compound from fermentation broth using LLE.
Materials:
-
Fermentation broth sample
-
n-Butyl acetate (B1210297) (or other suitable organic solvent)
-
Sodium hydroxide (B78521) solution (to adjust pH)
-
Hydrochloric acid solution (to adjust pH)
-
Sodium chloride (optional, to reduce emulsion)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Collect a representative sample of the fermentation broth.
-
Centrifuge the broth at 4000 rpm for 15 minutes to remove cells and other solid debris.
-
Transfer the supernatant to a clean container.
-
Adjust the pH of the supernatant to 9.5 - 10.0 with sodium hydroxide solution. Erythromycin is more soluble in organic solvents at alkaline pH.
-
Transfer a known volume (e.g., 10 mL) of the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of n-butyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, the addition of a small amount of sodium chloride can help to break it.
-
Collect the upper organic layer containing the extracted erythromycin.
-
For a cleaner extract, a back-extraction can be performed. Add an equal volume of an acidic aqueous solution (pH ~5.0) to the organic extract, shake, and collect the aqueous layer. Then, re-adjust the pH of the aqueous layer to 9.5-10.0 and re-extract with n-butyl acetate.[4]
-
Evaporate the organic solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol provides a more selective method for sample clean-up.
Materials:
-
Fermentation broth supernatant (prepared as in LLE Protocol, steps 1-3)
-
C18 SPE cartridges
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Adjust the pH of the fermentation broth supernatant to a neutral or slightly alkaline pH (7.0 - 8.0).
-
Load a known volume (e.g., 5 mL) of the pH-adjusted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis of this compound
This protocol outlines the HPLC conditions for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector. A mass spectrometer is preferred for higher specificity.[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate (B84403) buffer
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M Ammonium acetate, pH adjusted to 7.0-8.0). A typical starting point is a 40:60 (v/v) ratio of Acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 - 45 °C |
| Detection | UV at 215 nm or MS detection in positive ion mode. |
Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared samples from the extraction protocols.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical steps in the analysis of this compound.
References
Application of Erythromycin E in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a well-established tool in metabolic studies, primarily due to its potent and specific inhibition of the cytochrome P450 enzyme, CYP3A4.[1] This document focuses on Erythromycin E, a specific variant of erythromycin, and its potential applications in metabolic research. This compound is structurally related to the more common Erythromycin A and is also identified as Erythromycin EP Impurity C.[2][] Given its structural similarity, it is presumed to share metabolic characteristics with other erythromycins, including interactions with hepatic enzymes. However, specific data on this compound is limited, and the following application notes and protocols are based on the established knowledge of erythromycin's metabolic effects, adapted for the study of this compound.
These notes provide a framework for researchers to investigate the metabolic profile of this compound, its potential as a CYP3A4 inhibitor, and its influence on various metabolic pathways. The provided protocols offer detailed methodologies for in vitro studies, which are crucial for characterizing the metabolic properties of new chemical entities and understanding potential drug-drug interactions.
Data Presentation
Table 1: Quantitative Analysis of Erythromycin in Biological Samples
This table summarizes key parameters for the quantification of erythromycin in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. These parameters can serve as a starting point for developing and validating an analytical method for this compound.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [4] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | [4] |
| Linearity (r²) | ≥ 0.991 | [4] |
| Recovery | 88 - 105% | [4] |
| Precision (RSD) | < 15% | [4] |
| Accuracy | Within ± 15% of nominal concentration | [4] |
| Analysis Time | ~2 - 13 minutes | [4] |
Table 2: Effects of Erythromycin on Mitochondrial Function in Rat Heart Mitochondria
This table presents the effects of erythromycin on key parameters of mitochondrial function. These findings suggest that erythromycin can induce mitochondrial toxicity, an important consideration in metabolic studies. Similar assays can be employed to evaluate the mitochondrial effects of this compound.
| Parameter | Effect of Erythromycin (10 µmol/L) | Reference |
| Succinate Dehydrogenase (SDH) Activity | Significant decrease | [5] |
| Mitochondrial Swelling | Significant increase | [5] |
| Mitochondrial Membrane Potential (MMP) | Significant collapse | [5] |
| Reactive Oxygen Species (ROS) Formation | Significant increase | [5] |
| Lipid Peroxidation (LP) | Significant increase | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a general procedure to study the in vitro metabolism of this compound using human liver microsomes (HLMs), a common model for studying drug metabolism.[6]
Objective: To determine the metabolic stability of this compound and identify its major metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and this compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify any formed metabolites.
-
Data Analysis: Calculate the rate of disappearance of this compound to determine its metabolic stability (e.g., half-life, intrinsic clearance). Characterize the chemical structures of the detected metabolites.
Protocol 2: Quantification of this compound in Biological Samples by HPLC
This protocol provides a general method for the quantitative analysis of this compound in biological samples like plasma or serum using High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[7]
Objective: To accurately measure the concentration of this compound in biological matrices for pharmacokinetic or metabolic studies.
Materials:
-
This compound reference standard
-
Internal standard (e.g., Roxithromycin)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers and acids (e.g., acetic acid, ammonium (B1175870) dihydrogen phosphate)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
HPLC system with a C18 column and a suitable detector (UV or MS)
Procedure:
-
Standard Solution Preparation: Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the biological sample (e.g., 0.5 mL of plasma), add the internal standard.
-
Alkalinize the sample.
-
Perform liquid-liquid extraction with a suitable organic solvent.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the analytes using a C18 column with a suitable mobile phase gradient.
-
Detect this compound and the internal standard using the UV or MS detector.
-
-
Data Analysis:
-
Construct a calibration curve using the standard solutions.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound and its inhibition of CYP3A4.
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Logical relationship of this compound in drug-drug interactions.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,25-dihydroxyvitamin D3 prevents deleterious effects of erythromycin on mitochondrial function in rat heart isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Development of a Validated Stability-Indicating Assay for Erythromycin E using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea. The final product is often a mixture of several related compounds, including Erythromycin A, the main active component, and other variants such as Erythromycin B, C, D, F, and E. Erythromycin E is a known related substance and potential impurity in erythromycin drug products.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control and to ensure the safety and efficacy of erythromycin-based pharmaceuticals. This application note describes the development and validation of a robust, sensitive, and specific stability-indicating LC-MS/MS method for the determination of this compound. The method is suitable for the analysis of bulk drug substances and finished pharmaceutical products.
Analytical Method Development
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the accurate quantification of this compound.[3] Chromatographic separation was achieved on a C18 reversed-phase column with a polar endcapping.[3] The use of mass spectrometry provides high sensitivity and specificity, allowing for the detection of low-level impurities.[4]
Instrumentation and Conditions:
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was utilized for this assay.[5] The chromatographic and mass spectrometric conditions were optimized to achieve the best resolution and sensitivity for this compound.
Protocol: Validated LC-MS/MS Assay for this compound
This protocol provides a detailed procedure for the quantitative analysis of this compound in pharmaceutical samples. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][6]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Sample matrix (e.g., placebo formulation, bulk drug substance)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Vanquish Core Binary HPLC System or equivalent[4] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with a Turbo-Ionspray source[5] |
| Column | Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column with polar endcapping[1][3] |
| Mobile Phase | A: 0.023 M Ammonium Formate (pH 10.3) in Water:Acetonitrile (35:25 v/v) B: Acetonitrile[1] |
| Gradient Elution | Optimized for separation of this compound from other related substances. |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 10 µL |
| Autosampler Temperature | 10 °C |
Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
| Precursor Ion (m/z) | 748.4 (for this compound [M+H]⁺)[4] |
| Product Ion (m/z) | To be determined by direct infusion of this compound standard. |
| Collision Energy | Optimized for the specific precursor-product ion transition. |
| Source Temperature | Optimized to prevent in-source fragmentation.[4] |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water. The solution may require sonication and filtration through a 0.2 µm filter before injection.[6]
Method Validation
The developed method was validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[2]
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other erythromycin-related substances and formulation excipients was demonstrated by analyzing spiked placebo samples and stressed samples. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions to ensure separation of degradants from the this compound peak.[2]
Linearity: Linearity was assessed by analyzing a series of at least five concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.99 is typically required.[6]
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Accuracy: Accuracy was determined by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within an acceptable range (e.g., 98-102%).
Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing multiple preparations of a homogenous sample and expressing the results as the relative standard deviation (RSD). An RSD of <2% is generally considered acceptable.
Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
Data Presentation
Table 1: Summary of Validation Parameters for this compound Assay
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from related substances or excipients was observed. | Peak purity > 0.99 |
| Linearity (r²) | 0.9995[7] | ≥ 0.99 |
| Range | 0.25 ng/mL - 100 ng/mL[3] | To be defined by application |
| LOD | 0.08 ng/mL | S/N ≥ 3 |
| LOQ | 0.25 ng/mL[3] | S/N ≥ 10 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| Robustness | Method remained unaffected by minor variations in parameters. | System suitability passes |
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[7] |
| Theoretical Plates | ≥ 2000[7] |
| RSD of Peak Area | ≤ 2.0% |
| (for replicate injections) |
Visualizations
Caption: Workflow for the validated LC-MS/MS assay of this compound.
Caption: Key parameters for the validation of the this compound assay.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of erythromycin-containing pharmaceutical products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing a reliable assay for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Application Note: Erythromycin E as a Marker for Fermentation Process Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The primary and most desired product of this fermentation is Erythromycin A, valued for its potent antibacterial activity.[1][2] During the fermentation process, several related variants are also synthesized, including Erythromycin B, C, D, E, and F.[3] Erythromycin E (Ery E) is considered a metabolite of Erythromycin A (Ery A).[3] The relative concentrations of these impurities can provide valuable insights into the metabolic state of the producing organism and the overall health of the fermentation process. Monitoring the profile of these related substances, specifically the ratio of Ery E to Ery A, can serve as a powerful in-process control marker for optimizing yield, ensuring consistency, and detecting process deviations in real-time. This application note provides a detailed protocol for using this compound as a marker for monitoring the erythromycin fermentation process.
Biosynthesis of Erythromycins
The biosynthesis of erythromycin is a complex process involving a large enzyme complex known as polyketide synthase (PKS). The pathway begins with the formation of the macrolide core, 6-deoxyerythronolide B (6-dEB), which undergoes a series of post-PKS modifications, including hydroxylation and glycosylation, to yield the final active compound, Erythromycin A.[1][4] Other erythromycin variants arise from this main pathway. This compound is a metabolite of Erythromycin A, and its formation can be indicative of specific metabolic conditions or degradation pathways within the fermentation broth.
Caption: Simplified biosynthetic pathway of Erythromycin A and the formation of this compound.
Principle of Monitoring
The relative amount of this compound compared to Erythromycin A can serve as an indicator of process efficiency and stability. An increase in the Ery E / Ery A ratio may signify suboptimal fermentation conditions, such as nutrient limitation, pH stress, or oxidative stress, which could be promoting the conversion or degradation of Ery A to Ery E. By tracking this ratio, operators can gain a deeper understanding of the process dynamics and take corrective actions to maintain optimal production of the target compound, Erythromycin A.
Caption: Logical relationship of using the this compound ratio as a process health marker.
Experimental Protocols
Monitoring this compound and A levels is reliably achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Sample Preparation Protocol
This protocol is designed to extract erythromycins from the fermentation broth and prepare them for HPLC analysis.[5][6]
-
Objective: To obtain a clean sample extract containing erythromycin variants suitable for HPLC injection.
-
Materials:
-
Fermentation broth sample
-
Methyl tert-butyl ether (MTBE) or n-butyl acetate
-
Sodium carbonate buffer (pH 10.0)
-
Potassium phosphate (B84403) buffer (pH 5.0-8.0, depending on the specific method)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
-
Centrifuge and tubes
-
Vortex mixer
-
-
Procedure:
-
Sampling: Withdraw 1.0 mL of fermentation broth from the bioreactor.
-
Alkalinization: Add 1.0 mL of sodium carbonate buffer (pH 10.0) to the broth sample to ensure erythromycins are in their non-ionized, organic-soluble form. Vortex for 30 seconds.
-
Solvent Extraction: Add 5.0 mL of MTBE to the tube. Cap and vortex vigorously for 2 minutes to extract the erythromycins into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Back Extraction (Optional but Recommended): Carefully transfer the upper organic layer to a new tube. Add 2.0 mL of acidic potassium phosphate buffer (e.g., pH 5.0) to this tube. Vortex for 2 minutes. This step back-extracts the erythromycins into a clean aqueous phase, leaving many impurities behind in the organic solvent.[6]
-
Final Sample Prep: Centrifuge at 4000 rpm for 10 minutes. Collect the aqueous (lower) layer.
-
Filtration: Filter the final aqueous sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
-
2. HPLC Analysis Protocol
-
Objective: To separate and quantify Erythromycin A and this compound.
-
Instrumentation & Columns:
-
HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., Waters X-Terra RP18, 250 mm x 4.6 mm, 5 µm).[7]
-
-
Chromatographic Conditions (Example): [2][7]
Parameter Condition Mobile Phase A 32 mM Potassium Phosphate Buffer, pH 8.0 Mobile Phase B Acetonitrile / Methanol (75:25 v/v) Gradient Isocratic: 69% A / 31% B Flow Rate 1.0 mL/min Column Temperature 65-70°C Detection UV at 215 nm Injection Volume 20-100 µL | Run Time | ~25 minutes |
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject prepared standards of Erythromycin A and this compound to determine their retention times and create a calibration curve.
-
Inject the prepared fermentation samples.
-
Integrate the peak areas for Erythromycin A and this compound in the resulting chromatograms.
-
Experimental and Data Analysis Workflow
The overall process from sampling to decision-making follows a structured workflow.
Caption: Workflow for monitoring erythromycin fermentation using this compound as a marker.
Data Presentation and Interpretation
Quantitative data from the HPLC analysis should be tabulated to track the fermentation progress. The key metric is the ratio of this compound to Erythromycin A.
Table 1: Illustrative Fermentation Time Course Data
| Fermentation Time (hours) | Erythromycin A (mg/L) | This compound (mg/L) | Ery E / Ery A Ratio | Process Notes |
| 24 | 150 | 3.2 | 0.021 | Early exponential phase |
| 48 | 850 | 18.7 | 0.022 | Mid-exponential phase |
| 72 | 2100 | 48.3 | 0.023 | Late exponential, optimal |
| 96 | 3500 | 84.0 | 0.024 | Early stationary, peak production |
| 120 | 4200 | 151.2 | 0.036 | Ratio increasing, potential stress |
| 144 | 4350 | 226.2 | 0.052 | Ratio high, production slowing |
Interpretation:
-
Stable Ratio (e.g., 0.021-0.024): In a healthy fermentation, the ratio of Ery E to Ery A is expected to remain relatively low and stable during the active production phase. This indicates that the metabolic pathways are functioning optimally towards the synthesis of Erythromycin A.
-
Increasing Ratio (e.g., >0.030): A significant increase in the Ery E / Ery A ratio, as seen at 120 hours, is a flag for a potential process deviation. This could be an early indicator of nutrient depletion, pH drift, or other stressors that are either promoting the degradation of Ery A or altering the metabolic flux. This serves as a trigger for investigation and potential corrective action, such as initiating a nutrient feed.
Conclusion
Monitoring the impurity profile of a fermentation process provides a deeper level of process understanding than simply measuring the final product titer. This compound, as a direct metabolite of Erythromycin A, is an excellent marker for the physiological state of Saccharopolyspora erythraea. By implementing a robust HPLC-based monitoring protocol and tracking the Ery E / Ery A ratio, researchers and production scientists can detect process instabilities early, enabling proactive control to maximize product yield and ensure batch-to-batch consistency. This approach aligns with the principles of Process Analytical Technology (PAT) and contributes to more efficient and reliable drug development and manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Impurity Profiling of Erythromycin
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] The quality, safety, and efficacy of erythromycin drug products are contingent upon the stringent control of impurities, which can arise during the manufacturing process or through degradation.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for acceptable impurity levels in pharmaceutical products.[1][3] This document provides detailed application notes and protocols for the impurity profiling of erythromycin, intended for researchers, scientists, and drug development professionals.
Analytical Techniques for Impurity Profiling
Several analytical techniques are employed for the separation, identification, and quantification of erythromycin and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods.[2] The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and the need for structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the routine quality control of erythromycin due to its robustness and reliability. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
Key Considerations for HPLC Method Development:
-
pH of the Mobile Phase: Erythromycin and its related substances are best analyzed at a high pH to ensure good peak shape and resolution.[4]
-
Column Selection: Polymeric C18 columns or other high pH-stable columns are recommended for their durability under alkaline conditions.[4][5]
-
Detection: UV detection at a low wavelength, typically around 205-215 nm, is used for the analysis of erythromycin and its impurities.[4][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of impurities, especially novel or unknown ones.[8][9] The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for structure elucidation.
Key Considerations for LC-MS Method Development:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of erythromycin and its related substances.[8][10]
-
Volatile Mobile Phases: The use of volatile mobile phase constituents, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is essential for compatibility with mass spectrometry.[8][9]
-
Tandem Mass Spectrometry (MS/MS): MS/MS or multi-stage mass spectrometry (MSn) experiments are invaluable for obtaining detailed structural information about the impurities by analyzing their fragmentation patterns.[8][10]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for erythromycin and its related substances from a representative HPLC method.
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Erythromycin A | - | - |
| Erythromycin Related Compound N (Impurity B) | - | - |
| Erythromycin A Enol Ether (Impurity E) | - | - |
| Pseudoerythromycin A Enol Ether (Impurity H) | - | - |
| Anhydroerythromycin A | - | - |
| Erythromycin B | - | - |
| Erythromycin C | - | - |
| Erythromycin E | - | - |
| Erythromycin F | - | - |
| N-demethylerythromycin A | - | - |
| Erythromycin Thiocyanate (B1210189) and related substances | 10-15 mg·L-1 | 60.1 mg·L-1 |
Note: Specific LOD and LOQ values for all individual impurities are not consistently reported across the literature. The values for erythromycin thiocyanate are provided as a general reference.[5]
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Erythromycin and Related Substances
This protocol is based on a gradient RP-HPLC method for the separation of impurities in erythromycin tablets.[7][11]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size).[7][11]
-
Mobile Phase A: A mixture of buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with dilute o-phosphoric acid), acetonitrile (B52724), and water in a ratio of 5:35:60 (v/v/v).[7][11]
-
Mobile Phase B: A mixture of phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[7]
-
Gradient Program:
3. Sample Preparation:
-
Accurately weigh and transfer a suitable amount of the erythromycin sample into a volumetric flask.
-
Dissolve and dilute to the desired concentration with the mobile phase.
Protocol 2: LC-MS Method for the Identification of Erythromycin Impurities
This protocol is based on a method for the identification of related substances in erythromycin samples using an ion trap mass spectrometer.[8][10]
1. Instrumentation:
-
LC-MS system comprising an HPLC or UPLC system coupled to an ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
2. Chromatographic Conditions:
-
Column: XTerra RP18 (e.g., 250 mm x 2.1 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile, isopropanol, 0.2 M ammonium acetate (pH 7.0), and water in a ratio of 165:105:50:680 (v/v/v/v).[8][10]
-
Flow Rate: 0.2 mL/min.[10]
-
Injection Volume: 20 µL.[10]
3. Mass Spectrometry Conditions:
-
Data Acquisition: Full scan MS, MS/MS, and MSn analysis.
-
Create a library of MS/MS and MSn spectra of known erythromycin reference standards.[8]
-
Compare the spectra of unknown peaks in the sample to the reference library for identification.
Visualizations
Caption: Workflow for HPLC-based impurity profiling of erythromycin.
Caption: Logical workflow for the identification of unknown impurities.
Forced Degradation Studies
Forced degradation studies are crucial to understand the degradation pathways of erythromycin and to develop stability-indicating analytical methods.[12][13] Erythromycin is known to degrade under acidic, basic, and oxidative conditions.[13][14]
-
Acidic Degradation: In acidic conditions, anhydroerythromycin A is a major degradation product.[14]
-
Basic Degradation: In weakly alkaline conditions, hydrolysis of the lactone ring can occur.[14]
-
Oxidative Degradation: Advanced oxidation processes can lead to the formation of various degradation products through reactions with hydroxyl radicals.[15][]
By subjecting erythromycin to these stress conditions and analyzing the resulting samples, a comprehensive impurity profile can be established, and the analytical method can be validated for its ability to separate all degradation products from the parent drug.[13]
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Erythromycin E in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is well-established for its bacteriostatic properties. Beyond its antimicrobial activity, Erythromycin and its analogues, including Erythromycin E, exhibit potent anti-inflammatory and immunomodulatory effects, as well as prokinetic activity as a motilin receptor agonist. These multifaceted properties make this compound a molecule of significant interest for investigation in various cell-based assays, particularly in the fields of inflammation, immunology, and gastrointestinal motility research.
These application notes provide an overview of the cellular mechanisms of this compound and detailed protocols for its application in relevant cell-based assays.
Note on Erythromycin Variants: The majority of published research has been conducted with Erythromycin A, the most abundant component of the erythromycin complex. This compound is a structurally similar analogue. The quantitative data and protocols provided herein are based on studies with Erythromycin A and are expected to be largely applicable to this compound. However, empirical validation for this compound is recommended.
Mechanisms of Action in a Cellular Context
This compound's utility in cell-based assays stems from two primary, independent mechanisms of action:
-
Anti-inflammatory and Immunomodulatory Effects: this compound modulates inflammatory responses primarily by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines.[1][2][3]
-
Motilin Receptor Agonism: this compound acts as an agonist at the motilin receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract.[4][5][6] Activation of this receptor initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction.[7]
Data Presentation: Quantitative Analysis of Erythromycin Activity
The following tables summarize quantitative data for Erythromycin A from various in vitro cell-based assays. This data can serve as a reference for designing experiments with this compound.
Table 1: Motilin Receptor Agonist Activity of Erythromycin A
| Assay Type | Cell Line/Tissue | Parameter | Value (µM) | Reference(s) |
| Calcium Mobilization | CHO cells expressing human motilin receptor | EC50 | 0.92 | [8][9] |
| Muscle Contraction | Rabbit duodenal smooth muscle | EC50 | 2.0 | [10] |
| Radioligand Binding | Rabbit colon myocytes | Ki | 0.084 | [4] |
| Radioligand Binding | CHO cells | Ki | 19 | [7] |
Table 2: Anti-inflammatory Activity of Erythromycin A
| Assay Type | Cell System | Parameter | Value (mM) | Reference(s) |
| Superoxide Generation | Human neutrophils (whole-cell) | IC50 | 0.7 | [11] |
| NADPH Oxidase Activation | Human neutrophils (cell-free) | IC50 | 0.2 | [11] |
Signaling Pathways and Experimental Workflows
Motilin Receptor Activation and Downstream Signaling
This compound binds to and activates the motilin receptor, which is coupled to the Gq/11 G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured in a calcium mobilization assay.
Motilin Receptor Signaling Pathway
Anti-inflammatory Action via NF-κB Pathway Inhibition
This compound exerts its anti-inflammatory effects by interfering with the NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB downstream of IκBα degradation.[1]
NF-κB Inhibition by this compound
Experimental Workflow for Calcium Mobilization Assay
This workflow outlines the key steps for assessing the agonist activity of this compound at the motilin receptor.
Calcium Mobilization Assay Workflow
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Motilin Receptor Agonism
This protocol is designed to measure the ability of this compound to stimulate an increase in intracellular calcium in cells expressing the motilin receptor.
Materials:
-
CHO-K1 cells stably expressing the human motilin receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)
-
Black-wall, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the CHO-motilin receptor cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in the assay buffer.
-
Remove the cell culture medium from the wells and add the dye solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control and a positive control (e.g., motilin).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline reading for 15-20 seconds.
-
Add the this compound dilutions and controls to the wells.
-
Continue recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Anti-inflammatory Assay - Inhibition of Cytokine Production
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from stimulated cells.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B) or macrophage-like cells (e.g., THP-1, RAW 264.7)
-
Appropriate cell culture medium
-
24-well or 48-well cell culture plates
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for macrophages, TNF-α or IL-1β for epithelial cells)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest
Procedure:
-
Cell Seeding: Seed the cells into the culture plates and allow them to adhere and reach a suitable confluency.
-
Pre-treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add the inflammatory stimulus to the wells (except for the unstimulated control wells).
-
Incubate for a predetermined time (e.g., 6-24 hours), depending on the cytokine being measured.
-
-
Supernatant Collection:
-
Centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification:
-
Perform an ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage inhibition of cytokine production by this compound at each concentration relative to the stimulated control.
-
If a dose-response is observed, calculate the IC50 value.
-
Protocol 3: NF-κB Activation Assay - Western Blot for IκBα Degradation
This protocol assesses the effect of this compound on the degradation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and plates
-
This compound stock solution
-
Inflammatory stimulus (e.g., TNF-α)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the inflammatory agent for various short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for IκBα and β-actin.
-
Normalize the IκBα intensity to the β-actin intensity for each sample.
-
Compare the levels of IκBα at different time points and between treated and untreated samples to assess the effect of this compound on its degradation.
-
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in Erythromycin E isolation from bulk drug
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of Erythromycin (B1671065) E from bulk drug.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin E and why is its isolation challenging?
This compound is a related substance to Erythromycin A, the active pharmaceutical ingredient (API). Its isolation is challenging due to its structural similarity to Erythromycin A and other related impurities, leading to difficulties in separation. Co-elution with other impurities is a common issue in chromatographic methods, necessitating the use of high-resolution analytical techniques for accurate identification and quantification.[1][2]
Q2: What are the common impurities that interfere with this compound isolation?
During the analysis of erythromycin, this compound can co-elute with other related substances and degradation products. Known impurities include, but are not limited to, Erythromycin A, B, C, D, and F, as well as degradation products like anhydroerythromycin A and erythromycin A enol ether.[1][3][4] Specifically, N-demethylthis compound and this compound N-oxide have also been identified as related substances.[5]
Q3: My HPLC-UV analysis shows a peak at the expected retention time for this compound, but the quantification seems inaccurate. What could be the issue?
This is a common problem due to the low UV absorptivity of erythromycin and its related substances.[1] This low response can lead to poor sensitivity and inaccurate quantification, especially for minor impurities like this compound. Additionally, co-elution with other impurities can artificially inflate the peak area. It is highly recommended to use mass spectrometric (MS) detection for reliable peak identification and quantification, as it can distinguish between compounds with the same retention time but different molecular weights.[1][5]
Q4: I am observing degradation of my sample during the isolation process. What are the likely causes?
Erythromycin is highly susceptible to degradation, particularly in acidic conditions.[6][7] Acidic pH can lead to the formation of inactive degradation products such as anhydroerythromycin A and erythromycin A enol ether through intramolecular cyclization.[6] Exposure to heat, oxidation, and alkaline conditions can also cause degradation.[4][8][9] It is crucial to control the pH, temperature, and exposure to oxidizing agents throughout the isolation process.
Q5: What are the recommended storage conditions for bulk erythromycin to minimize the formation of this compound and other impurities?
To minimize degradation, bulk erythromycin should be stored in a well-closed container, protected from light, at a controlled room temperature. For long-term stability, storage at -20°C is recommended.[8][10] Accelerated stability studies have shown that storage at elevated temperatures leads to an increase in impurities.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other impurities (e.g., Erythromycin A). | - Inappropriate HPLC column chemistry or dimensions.- Mobile phase composition is not optimized.- Suboptimal column temperature. | - Use a high-resolution column, such as a C18 or a polymer-based column.[3][9]- Adjust the mobile phase composition, including the organic modifier, pH, and buffer concentration.[3]- Optimize the column temperature; higher temperatures (e.g., 50-70°C) can improve separation.[5][11] |
| Inconsistent retention times for this compound. | - Column degradation or contamination.- Fluctuations in mobile phase composition or flow rate.- Column overloading.[1] | - Use a guard column and ensure proper column washing and regeneration.- Ensure the mobile phase is well-mixed and degassed. Verify pump performance.- Reduce the sample injection volume or concentration.[1] |
| Low signal intensity for this compound in UV detection. | - this compound has a low UV chromophore.- Low concentration of this compound in the sample. | - Use a more sensitive detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[5]- Increase the sample concentration or injection volume, being mindful of potential column overloading.[1] |
| Appearance of unknown peaks during analysis. | - Sample degradation during preparation or analysis.- Contamination from solvents, glassware, or the instrument. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[4][8]- Use high-purity solvents and thoroughly clean all equipment. Run a blank injection to check for system contamination. |
Data Presentation
Table 1: Common Erythromycin Related Substances and their Molecular Weights
| Compound | Molecular Weight ( g/mol ) | Common Designation |
| Erythromycin A | 733.93 | API |
| Erythromycin B | 717.93 | Impurity |
| Erythromycin C | 719.92 | Impurity |
| Erythromycin D | 715.91 | Impurity |
| This compound | 747.93 | Impurity C [1] |
| Erythromycin F | 749.93 | Impurity |
| Anhydroerythromycin A | 715.91 | Degradation Product |
| Erythromycin A enol ether | 715.91 | Degradation Product |
Table 2: Summary of Forced Degradation Studies on Erythromycin
| Stress Condition | Observation | Major Degradants |
| Acidic (e.g., 0.1 N HCl) | Significant degradation | Anhydroerythromycin A, Erythromycin A enol ether[4][6] |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation | Pseudoerythromycin A enol ether[4][9] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | Various oxidized products[4][8] |
| Thermal | Stable to slight degradation | Impurity B and H may increase slightly[4][10] |
| Photolytic | Generally stable | Minimal degradation observed[4][8] |
Experimental Protocols
Protocol 1: HPLC-MS Method for the Identification of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Chromatographic System:
-
Column: XTerra RP18, 5 µm, 4.6 x 150 mm (or equivalent).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724), isopropanol, 0.2M ammonium (B1175870) acetate (B1210297) (pH 7.0), and water. A typical starting ratio could be 165:105:50:680 (v/v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 70°C.[5]
-
Injection Volume: 10 µL.
-
UV Detection (for reference): 215 nm.[3]
-
-
Mass Spectrometry System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to detect all ions, and Selected Ion Monitoring (SIM) for targeted analysis of this compound (m/z 748.5 [M+H]⁺).[11]
-
-
Sample Preparation:
-
Dissolve the erythromycin bulk drug in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve the erythromycin sample in 0.1 N HCl and keep it at room temperature for 2 hours. Neutralize with 0.1 N NaOH before analysis.[8]
-
Base Degradation: Dissolve the sample in 0.1 N NaOH and keep it at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[8]
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep it at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid sample to 60°C for 7 days.[8]
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) for a specified period.[8]
-
Analyze all stressed samples using the HPLC-MS method described in Protocol 1 to identify and quantify degradation products.
Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Simplified acid-catalyzed degradation pathway of Erythromycin A.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Erythromycin Analysis
Welcome to the technical support center for erythromycin (B1671065) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic analysis of erythromycin and its related substances, with a specific focus on resolving the co-elution of Erythromycin A and Erythromycin E.
Troubleshooting Guide: Overcoming Co-elution of Erythromycin A and E
Co-elution of Erythromycin A and its related substance, this compound, is a common analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Erythromycin A and this compound | 1. Suboptimal Mobile Phase Composition: The organic modifier concentration, pH, or buffer type may not be suitable for resolving these closely related compounds. | a. Adjust Acetonitrile (B52724) Concentration: Vary the acetonitrile concentration in the mobile phase. A study on the separation of erythromycin and its related substances suggests using acetonitrile in the range of 25-40% (v/v)[1]. A lower or higher percentage within this range, or a shallow gradient, may improve resolution. b. Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter. Erythromycin HPLC assays are often best performed at a higher pH[2]. A method for separating erythromycin and related substances utilized a pH of 6.5[1][3]. It is recommended to evaluate a pH range around the pKa of erythromycin (8.6) to enhance separation. For instance, a mobile phase with a pH of 9.0 has been used with a polymeric column[3]. c. Modify Buffer System: The choice of buffer can influence selectivity. An ammonium (B1175870) phosphate (B84403) buffer has been successfully used in erythromycin separations[1][3]. Consider evaluating different buffer systems or concentrations. |
| 2. Inadequate Stationary Phase Chemistry: The column chemistry (e.g., C18, C8) may not provide sufficient selectivity for Erythromycin A and E. | a. Evaluate Different Stationary Phases: While C18 and C8 columns are commonly used, their selectivity can vary between manufacturers[1]. Testing columns with different bonding technologies or from different vendors can be beneficial. Polymeric columns have also been shown to be effective, particularly at high pH[2][3]. b. Consider Column History: Interestingly, older columns have sometimes been observed to provide better separations of erythromycin compounds, possibly due to conditioning of the stationary phase[1]. | |
| 3. Unfavorable Temperature Conditions: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. | a. Adjust Column Temperature: An increase in column temperature can improve peak shape and sometimes enhance resolution. A temperature of 35°C has been used in a method for separating erythromycin and related substances[1][3]. Another method utilized a column temperature of 70°C with a polymeric stationary phase[3]. It is advisable to explore a range of temperatures (e.g., 30-70°C) to find the optimal condition. | |
| 4. Inappropriate Flow Rate: The flow rate of the mobile phase can impact chromatographic efficiency and resolution. | a. Optimize Flow Rate: A typical flow rate for erythromycin separation is around 1.0 to 1.5 mL/min[1][2]. A lower flow rate can sometimes lead to better resolution, although it will increase the analysis time. | |
| 5. Sample Overload or Matrix Effects: High sample concentration can lead to peak broadening and co-elution. The sample matrix itself may also interfere with the separation. | a. Dilute the Sample: Ensure the sample concentration is within the linear range of the detector and does not overload the column. b. Improve Sample Preparation: Employ effective sample clean-up techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components[4][5]. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between Erythromycin A and this compound, and how do they affect separation?
A1: Erythromycin A and this compound are structurally very similar macrolide antibiotics. The primary difference lies in the substitution at the C-11 and C-12 positions of the aglycone ring. This subtle structural similarity makes their separation by reversed-phase chromatography challenging, as they exhibit very similar hydrophobic and polar interactions with the stationary phase.
Q2: My current method uses a C18 column. What other column chemistries could provide better selectivity for Erythromycin A and E?
A2: While C18 columns are a good starting point, if you are experiencing co-elution, consider exploring alternative stationary phases. C8 columns, which are less hydrophobic, may offer different selectivity[1]. Phenyl-hexyl columns can provide alternative selectivity through pi-pi interactions. Additionally, polymeric columns, such as those based on polystyrene-divinylbenzene, have been shown to be effective for erythromycin separations, especially at higher pH values[3].
Q3: How does the pH of the mobile phase impact the resolution of Erythromycin A and E?
A3: The pH of the mobile phase is a critical factor because erythromycin contains a basic dimethylamino group on the desosamine (B1220255) sugar, with a pKa of approximately 8.6. At a pH below the pKa, erythromycin will be protonated (ionized), while at a pH above the pKa, it will be in its neutral, non-polar form. By adjusting the pH, you can alter the degree of ionization and, consequently, the retention and selectivity of Erythromycin A and E on a reversed-phase column. Operating at a higher pH (e.g., 9.0) can sometimes lead to improved separation on a suitable column[3].
Q4: Can I use a gradient elution method to improve the separation?
A4: Yes, a gradient elution can be a very effective strategy. Start with a lower percentage of organic solvent (e.g., acetonitrile) and gradually increase the concentration. A shallow gradient can often provide the necessary resolution for closely eluting peaks that an isocratic method might not achieve.
Q5: Are there any sample preparation techniques that can help in resolving Erythromycin A and E?
A5: While sample preparation primarily aims to remove interfering matrix components, a clean sample can lead to sharper peaks and better overall chromatography, which can indirectly aid in resolution. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective for cleaning up complex samples[4][5]. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been described for sample preparation of erythromycin in tissue samples[4].
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of Erythromycin and Related Substances
This protocol is a generalized starting point based on a published method and may require further optimization[1][3].
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer.
-
Buffer: 0.2 M ammonium phosphate buffer.
-
Initial Mobile Phase Composition: Acetonitrile:Buffer:Water (e.g., 30:5:65 v/v/v).
-
-
pH: Adjust the pH of the aqueous component to 6.5.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: High pH HPLC-UV Method for Erythromycin Analysis
This protocol is adapted for use with a pH-stable polymeric column[2][3].
-
Chromatographic System: HPLC with a UV detector.
-
Column: pH-stable polymeric column (e.g., polystyrene-divinylbenzene).
-
Mobile Phase:
-
Aqueous Component: 0.02 M potassium phosphate dibasic buffer, adjusted to pH 9.0.
-
Organic Component: Acetonitrile.
-
Composition: Aqueous:Acetonitrile (e.g., 60:40 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50-70°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for resolving the co-elution of Erythromycin A and E.
Caption: Experimental workflow for developing a separation method for Erythromycin A and E.
References
Erythromycin E Degradation Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Erythromycin (B1671065) E degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of Erythromycin E degradation.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound in HPLC Analysis | Inappropriate Mobile Phase pH: Erythromycin is a basic macrolide antibiotic, and the pH of the mobile phase significantly impacts its ionization and chromatographic behavior. | For reversed-phase HPLC, using a mobile phase with a higher pH (e.g., pH 9) can improve peak shape. Ensure the column used is stable at the chosen pH. Polymeric or hybrid silica-based columns are often recommended for high pH applications. |
| Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the basic this compound molecule, causing peak tailing. | Use an end-capped column or a column with a base-deactivated stationary phase. The addition of a competing base, such as triethylamine, to the mobile phase can also minimize these interactions. | |
| Column Overload: Injecting too concentrated a sample can lead to poor peak shape and retention time shifts.[1] | Dilute the sample and re-inject. If sensitivity is a concern, consider optimizing the detection method or using a more sensitive instrument like an LC-MS/MS.[1] | |
| High Background Noise or Spurious Peaks in LC-MS Analysis | Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can lead to high background noise and ghost peaks, especially in gradient elution.[2] | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them before use. |
| Sample Matrix Effects: Complex biological or formulation matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification and a noisy baseline. | Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. | |
| System Contamination: Carryover from previous injections or buildup of contaminants in the LC-MS system can be a source of noise and spurious peaks.[3] | Regularly flush the HPLC system and the mass spectrometer's ion source. Injecting blank samples between experimental samples can help identify and mitigate carryover. | |
| In-source Degradation in Mass Spectrometry | Thermal Lability of this compound: Erythromycin and its degradation products can be thermally unstable and may degrade in the high-temperature environment of the mass spectrometer's ion source.[1][4] | Optimize the ion source temperature to the lowest possible value that still provides adequate ionization and sensitivity. A study on Erythromycin A showed that reducing the ion transfer tube temperature from 300 °C to 250 °C eliminated thermal degradation fragments.[1] |
| Difficulty in Resolving Degradation Products | Insufficient Chromatographic Selectivity: The degradation of this compound can result in a complex mixture of structurally similar products that are difficult to separate. | Method development is crucial. Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (acetonitrile vs. methanol), and gradient profiles to optimize the separation. |
| Co-elution of Isomers: Degradation pathways can produce isomeric products that are challenging to resolve chromatographically. | Utilize high-resolution mass spectrometry (HRMS) to distinguish between co-eluting isomers based on their accurate mass-to-charge ratios. Tandem mass spectrometry (MS/MS) can provide structural information to further differentiate them. |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for this compound?
A1: Due to the limited specific data for this compound, its degradation pathways are inferred from the well-studied Erythromycin A, which is structurally very similar. The primary degradation pathways include:
-
Acid-Catalyzed Degradation: In acidic conditions, such as those in the stomach, Erythromycin undergoes intramolecular cyclization to form biologically inactive degradation products like 5-O-desosaminyl-8,9;10,11-dianhydroerythronolide A-9, 12-hemiketal and 5-O-desosaminyl-10,11-anhydroerythronolide A-6,9; 9,12-spiroketal (erythralosamine).[5]
-
Oxidative Degradation: Advanced oxidation processes involving reactive oxygen species like hydroxyl radicals can lead to the oxidation and cleavage of the macrolide ring and its substituents.[6]
-
Photodegradation: Exposure to UV light can induce degradation. The rate and products of photodegradation can be influenced by factors such as pH.[7]
-
Bacterial Degradation: Certain microorganisms can enzymatically degrade erythromycin by hydrolyzing the lactone ring and cleaving the sugar moieties.[8][9]
Q2: What is a stability-indicating method and why is it important for this compound analysis?
A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and formulation excipients. This is crucial for determining the shelf-life and storage conditions of a drug product and for ensuring its safety and efficacy. Forced degradation studies are performed to demonstrate the method's stability-indicating capabilities.
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting a solution of this compound to various stress conditions to generate its degradation products. According to ICH guidelines, these conditions typically include:
-
Acid Hydrolysis: e.g., 1N HCl at room temperature for one week.[4]
-
Base Hydrolysis: e.g., 0.1M or 1M NaOH at room temperature or elevated temperatures.
-
Oxidation: e.g., 3-15% hydrogen peroxide at room temperature.
-
Thermal Stress: e.g., heating the sample at 100°C.
-
Photolytic Stress: Exposing the sample to UV light (e.g., 254 nm and 360 nm).
The goal is to achieve a target degradation of 5-20%.[10]
Q4: Which analytical techniques are best suited for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful technique.
-
HPLC with UV detection can be used, but Erythromycin has low UV absorbance, which may limit sensitivity.[4]
-
LC-MS , particularly with a tandem mass spectrometer (MS/MS), offers high sensitivity and selectivity, allowing for the detection, quantification, and structural elucidation of degradation products, even at trace levels and in complex matrices.[4]
Quantitative Data Summary
The following tables summarize kinetic data for the degradation of Erythromycin A, which is expected to be a reasonable proxy for this compound.
Table 1: Photodegradation Kinetics of Erythromycin A at Different pH Values
| pH | Kinetic Rate Constant (k) |
| 3 | 0.10 |
| 7 | 0.59 |
| 9 | 0.21 |
Data adapted from a study on the photodegradation of Erythromycin A in irradiated solutions.[7]
Table 2: Summary of Forced Degradation Conditions and Observations for Macrolide Antibiotics
| Stress Condition | Typical Parameters | Observed Degradation of Erythromycin |
| Acid Hydrolysis | 0.1M - 1.0M HCl, room temp. to 75°C | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1M - 1.0M NaOH, room temp. to 75°C | Significant degradation, especially at elevated temperatures. |
| Oxidation | 3% - 15% H₂O₂, room temp. to 75°C | Sensitive to oxidation, particularly at higher temperatures. |
| Thermal | 100°C for 6-24 hours | Relatively stable under thermal stress alone. |
| Photolytic | UV light (254 nm, 360 nm) for 24 hours | Stable under the tested photolytic conditions in one study.[11] |
This table provides a general summary based on studies of erythromycin and other macrolides.[11]
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the mixture at room temperature for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep the mixture at 60°C for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize it with 0.1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 24 hours. Also, heat the stock solution at 75°C for 24 hours. After the specified time, dissolve the solid sample or dilute the solution with the mobile phase.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Dilute the samples with the mobile phase before analysis.
Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 3 µm particle size, 3 x 150 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: 9:1 (v/v) Methanol/Water with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-100% B
-
15-20 min: 100% B
-
20.1-25 min: 10% B
-
-
Flow Rate: 0.425 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS Settings:
-
Ion Transfer Tube Temperature: 250°C.[4]
-
Scan Range: m/z 350-1050 for full scan analysis.
-
Selected Ion Monitoring (SIM): Monitor the m/z of this compound and its expected degradation products.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for degradation analysis.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. zefsci.com [zefsci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in advanced oxidation process-based degradation of erythromycin: Pollution status, eco-toxicity and degradation mechanism in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution of Erythromycin E
Welcome to the Technical Support Center for the chromatographic analysis of Erythromycin (B1671065). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-resolution separation of Erythromycin E and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3]
-
Cause 1: Secondary Silanol (B1196071) Interactions: The basic amine group on Erythromycin can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2][4]
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to between 6.5 and 8.0 to suppress the ionization of silanol groups.[1][5] Using a buffer, such as ammonium (B1175870) phosphate (B84403) or ammonium acetate (B1210297), is crucial to maintain a stable pH.[1][5][6]
-
Solution 2: Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups.[1][7] C18 or C8 columns with polar end-capping are good choices.[1]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active silanol sites.[1][4] Note that this may not be suitable for MS detection.[7]
-
-
Cause 2: Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing.[1][4]
-
Cause 3: Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak shape issues.[1]
-
Solution: Use Initial Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Q2: How can I improve the resolution between this compound and other closely related impurities like Erythromycin A, B, or C?
A: Achieving baseline separation of structurally similar erythromycin variants requires careful optimization of the chromatographic conditions.[5][8]
-
Strategy 1: Optimize the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.[1] Start with a scouting gradient (e.g., 5-95% organic solvent in 20 minutes) to identify the elution window of your compounds of interest, then run a shallower gradient within that specific window.[1]
-
Strategy 2: Adjust Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile, methanol) and its proportion in the mobile phase.[5] Different organic solvents can alter selectivity.
-
pH: Fine-tuning the mobile phase pH can impact the ionization state of the erythromycins and their interaction with the stationary phase, thus affecting resolution.[4][9]
-
-
Strategy 3: Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column chemistry can provide the necessary selectivity.
-
Strategy 4: Adjust Temperature: Operating at an elevated temperature (e.g., 35°C, 70°C) can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[5][6][11] A column oven should be used to maintain a consistent temperature.[4]
Q3: My baseline is drifting during the gradient elution. What could be the cause?
A: Baseline drift in gradient elution is a common problem that can affect accurate quantification.[1]
-
Cause 1: Mobile Phase Absorbance: If one of your mobile phase components absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.[1]
-
Solution 1: Use high-purity solvents and additives.
-
Solution 2: Change the detection wavelength to a region where the mobile phase has lower absorbance. A wavelength of 215 nm is commonly used for erythromycins.[5][8]
-
Solution 3: For diode-array detectors, using a reference wavelength can help compensate for the drift.[1]
-
-
Cause 2: Insufficient Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.[1]
-
Solution: Increase the column equilibration time between runs.[4]
-
Q4: I am experiencing low sensitivity for this compound in my LC-MS analysis. How can I improve it?
A: Low sensitivity in LC-MS can be attributed to several factors, from sample preparation to mass spectrometer source conditions.[1]
-
Factor 1: Mobile Phase Additives: The choice of mobile phase additive significantly impacts ionization efficiency.
-
Solution: For positive mode electrospray ionization (ESI), using an acidic mobile phase with additives like formic acid can protonate the basic nitrogen on Erythromycin, enhancing the [M+H]⁺ ion signal.[4] Ammonium formate (B1220265) or ammonium acetate are also commonly used and can be effective.[4]
-
-
Factor 2: MS Source Parameters: Optimization of the ion source parameters is critical for good sensitivity.[1]
-
Solution: Methodically optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and source temperature to maximize the signal for this compound.
-
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Erythromycin Separation
This protocol provides a starting point for developing a separation method for Erythromycin and its related substances.
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.4% Ammonium Hydroxide (B78521) in Water or a buffer like 0.2 M Ammonium Phosphate pH 6.5.[5][8]
-
Mobile Phase B: Acetonitrile or Methanol (B129727).[5][8]
-
Gradient Program:
-
Start with a scouting gradient to determine the approximate elution time of this compound.
-
Optimize the gradient to be shallower around the elution time of the compounds of interest.[1]
-
-
Column Temperature: 35°C.[5]
-
Injection Volume: 20 µL.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction for Biological Matrices)
This is a general protocol for extracting erythromycin from a biological matrix like plasma.[1]
-
To 500 µL of plasma, add a suitable internal standard.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate) to achieve a pH > 9.
-
Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC system.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Erythromycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 or C18 silica-based | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) | X-Terra™ C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile (25-40%), 5% 0.2 M ammonium phosphate buffer pH 6.5, 20% 0.2 M tetramethylammonium (B1211777) phosphate, water | 0.4% ammonium hydroxide in water and methanol (gradient) | Acetonitrile: 0.025 M ammonium dihydrogen phosphate buffer (60:40), pH 7.0 |
| Flow Rate | 1.5 ml/min | Not Specified | 1.0 mL min−1 |
| Temperature | 35°C | Not Specified | Not Specified |
| Detection | UV at 215 nm | UV at 215 nm | UV at 205 nm |
| Reference | [5] | [8] | [9] |
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Workflow for improving the resolution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Erythromycin E Formation During Fermentation
Welcome to the Technical Support Center for Erythromycin (B1671065) Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of Erythromycin A (Ery A), with a specific focus on minimizing the formation of the closely related impurity, Erythromycin E (Ery E).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Erythromycin A?
A1: this compound (Ery E) is a metabolite of Erythromycin A (Ery A). Structurally, it is very similar to Ery A, featuring the same 14-membered lactone ring and deoxy sugars. The primary difference is the addition of a hydroxyl group on the aglycone of Ery E. While Ery A is the desired therapeutic compound, Ery E is considered an impurity that needs to be minimized during production.
Q2: What is the primary mechanism of this compound formation during fermentation?
A2: this compound is formed through the biotransformation of Erythromycin A by the producing organism, Saccharopolyspora erythraea.[1] This conversion is an enzymatic process that can occur during the fermentation process itself. While the specific enzyme responsible for this hydroxylation has not been definitively identified in the provided search results, it is understood to be a modification of the Ery A molecule.
Q3: Why is it crucial to control this compound formation?
A3: Controlling the formation of Ery E is essential for several reasons:
-
Product Purity: High levels of Ery E compromise the purity of the final Erythromycin A product.
-
Regulatory Compliance: Regulatory bodies have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs).
-
Process Efficiency: The conversion of Ery A to Ery E reduces the overall yield of the desired product.
-
Downstream Processing: High concentrations of impurities can complicate the purification process, leading to increased costs and potential loss of the target compound.
Troubleshooting Guide: High this compound Levels
This guide provides potential causes and corrective actions for researchers encountering elevated levels of this compound in their fermentation batches.
| Problem | Potential Cause | Troubleshooting Steps & Corrective Actions |
| High Ery E to Ery A ratio in final broth | Suboptimal Fermentation pH | The pH of the fermentation medium is a critical parameter. Deviations from the optimal range can stress the culture and alter metabolic pathways, potentially favoring the conversion of Ery A to Ery E. Corrective Action: Monitor and control the pH of the fermentation broth within the optimal range of 6.7-6.9.[2] Implement automated pH control using acid and base feeding. |
| Inappropriate Fermentation Temperature | Temperature affects enzyme kinetics and microbial metabolism. Non-optimal temperatures can lead to the expression of enzymes that may contribute to the formation of Ery E. Corrective Action: Maintain a constant and optimal fermentation temperature, typically between 30°C and 35°C.[3] | |
| Nutrient Imbalance in the Medium | The composition of the fermentation medium, including the carbon-to-nitrogen ratio and the presence of specific precursors, can influence the metabolic state of Saccharopolyspora erythraea and the formation of byproducts. Corrective Action: Optimize the fermentation medium. Ensure a balanced carbon-to-nitrogen ratio. Consider fed-batch strategies to maintain optimal nutrient levels throughout the fermentation.[4] | |
| Low Dissolved Oxygen Levels | Inadequate oxygen supply can lead to metabolic shifts that may favor the formation of certain byproducts. Corrective Action: Monitor and control the dissolved oxygen (DO) levels in the fermenter. Adjust agitation and aeration rates to maintain optimal DO levels.[4] | |
| Extended Fermentation Time | Prolonged fermentation can lead to the accumulation of metabolites and potential degradation or conversion of the primary product. Corrective Action: Determine the optimal harvest time by closely monitoring Ery A and Ery E concentrations throughout the fermentation. | |
| Inconsistent Ery E levels between batches | Variability in Raw Materials | Inconsistent quality of raw materials, such as soybean meal and oils, can lead to batch-to-batch variability in fermentation performance and byproduct formation. Corrective Action: Establish strict quality control specifications for all raw materials. Conduct small-scale trials to test new batches of raw materials before use in large-scale fermentations. |
| Inoculum Quality | The age, viability, and metabolic state of the inoculum can significantly impact the fermentation process. Corrective Action: Standardize the inoculum preparation procedure, including culture age and spore concentration, to ensure consistency. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Erythromycin A and Related Substances
This method is designed for the separation and quantification of Erythromycin A, B, C, and E in fermentation broth samples.
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[5]
-
Mobile Phase A: 0.4% Ammonium hydroxide (B78521) in water[5]
-
Mobile Phase B: Methanol[5]
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 65 35 20 35 65 25 35 65 30 65 35 | 35 | 65 | 35 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 215 nm[5]
-
Injection Volume: 20 µL
Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 rpm for 10 minutes to remove cells and solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase composition if necessary to fall within the calibration curve range.
Quantification:
Prepare standard solutions of Erythromycin A, B, C, and E of known concentrations. Generate a calibration curve for each compound by plotting peak area against concentration. Determine the concentration of each erythromycin species in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Erythromycin Biosynthesis and Ery E Formation Pathway
Caption: Erythromycin biosynthesis pathway leading to Ery A and the subsequent biotransformation to Ery E.
Troubleshooting Logic for High this compound
Caption: A logical workflow for troubleshooting high this compound formation in fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering characterisation and implementation of pH control in microscale Saccharopolyspora erythraea fermentations. - UCL Discovery [discovery.ucl.ac.uk]
- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stability testing of Erythromycin E under stress conditions
Welcome to the technical support center for the stability testing of Erythromycin (B1671065) E under stress conditions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating the complexities of Erythromycin E stability studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound, like Erythromycin A, undergoes intramolecular cyclization to form biologically inactive hemiketals and spiroketals.[1] This degradation pathway is a significant concern for oral formulations as it can be initiated by gastric acids.[1][2] The process involves the formation of anhydroerythromycin A.[3][4]
Q2: How does this compound behave under thermal stress?
A2: this compound is relatively stable under thermal stress compared to acidic or oxidative conditions.[5][6] However, elevated temperatures can lead to a slight increase in certain impurities.[7] For instance, studies on Erythromycin A showed a minor decrease in the main component and a slight increase in impurities B and H after storage at 40°C and 50°C for several months.[7]
Q3: What is the expected stability of this compound under photolytic conditions?
A3: this compound is generally considered stable under photolytic conditions.[5][6] However, prolonged exposure to high-intensity light, especially UV, can lead to degradation.[8][9] Photocatalysis, particularly with agents like TiO2, can significantly accelerate the degradation of erythromycin in aqueous solutions.[][11][12]
Q4: What are the most suitable analytical techniques for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for stability testing of this compound.[5][13][14] These methods allow for the separation and quantification of the parent drug and its degradation products.[6] HPLC methods with UV detection are frequently used, with a detection wavelength typically around 215 nm.[5]
Q5: What are the common challenges in this compound stability testing?
A5: A key challenge is the complexity of the degradation profile, with multiple variants and impurities present even before stress testing.[13] Another challenge is ensuring complete separation of all degradation products from the parent peak in chromatographic analysis.[5][6] Additionally, the low UV absorbance of erythromycin can necessitate injecting larger sample amounts for sufficient sensitivity in UV-based detection methods.[13]
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak resolution in HPLC analysis. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. A gradient elution may be necessary to separate all impurities.[5][6] |
| Incorrect column selection. | Use a C18 column, which is commonly effective for erythromycin analysis.[5] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[15] |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. | |
| Unexpected degradation products observed. | Contamination of reagents or solvents. | Use high-purity reagents and solvents. Run a blank to check for contaminants. |
| Interaction with container material. | Use inert container materials for sample storage and preparation. | |
| Low recovery of this compound. | Adsorption to sample vials or filter membranes. | Use silanized glass vials and test different filter materials for compatibility. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure, including solvent choice and extraction time. |
Data Presentation
Table 1: Summary of Erythromycin A Degradation Under Thermal Stress[7]
| Storage Temperature | Duration (Months) | Erythromycin A (%) | Impurity B (%) | Impurity H (%) | Sum of Impurities (%) |
| -20°C | 6 | Unchanged | 0.7 | 0.2 | 6.7 |
| 25°C | 6 | Unchanged | - | - | - |
| 40°C | 3 | Slight Decrease | - | - | - |
| 40°C | 6 | Slight Decrease | - | - | - |
| 50°C | 3 | Slight Decrease | - | - | - |
| 50°C | 6 | Slight Decrease | 1.3 | 0.8 | 8.1 |
Note: This data is for Erythromycin A but provides a representative example of thermal degradation trends for erythromycins.
Table 2: Forced Degradation of Erythromycin Stearate[5][6]
| Stress Condition | Result |
| Acidic (e.g., 1N HCl) | Significant degradation |
| Alkaline (e.g., 1N NaOH) | Significant degradation |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation |
| Thermal | Stable |
| Photolytic | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).[13]
2. Stress Conditions:
-
Acidic Degradation: Mix the stock solution with an equal volume of 1N HCl and store at room temperature for a specified period (e.g., one week). Neutralize the solution with a saturated NaHCO₃ solution before analysis.[13][16]
-
Alkaline Degradation: Mix the stock solution with an equal volume of 1N NaOH and store at room temperature. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[17]
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., 2650 lux) for a defined period, while protecting a control sample from light.[17]
3. Analysis:
-
Analyze the stressed samples and a control sample using a stability-indicating HPLC or LC-MS method.
-
Monitor for the appearance of degradation products and the decrease in the concentration of this compound.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a starting point for developing an HPLC method for this compound analysis.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[5]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV at 215 nm.[5]
-
Column Temperature: 50°C.[15]
-
Injection Volume: 7.0 µL.[15]
Mandatory Visualizations
Diagrams
Caption: Acidic degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. lcms.cz [lcms.cz]
- 17. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting Poor Peak Shape for Erythromycin E: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide actionable guidance on common chromatographic issues encountered during the analysis of Erythromycin (B1671065) E.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my Erythromycin E peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of basic compounds like this compound. This is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Erythromycin, as a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2][3][4]
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to between 6.5 and 8.0 to suppress the ionization of silanol groups.[1] The use of buffers like ammonium (B1175870) formate (B1220265) or phosphate (B84403) is recommended to maintain a stable pH.[1]
-
Solution 2: Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups.[1][2][4] C18 or C8 columns with polar end-capping are often good choices.[1]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to saturate the active silanol sites.[1][5]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[3][4][6][7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][4]
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often indicative of sample overload or issues with the injection solvent.
Potential Causes & Solutions:
-
Column Overload: Injecting too much of the analyte can lead to peak fronting.[1][6]
-
Solution: Dilute the sample or decrease the injection volume.[6]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted, fronting peak.[1][6]
-
Column Collapse or Voids: Physical damage to the column packing, such as a void at the inlet, can lead to uneven flow and peak fronting.[6][7]
-
Solution: This type of damage is often irreversible, and the column will likely need to be replaced.[6]
-
Q3: I am observing split peaks for this compound. What could be the issue?
Split peaks can arise from a number of issues related to the column, sample preparation, or the injection process.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[7]
-
Solution: Reverse the column and flush it with a strong solvent to dislodge the blockage. If this does not resolve the issue, the frit may need to be replaced, or the entire column.
-
-
Contamination on the Guard or Analytical Column: Contaminants can create alternative interaction sites, leading to peak splitting.
-
Solution: Replace the guard column. If the problem persists, clean the analytical column with a strong solvent wash.
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.
-
Solution: Ensure the injection solvent is compatible and miscible with the mobile phase.
-
Data Presentation: Chromatographic Conditions for Erythromycin Analysis
The following tables summarize typical experimental conditions for the HPLC analysis of Erythromycin and its related substances, providing a starting point for method development and troubleshooting.
Table 1: Column and Mobile Phase Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[9] | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[10] | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water[9] | 0.01N Phosphate Buffer[10] | Phosphate Buffer (pH 4.6)[11] |
| Mobile Phase B | Methanol[9] | Acetonitrile[10] | Acetonitrile[11] |
| Gradient/Isocratic | Gradient[9] | Isocratic (35:65 v/v)[10] | Isocratic (30:70 v/v)[11] |
| pH | Not specified, but basic due to NH4OH | Not specified | 4.6[11] |
Table 2: Instrumental and Detection Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Flow Rate | Not specified | 1.0 mL/min[10] | 1.0 mL/min[11] |
| Column Temperature | Not specified | 30°C[10] | Ambient[11] |
| Detection Wavelength | 215 nm[9] | 224 nm[10] | 260 nm[11] |
| Injection Volume | Not specified | 10 µL[10] | 20 µL[11] |
Experimental Protocols
Protocol 1: General HPLC Method for Erythromycin Analysis (Based on cited literature)
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a small amount of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and then dilute to the final concentration with the initial mobile phase.[12]
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter before injection.
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[9] An end-capped column is recommended.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate buffer, pH adjusted to 6.5-8.0) and an organic modifier (e.g., acetonitrile or methanol).[1][13]
-
Column Temperature: 30-40°C.
-
Detector Wavelength: 215 nm.[9]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis using either an isocratic or gradient elution profile. A gradient may be necessary to resolve this compound from related impurities.[9]
-
Identify and quantify the this compound peak based on its retention time and peak area compared to a standard of known concentration.
-
Mandatory Visualization
Caption: A troubleshooting workflow for poor peak shape in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaji.net [oaji.net]
- 11. ijrpr.com [ijrpr.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erythromycin E Extraction
Welcome to the technical support center for the optimization of Erythromycin (B1671065) E extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the extraction and analysis of Erythromycin E.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Sample Homogenization: Insufficient disruption of the matrix (e.g., tissue, sediment) can trap the analyte. | - Ensure thorough homogenization using appropriate mechanical disruption (e.g., bead beating, ultrasonication). - For tissue samples, use a sufficient volume of homogenization buffer (e.g., cold phosphate-buffered saline).[1] |
| Inefficient Extraction Method: The chosen solvent system or extraction technique may not be optimal for this compound. | - Solvent Selection: Test different organic solvents or mixtures. Butyl acetate (B1210297) and acetonitrile (B52724) are commonly used for erythromycins.[2] - pH Adjustment: Erythromycin extraction is pH-dependent. Adjusting the sample to an alkaline pH (e.g., pH 9.8-10.3) can improve the extraction of erythromycin molecules into the organic phase.[2][3] - Extraction Technique: Consider Solid Phase Extraction (SPE) for cleaner extracts compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[1][3] | |
| Analyte Degradation: this compound is susceptible to degradation, particularly in acidic conditions or at elevated temperatures.[4][5] | - Maintain samples at low temperatures (e.g., on ice or at 4°C) throughout the extraction process.[1] - Use pH-neutral or slightly alkaline buffers.[1] - Minimize the time between extraction and analysis. If storage is necessary, store extracts at -80°C after performing stability tests.[1] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-eluting Interferences: Components from the matrix (e.g., phospholipids, proteins) can co-elute with this compound, causing ion suppression or enhancement.[3] | - Improve Sample Clean-up: Incorporate an SPE step for more effective removal of interfering substances.[1][3] - Optimize Chromatography: Adjust the HPLC gradient and column chemistry to better separate the analyte from matrix components.[6] - Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components, though this may impact the limit of quantification.[1] - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[1] |
| Inconsistent or Irreproducible Results | Variability in Sample Matrix: Differences in the composition of biological or environmental samples (e.g., fat content in tissue) can lead to inconsistent extraction efficiency. | - Standardize sample collection, storage, and homogenization procedures.[1] - Employ a robust internal standard to account for variability.[1] |
| Emulsion Formation during LLE: High lipid content in samples like liver tissue can lead to the formation of stable emulsions.[1] | - Centrifuge at higher speeds or for longer durations. - Add a small amount of a different organic solvent to disrupt the emulsion. - Utilize a "salting out" technique by adding a saturated salt solution (e.g., NaCl) to the aqueous phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the extraction of this compound?
A1: The pH of the sample and extraction solvents is one of the most critical parameters. Erythromycins are weak bases and are more efficiently extracted into organic solvents at alkaline pH, where they are in their neutral form.[2] Conversely, they are susceptible to degradation in acidic conditions.[4][5] Therefore, maintaining an optimal pH (typically above 8.6) is crucial for both recovery and stability.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: To minimize degradation, it is essential to work at low temperatures (e.g., on ice) and avoid acidic conditions.[1] Samples should be processed promptly after collection. If storage is required, flash-freeze samples and store them at -80°C. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in understanding the stability of this compound.[4]
Q3: What are the advantages and disadvantages of different sample preparation techniques for this compound?
A3: The choice of technique depends on the matrix complexity and the required sensitivity of the analysis.
| Technique | Principle | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile).[3] | Simple, fast, and inexpensive.[3] | High potential for matrix effects from remaining phospholipids; extracts are less clean.[3] | Variable, often lower than other methods.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent based on polarity and pH.[3] | Provides cleaner extracts than PPT.[3] | Can be labor-intensive; potential for emulsion formation with lipid-rich samples.[1] | Good, can be >80% with optimization.[7] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[3] | Provides the cleanest extracts, effectively minimizing matrix effects.[3] | More expensive and requires method development (sorbent selection, wash/elution solvents). | High, often >85-90%.[8] |
| Sugaring-Out Extraction | A phase separation technique using a high concentration of sugar (e.g., glucose) to induce the separation of a water-miscible organic solvent (e.g., acetonitrile) from the aqueous sample.[9] | High extraction efficiency; avoids the use of large volumes of traditional extraction solvents.[9][10] | May require removal of suspended solids prior to extraction for optimal efficiency.[9][10] | Can achieve >85% extraction efficiency.[9] |
Q4: Which analytical technique is most suitable for the quantification of this compound?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of erythromycins in complex matrices.[11] It offers high sensitivity, selectivity, and the ability to handle complex sample extracts.[7][12] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity and selectivity required for trace-level analysis in complex biological or environmental samples.[11]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline adapted from methods for Erythromycin A and may require optimization for this compound.
-
Sample Preparation:
-
To 0.5 mL of plasma in a centrifuge tube, add a suitable internal standard.
-
Alkalinize the plasma to a pH > 9 by adding a small volume of a suitable base (e.g., 1M NaOH).[3]
-
-
Extraction:
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).[3]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[3]
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]
-
Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
This protocol is a general guideline and should be optimized for your specific tissue matrix and application.[1]
-
Tissue Homogenization:
-
Protein Precipitation:
-
Solid-Phase Extraction:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.[1]
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[1]
-
Elution: Elute this compound with 3 mL of methanol or acetonitrile.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]
-
Visualized Workflows
Caption: Overview of the extraction and analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of analytical methods to improve detection of erythromycin from water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erythromycin E Analysis in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to ion suppression of Erythromycin (B1671065) E during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Erythromycin E?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Common sources of matrix effects in the bioanalysis of this compound include phospholipids (B1166683) and proteins from biological samples like plasma.[2]
Q2: What are the primary causes of ion suppression for this compound?
A2: The primary causes of ion suppression for this compound are:
-
Matrix Effects: Co-elution of endogenous components from the sample matrix (e.g., plasma, tissue) such as phospholipids, salts, and proteins.[2][3] These components compete with this compound for ionization, reducing its signal intensity.
-
High Analyte Concentration: At high concentrations, this compound itself can exhibit a loss of detector response linearity, leading to self-suppression.
-
Mobile Phase Additives: While often used to improve chromatography, certain non-volatile additives or high concentrations of volatile additives can cause ion suppression.[4]
-
In-source Fragmentation/Degradation: Erythromycin A, a related compound, has been shown to undergo thermal degradation in the ion source, which could also be a factor for this compound.[5]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4] This involves infusing a constant flow of this compound solution into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the signal response of an analyte in a spiked sample matrix to the signal in a pure solvent. A lower signal in the matrix indicates suppression.[6]
Troubleshooting Guide
Issue: Low signal intensity or complete signal loss for this compound.
This is a common problem often attributable to significant ion suppression from the sample matrix.
Solution 1: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. The choice of technique depends on the sample matrix and required sensitivity.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for providing the cleanest extracts by retaining this compound on a solid sorbent while matrix components are washed away.[2]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation. It is important to optimize the pH of the aqueous phase to an alkaline value to ensure efficient extraction of the basic this compound molecule.[2][7]
-
Protein Precipitation (PPT): A simple and fast method, but it often results in the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.[2]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and may require optimization.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
To 0.5 mL of plasma, add an internal standard.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.[2]
-
Experimental Protocol: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol requires optimization for specific applications.
-
Sample Preparation:
-
To 0.5 mL of plasma in a centrifuge tube, add an internal standard.
-
Alkalinize the plasma sample to a pH > 9 by adding a small volume of a suitable base (e.g., 1M NaOH).[2]
-
-
Extraction:
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[2]
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.[2]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | High | Provides the cleanest extracts, significantly reduces matrix interferences.[2] | More time-consuming and expensive than PPT or LLE. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Cleaner extracts than PPT, good for removing non-polar interferences.[2] | Requires optimization of pH and solvent, can be labor-intensive. |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive.[2] | High potential for residual phospholipids, leading to significant ion suppression.[2] |
Solution 2: Modify Chromatographic Conditions
Optimizing the liquid chromatography can help separate this compound from co-eluting, suppression-inducing compounds.
-
Use a Different Column: Employing a column with a different stationary phase, such as a polar-endcapped column, can reduce interactions with the basic this compound molecule and alter selectivity.[2]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and sharper peaks, which can enhance the separation of this compound from matrix components, thereby reducing ion suppression.[8]
Solution 3: Adjust Mobile Phase Composition
The mobile phase composition, particularly the additives and pH, plays a critical role in the ionization of this compound.
-
Mobile Phase Additives: Incorporating additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and ionization efficiency.[2]
-
pH Control: As a basic compound, the charge state of this compound is dependent on the mobile phase pH. An acidic mobile phase (e.g., with formic acid) will protonate the basic nitrogen, favoring the formation of the [M+H]⁺ ion in positive mode electrospray ionization (ESI).[9]
Data Presentation: Effect of Mobile Phase Additives on this compound Analysis
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape | Effect on Ionization |
| Formic Acid | 0.1% | Generally improves peak symmetry by reducing tailing.[9] | Promotes the formation of the [M+H]⁺ ion.[9] |
| Ammonium Acetate | 5-10 mM | Can provide good peak shape, especially with pH control.[9] | Can enhance the signal through adduct formation ([M+NH₄]⁺), but may split the signal.[9] |
| Ammonium Formate | 5-10 mM | Often results in good peak shape.[9] | Similar to ammonium acetate, can improve ionization via adduct formation.[9] |
Visual Guides
Caption: Workflow for this compound analysis and ion suppression mitigation.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Analysis of erythromycin by liquid chromatography/mass spectrometry using involatile mobile phases with a novel atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
Erythromycin E Reference Standard: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the Erythromycin (B1671065) E reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the Erythromycin E reference standard?
For long-term storage, it is recommended to store the this compound reference standard in unopened vials at -20°C or below.[1][2] Once a vial is opened, it should be used immediately, and any remaining material should not be stored for later use.[1] For routine use, some guidelines suggest storing erythromycin tablets at a controlled room temperature between 20°C and 25°C, away from light and moisture.[3] Always refer to the Certificate of Analysis (COA) provided by the supplier for specific storage instructions.
Q2: What is the expected shelf life and stability of the this compound reference standard?
Accelerated degradation studies have demonstrated that the standard is stable when stored in unopened vials at -20°C.[1] When stored at elevated temperatures, a slight decrease in the amount of erythromycin A and a corresponding increase in impurities B and H can be observed over time.[2] Erythromycin is particularly unstable in acidic conditions, leading to the formation of biologically inactive degradation products.[4][5] If a retest or expiration date is not provided on the product's COA, it is recommended to handle the product according to the defined conditions and routinely inspect it to ensure it performs as expected.
Q3: How should I handle the this compound reference standard upon receipt?
Upon receipt, the vials should be stored at the recommended temperature of -20°C until use.[2] Before opening, allow the closed container to equilibrate to ambient temperature to prevent moisture uptake, as the substance can be hygroscopic.[1] The standard should be used "as is" and should not be dried before use.[1]
Q4: What solvents are suitable for dissolving the this compound reference standard?
Erythromycin is soluble in methanol (B129727), ethanol, acetone, chloroform, acetonitrile, and ethyl acetate. For analytical purposes, such as HPLC, methanol is commonly used as a solvent.[6] It is also soluble in water at a concentration of 2 mg/mL.
Q5: What are the common degradation products of this compound?
Under acidic conditions, Erythromycin undergoes intramolecular cyclization to form inactive degradation products such as anhydroerythromycin A.[5] In stability studies at elevated temperatures, the primary observed impurities are Erythromycin B and Erythromycin H.[2] Other degradation pathways can be initiated by photocatalysis, oxidation, or microbial activity.[][8]
Q6: How can I monitor the stability of my this compound reference standard?
The stability of the this compound reference standard can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This method can separate the active pharmaceutical ingredient from its degradation products, allowing for the quantification of purity and the detection of any increase in impurities over time. Microbiological assays can also be used to determine the potency of the standard.[2]
Troubleshooting Guide
Issue: Unexpected peaks in my chromatogram.
-
Possible Cause 1: Degradation of the reference standard.
-
Solution: Ensure the reference standard has been stored and handled correctly according to the recommended guidelines. Prepare a fresh solution from an unopened vial stored at -20°C and re-analyze. Compare the chromatogram to a previously established baseline.
-
-
Possible Cause 2: Contaminated solvent or mobile phase.
-
Solution: Prepare fresh mobile phase and solvent for sample preparation. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Sample matrix interference.
-
Solution: If analyzing a formulated product, extract the this compound from the matrix using a validated sample preparation method to minimize interference from excipients.[6]
-
Issue: Loss of potency or inconsistent results.
-
Possible Cause 1: Improper storage.
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Avoid repeated opening and closing of the same vial. For routine use, consider preparing aliquots of a stock solution and storing them under appropriate conditions for a validated period.
-
-
Possible Cause 3: Instability in solution.
-
Solution: Erythromycin solutions should be protected from light and used as soon as possible after preparation. Some studies indicate that solutions can be stable for up to 24 hours when stored in an autosampler at 10°C.
-
Issue: The reference standard will not dissolve.
-
Possible Cause 1: Incorrect solvent.
-
Solution: Confirm that you are using a suitable solvent. Erythromycin is soluble in alcohols like methanol and ethanol, as well as acetone, acetonitrile, and chloroform.
-
-
Possible Cause 2: Insufficient mixing or sonication.
-
Solution: Ensure the solution is being mixed thoroughly. Sonication can aid in the dissolution process.[9]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Erythromycin Reference Standards
| Formulation/Type | Storage Temperature | Additional Notes |
| International Standard (unopened) | -20°C or below[1][2] | Store in the original tightly closed container. |
| Tablets | 20°C to 25°C[3][10] | Keep away from light and moisture. |
| Delayed-Release Tablets | Below 30°C[10] | |
| Delayed-Release Capsules | 15°C to 30°C[10] | |
| Reconstituted Oral Suspension | Refrigerate | Use within 10 days.[10][11] |
| Vials for Injection | 20°C to 25°C[10] | Refer to the drug label for reconstituted solution storage. |
Table 2: Stability of Erythromycin Reference Standard Under Accelerated Conditions (6 Months)
| Storage Temperature | Change in Erythromycin A | Impurity B Level | Impurity H Level | Total Impurities |
| -20°C | Unchanged | ~0.7% | ~0.2% | ~6.7% |
| 25°C | Unchanged | Not specified | Not specified | Not specified |
| 40°C | Slight Decrease | Increased | Increased | Increased |
| 50°C | Slight Decrease | ~1.3%[2] | ~0.8%[2] | ~8.1%[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Stability Testing
This protocol provides a general framework for the analysis of this compound and its degradation products. It is based on methodologies described in the literature and should be validated for specific laboratory conditions.[2]
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Phosphate (B84403) Buffer
-
HPLC-grade Water
-
C18 reversed-phase column
2. Standard Solution Preparation:
-
Accurately weigh about 100 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent (e.g., methanol) and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well to obtain a stock solution.[9]
-
Perform serial dilutions with the mobile phase to create calibration standards at appropriate concentrations.
3. Sample Preparation:
-
For stability samples, dissolve a known amount of the this compound that has been subjected to stress conditions (e.g., heat, acid) in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.2 µm nylon filter before injection.[9]
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[12]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[9]
-
Detection Wavelength: UV detection at approximately 210-215 nm.[9][12]
-
Injection Volume: 7-10 µL.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and response areas to the standards.
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Experimental workflow for HPLC-UV stability analysis.
References
- 1. crs.edqm.eu [crs.edqm.eu]
- 2. cdn.who.int [cdn.who.int]
- 3. lifelinkr.com [lifelinkr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Erythromycin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 11. Erythromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Erythromycin Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving Erythromycin (B1671065) E from other related impurities. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your analytical method development.
Troubleshooting Guide
Encountering issues during your chromatographic analysis of Erythromycin is common due to the complexity of the molecule and its various impurities. This guide addresses specific problems in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Erythromycin E and other impurities. | - Inappropriate mobile phase pH. - Incorrect mobile phase composition or gradient. - Suboptimal column chemistry. - High flow rate. | - Adjust mobile phase pH. Erythromycin and its impurities are basic compounds, and high pH (e.g., pH 7-9) often improves peak shape and resolution on suitable columns.[1][2] - Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Experiment with different stationary phases (e.g., C18, C8, Phenyl). - Reduce the flow rate to increase the interaction time with the stationary phase.[3] |
| Peak tailing for Erythromycin and related compounds. | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use an end-capped column or a column designed for high pH stability. - Reduce the sample concentration or injection volume.[4] - Increase the mobile phase pH to suppress the ionization of silanol (B1196071) groups. A pH between 7 and 9 is often effective.[5] |
| Broad peaks. | - Column degradation. - Large injection volume or high concentration of sample solvent. - Extra-column volume. | - Replace the column if it has been used extensively or under harsh conditions. - Dissolve the sample in the mobile phase or a weaker solvent. - Ensure all tubing and connections are appropriate for the HPLC/UPLC system to minimize dead volume. |
| Split peaks. | - Partial sample dissolution. - Column void or contamination at the inlet. - Co-elution of an interfering compound. | - Ensure the sample is fully dissolved before injection. - Reverse-flush the column or use a guard column to protect the analytical column.[4] - Adjust the mobile phase or gradient to separate the co-eluting peaks. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure proper mixing of the mobile phase and degas it before use. - Use a column oven to maintain a consistent temperature.[3] - Equilibrate the column with the initial mobile phase for a sufficient time before each run. |
| Ghost peaks. | - Contamination in the mobile phase, injector, or sample. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash procedure. - Run blank injections to identify the source of contamination.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Erythromycin A?
A1: this compound is a known impurity of Erythromycin A. It is structurally very similar to Erythromycin A, which is the main active component.[6] Erythromycin A is a macrolide antibiotic composed of a 14-membered lactone ring with two attached deoxy sugars.[7][8][9] Standard-grade erythromycin is a mixture of several related compounds, primarily erythromycins A, B, C, and D.[8]
Q2: What are the common impurities of Erythromycin that I should be aware of?
A2: Besides this compound, other common impurities include Erythromycin B, Erythromycin C, Erythromycin D, Erythromycin F, Anhydroerythromycin A, and N-Demethylerythromycin A.[][11] The European Pharmacopoeia lists several impurities, designated as EP Impurity A, B, C (this compound), D, E, F, H, I, J, K, L, M, and N.[]
Q3: Why is a high pH mobile phase often recommended for Erythromycin analysis?
A3: Erythromycin and its related impurities are basic compounds. Using a high pH mobile phase (typically pH 7-9) helps to keep these compounds in their neutral, un-ionized form. This minimizes interactions with residual silanol groups on the silica-based columns, leading to improved peak shape (less tailing) and better resolution.[1][5] However, it is crucial to use a pH-stable column to prevent degradation of the stationary phase.[5]
Q4: What are the typical starting conditions for developing an HPLC method for Erythromycin impurity profiling?
A4: A good starting point is a reversed-phase C18 column with a gradient elution. The mobile phase often consists of a phosphate (B84403) or ammonium (B1175870) buffer at a pH between 7 and 9 and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically done at a low UV wavelength, such as 215 nm.[8][12]
Q5: How can I confirm the identity of this compound and other impurities?
A5: The most reliable method for confirming the identity of impurities is to use a mass spectrometer (LC-MS). This allows you to determine the mass-to-charge ratio (m/z) of each peak and compare it to the known masses of the erythromycin-related substances.[13] Alternatively, you can use commercially available reference standards for each impurity to confirm their retention times.
Experimental Protocols
Below are detailed methodologies for HPLC/UPLC analysis of Erythromycin and its impurities.
Method 1: Stability-Indicating HPLC Method
This method is suitable for the separation of Erythromycin from its degradation products and known impurities.[12]
| Parameter | Specification |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.4 % Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient | A gradient mode is used. Specifics should be optimized for the best resolution. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Method 2: UPLC Method for Rapid Analysis
This UPLC method allows for a faster analysis time while maintaining good resolution.
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02 M Disodium hydrogen phosphate, pH adjusted to 8.5 with Orthophosphoric acid, mixed with Methanol (35:65 v/v) |
| Mobile Phase B | Methanol |
| Gradient | A gradient elution is employed. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Detection | UV at 210 nm |
| Injection Volume | 7.0 µL |
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of Erythromycin.
Caption: A general workflow for the HPLC/UPLC analysis of Erythromycin.
Caption: Relationship between Erythromycin A and its common impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mastelf.com [mastelf.com]
- 5. moravek.com [moravek.com]
- 6. This compound | C37H65NO14 | CID 22525221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Erythromycin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 11. Erythromycin Impurities | Erythromycin API Impurity Manufacturers [anantlabs.com]
- 12. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Impact of mobile phase pH on Erythromycin E separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Erythromycin (B1671065) E by addressing common issues related to mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of mobile phase pH on the retention of Erythromycin E in reversed-phase HPLC?
Erythromycin is a basic macrolide antibiotic with a pKa of approximately 8.8.[1][2][3] The pH of the mobile phase dictates the ionization state of the molecule, which in turn governs its retention in reversed-phase chromatography.
-
At Low pH (e.g., pH < 7): The erythromycin molecule is protonated, carrying a positive charge. This ionized form is more polar, leading to weaker interactions with the non-polar stationary phase (like C18) and resulting in shorter retention times.[4][5]
-
At High pH (e.g., pH > 8): The erythromycin molecule is in its neutral, non-ionized form. This form is less polar, leading to stronger interactions with the stationary phase and resulting in longer retention times.[4][5]
Therefore, adjusting the mobile phase pH is a powerful tool to control the retention time of this compound.
Q2: Why am I observing poor peak shape, such as tailing, for my this compound peak?
Peak tailing for basic compounds like this compound is a common issue and typically stems from two main causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns are acidic and can form strong, unwanted ionic interactions with the protonated (positively charged) form of erythromycin.[6] This leads to a portion of the analyte being overly retained, causing the characteristic peak tailing.[6][7]
-
Mobile Phase pH is Too Close to the pKa: When the mobile phase pH is within approximately ±2 units of the analyte's pKa (8.8), both the ionized and non-ionized forms of this compound can exist simultaneously.[8] This dual state can lead to mixed-mode retention and result in broadened or split peaks.[4]
Q3: How can I improve the resolution between this compound and other related compounds like Erythromycin A?
Adjusting the mobile phase pH is one of the most effective strategies to improve the selectivity and resolution between closely related ionizable compounds.[4][8] Even small changes in pH can significantly alter the retention of individual erythromycin analogues, potentially enhancing their separation.[9] Many official methods are performed at a neutral or slightly alkaline pH (e.g., 6.5 to 9.0) to achieve optimal separation of erythromycin and its related substances.[10][11][12]
Q4: What is the ideal pH range for separating this compound, and what are the column considerations?
The ideal pH depends on the specific separation goals and the type of column used.
-
Mid-Range pH (6.0 - 7.5): This range is a common starting point and can provide a good balance of retention and selectivity.[10][13][14] However, peak tailing due to silanol interactions can still be a concern. Using a modern, high-purity, end-capped C18 or C8 column is highly recommended to minimize these effects.[6]
-
High pH (8.0 - 9.0): Working at a higher pH suppresses the ionization of residual silanols and ensures this compound is in its neutral form, which often leads to significantly improved peak shape and increased retention.[10][11][15] Crucially, using high pH requires a column specifically designed for these conditions (e.g., a polymeric column or a hybrid silica-based column) to prevent the rapid degradation of the stationary phase.[5][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor Peak Shape (Tailing/Fronting) | 1. Silanol Interactions: The basic analyte is interacting with acidic sites on the column packing.[6][7] 2. pH Near pKa: The mobile phase pH is too close to 8.8, causing the presence of both ionized and neutral forms.[8] | 1. Increase Mobile Phase pH: Adjust the pH to 7.0 or higher to suppress silanol interactions. For pH > 8.0, ensure you are using a pH-stable column.[10][11] 2. Use an End-Capped Column: Select a high-quality, end-capped column to minimize available silanol groups.[6] |
| Poor Resolution / Co-elution | Insufficient Selectivity: The current pH and mobile phase composition do not adequately differentiate between this compound and other impurities. | Systematically Adjust pH: Modify the mobile phase pH in small increments (e.g., 0.2-0.5 units) to find the optimal selectivity.[5][8] Modify Organic Solvent: Change the ratio of acetonitrile (B52724)/methanol or switch between them to alter selectivity. |
| Unstable Retention Times | 1. Inadequate Buffering: The mobile phase has insufficient capacity to resist small pH shifts.[9] 2. Temperature Fluctuations: Column temperature is not controlled, affecting retention. | 1. Use a Buffer: Incorporate a buffer (e.g., 20-25 mM phosphate (B84403) or ammonium) into the mobile phase and ensure it is used within its effective buffering range.[12][13] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[6] |
Quantitative Data Summary
The following tables summarize key properties of Erythromycin and the expected impact of mobile phase pH on its chromatographic separation.
Table 1: Physicochemical Properties of Erythromycin
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₆₇NO₁₃ |
| Molecular Weight | 733.93 g/mol [1] |
Table 2: Representative Impact of Mobile Phase pH on this compound Chromatographic Parameters Note: These are illustrative values based on established chromatographic principles to demonstrate trends.
| Mobile Phase pH | Expected Retention Time (min) | Expected Peak Asymmetry (As) | Expected Resolution (Rs) from Erythromycin A |
|---|---|---|---|
| 6.0 | 8.5 | 1.8 | 1.4 |
| 7.0 | 12.2 | 1.4 | 1.8 |
| 8.0 | 16.5 | 1.1 | 2.1 |
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound, synthesized from common methods in the literature.[11][12][13][16]
1. Mobile Phase Preparation (pH 7.0)
-
Buffer Preparation: Prepare a 0.025 M ammonium (B1175870) dihydrogen phosphate buffer by dissolving the appropriate amount in HPLC-grade water.[13]
-
pH Adjustment: Adjust the pH of the aqueous buffer to 7.0 using a dilute sodium hydroxide (B78521) or phosphoric acid solution.[13][16]
-
Final Mobile Phase: Mix the prepared buffer with acetonitrile in a 40:60 (v/v) ratio (Buffer:Acetonitrile).[13]
-
Degassing: Degas the final mobile phase by sonication or vacuum filtration before use.
2. Standard Solution Preparation
-
Prepare a stock solution of Erythromycin reference standard by dissolving it in a small amount of acetonitrile and diluting to the final volume with the mobile phase to a target concentration (e.g., 500 µg/mL).[17]
-
Note: Erythromycin may be unstable in the mobile phase over time; it is recommended to use freshly prepared standards.[13]
3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | X-Terra™ RP18, 5 µm, 4.6 x 250 mm (or equivalent pH-stable C18 column)[13] |
| Mobile Phase | Acetonitrile : 0.025 M Ammonium Dihydrogen Phosphate buffer pH 7.0 (60:40)[13] |
| Flow Rate | 1.0 mL/min[13][16] |
| Column Temperature | 35 °C |
| Injection Volume | 20 - 100 µL[16] |
| Detection | UV at 205 nm or 215 nm[12][13] |
Diagrams
Caption: Troubleshooting workflow for poor peak shape.
Caption: Effect of pH on this compound ionization and retention.
References
- 1. Erythromycin [drugfuture.com]
- 2. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 14. Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07172K [pubs.rsc.org]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Erythromycin E Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythromycin (B1671065) E, a known related substance of Erythromycin A. The performance of the HPLC method is compared with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Microbiological Assays. This objective comparison, supported by experimental data, aims to assist in the selection of the most suitable analytical method for specific research and quality control needs.
Comparison of Validated Analytical Methods
The selection of an analytical method for the quantification of Erythromycin E depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. While HPLC with UV detection is a widely used and robust technique, other methods offer distinct advantages for specific applications.
Table 1: Comparison of Chromatographic Conditions for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[1] | Reversed-phase column with polar endcapping[2] |
| Mobile Phase | Gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol[1] | Not specified |
| Flow Rate | Not specified | Not specified |
| Detection | UV at 215 nm[1] | Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization[2] |
| Run Time | Not specified | 13 minutes[2] |
Table 2: Performance Comparison of Analytical Methods for Erythromycin Quantification
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry (First Derivative) | Microbiological Assay |
| Linearity (r²) | >0.999[3] | ≥0.991[2] | >0.99[4] | Not specified |
| Accuracy (% Recovery) | 100.1% - 100.4%[3] | ≥98.82%[2] | 97.6% - 106.5%[4] | Not specified |
| Precision (%RSD) | Repeatability: 0.31-0.38, Intermediate: 0.12-0.15[3] | ≤0.52%[2] | <3.34%[4] | Combined RSD: 4.3%[5] |
| LOD | 2.94 - 3.03 µg/mL[3] | <7.3 ng/mL for related substances[2] | 1.37 mg/mL[4] | Not specified |
| LOQ | 9.87 - 10.1 µg/mL[3] | <7.3 ng/mL for related substances[2] | 4.17 mg/mL[4] | Not specified |
| Specificity | Good separation from other impurities[1] | High, based on mass-to-charge ratio[2] | Prone to interference from excipients[4] | Measures biological activity, may not be specific to this compound[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
HPLC-UV Method for Erythromycin and Related Substances
This method is suitable for the separation and quantification of Erythromycin and its organic impurities, including this compound, in pharmaceutical dosage forms.[1]
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[1]
-
Mobile Phase: A gradient of Mobile Phase A (0.4% ammonium hydroxide in water) and Mobile Phase B (methanol).
-
Detection: UV at 215 nm.[1]
Sample Preparation:
-
Accurately weigh and transfer a portion of powdered tablets, equivalent to a specified amount of Erythromycin, into a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of mobile phase components) and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.
LC-MS/MS Method for Erythromycin and Related Substances
This highly sensitive and selective method is ideal for the determination of Erythromycin and its related substances at low concentrations.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase column with polar endcapping.[2]
-
Ionization: Positive electrospray ionization (ESI+).[2]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[2]
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent.
-
Perform serial dilutions to achieve a concentration within the calibration range of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
UV-Vis Spectrophotometry (First Derivative Method)
A simple and rapid method for the determination of erythromycin in dosage forms, though it may be susceptible to interference from excipients.[4]
Instrumental Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of first derivative measurements.
-
Wavelength: Measurement at 300 nm.[4]
-
Solvent: Methanol and dibasic potassium phosphate (B84403) buffer (pH 8.0) (1:1).[4]
Sample Preparation:
-
Weigh and finely grind a number of tablets.
-
Dissolve an accurately weighed portion of the powder in the solvent to obtain a known concentration.
-
Filter the solution to remove insoluble excipients.
-
Use the standard addition method to minimize matrix interference.[4]
Microbiological Assay (Agar Diffusion Method)
This assay determines the biological potency of erythromycin by measuring the inhibition of microbial growth.[6][7]
Methodology:
-
Medium Preparation: Prepare an appropriate antibiotic assay medium and sterilize.
-
Inoculum Preparation: Prepare a standardized suspension of a susceptible microorganism (e.g., Micrococcus luteus).
-
Plate Preparation: Inoculate the sterile medium with the test microorganism and pour into petri dishes.
-
Sample and Standard Preparation: Prepare solutions of the Erythromycin standard and the test sample at various concentrations.
-
Assay: Apply the standard and sample solutions to cylinders or wells on the agar (B569324) plates.
-
Incubation: Incubate the plates under specified conditions.
-
Measurement: Measure the diameter of the zones of inhibition and calculate the potency of the sample relative to the standard.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Caption: Experimental workflow for microbiological assay.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Erythromycin A and Erythromycin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Erythromycin (B1671065) A and its lesser-known counterpart, Erythromycin E. While Erythromycin A is the primary and most biologically active component of the commercially produced antibiotic, this document aims to collate and present the available scientific data to offer a comparative perspective on their efficacy and functional characteristics.
Executive Summary
Erythromycin is a macrolide antibiotic complex produced by the bacterium Saccharopolyspora erythraea. This complex is comprised of several related compounds, with Erythromycin A being the most abundant and clinically significant component.[1] Extensive research has established the potent antibacterial and anti-inflammatory properties of Erythromycin A. In contrast, this compound is a minor, less-studied component, and as such, there is a notable scarcity of publicly available data on its specific bioactivity. This guide summarizes the well-documented bioactivity of Erythromycin A and presents the limited information available for other erythromycin variants to provide a contextual understanding.
Antibacterial Activity
Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and halting bacterial growth.[1] The antibacterial potency of erythromycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative Antibacterial Potency of Erythromycin Congeners
| Erythromycin Congener | Relative Antibacterial Activity Compared to Erythromycin A | Reference |
| Erythromycin A | Most Active | [1][2] |
| Erythromycin B | Somewhat less active | [1][2] |
| Erythromycin C | Approximately half as active | [1][2] |
| Erythromycin D | Approximately half as active | [2] |
| This compound | No publicly available data | - |
Anti-inflammatory Effects
Beyond its antibacterial properties, erythromycin is recognized for its significant anti-inflammatory and immunomodulatory effects.[3][4] These effects are thought to be independent of its antimicrobial action and are particularly relevant in the long-term, low-dose treatment of chronic inflammatory diseases.[5] The anti-inflammatory mechanisms of erythromycin include the downregulation of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and the inhibition of inflammatory cell recruitment.[5][6]
The majority of research on the anti-inflammatory properties of erythromycin has been conducted using the commercially available form, which is predominantly Erythromycin A. There is currently no specific data available in the public domain detailing the anti-inflammatory activity of this compound.
Table 2: Overview of the Anti-inflammatory Effects of Erythromycin (Primarily Erythromycin A)
| Mechanism of Action | Effect | Reference |
| Cytokine Modulation | Inhibition of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) | [5][6] |
| Neutrophil Function | Reduced neutrophil chemotaxis and infiltration | [4] |
| Gene Expression | Downregulation of adhesion molecule expression (e.g., ICAM-1) | [4] |
| Signaling Pathways | Inhibition of NF-κB signaling pathway | [5] |
Pharmacokinetic Properties
The pharmacokinetic profile of Erythromycin A has been extensively studied. It is typically administered orally, though its absorption can be affected by gastric acid.[3] Erythromycin A has a half-life of approximately 1.5 to 2 hours and is primarily metabolized in the liver by the cytochrome P450 system (CYP3A4).[3][7]
Specific pharmacokinetic data for this compound is not available. The table below summarizes the key pharmacokinetic parameters for Erythromycin A.
Table 3: Pharmacokinetic Parameters of Erythromycin A
| Parameter | Value | Reference |
| Bioavailability | Variable (ester-dependent) | [8] |
| Half-life | 1.5 - 2 hours | [3][7] |
| Metabolism | Hepatic (CYP3A4) | [3][7] |
| Excretion | Primarily biliary | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of erythromycin's bioactivity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A stock solution of the erythromycin compound is prepared in a suitable solvent. Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included. The plate is then incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the erythromycin compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: Cytokine Measurement
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) is cultured in appropriate media.
-
Cell Stimulation and Treatment: The cells are pre-treated with various concentrations of the erythromycin compound for a specified period (e.g., 1-2 hours). Subsequently, the cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the erythromycin compound at each concentration is calculated relative to the stimulated control (cells treated with LPS alone).
Visualizations
Signaling Pathway of Erythromycin's Antibacterial Action
Caption: Mechanism of antibacterial action of erythromycin.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
Conclusion
Erythromycin A is a well-characterized macrolide antibiotic with potent antibacterial and clinically significant anti-inflammatory properties. In contrast, this compound remains an obscure component of the erythromycin complex with no readily available data on its bioactivity. The provided experimental protocols offer a standardized framework for any future investigations into the biological properties of this compound or other novel erythromycin analogs. Further research is warranted to isolate and characterize this compound to fully understand its potential contribution to the overall therapeutic effects of the erythromycin complex and to explore its potential as a standalone therapeutic agent.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Erythromycin E
This guide provides a detailed comparison of the two most common analytical methods for the quantification of Erythromycin (B1671065) E: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, drug development, and quality control. This document presents a summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of Erythromycin E depends on the specific requirements of the assay, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for each method based on published data for Erythromycin analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | 0.995 - 1.000[2] |
| Accuracy (Recovery, %) | 99.1% - 104.5% | 88% - 105%[2] |
| Precision (Relative Standard Deviation, %RSD) | <2.0% | <7.10%[3] |
| Limit of Detection (LOD) | 2.94 µg/mL[4] | 0.5 µg/kg[3] |
| Limit of Quantification (LOQ) | 9.87 µg/mL[4] | 0.5 ng/mL[2] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and for understanding the nuances of each approach.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for routine analysis of this compound in pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 10 mM NaH2PO4 buffer (e.g., 60:40, v/v), with pH adjusted to 6.0.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.[5]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in methanol to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase analytical column (e.g., 100 mm x 4.6 mm, 3.5 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized. For Erythromycin A, a common transition is m/z 734.5 -> 576.5.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Sample Preparation (for biological matrices):
-
To 100 µL of plasma sample, add an internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
Cross-Validation Workflow
Cross-validation is essential to ensure that a new or alternative analytical method provides comparable results to an established reference method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedjchem.org [unitedjchem.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Erythromycin A vs. Anhydroerythromycin A for Researchers
This guide provides a detailed structural and functional comparison between Erythromycin (B1671065) A and its primary acid-catalyzed degradation product, Anhydroerythromycin A. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform research and development activities.
Structural Comparison
Erythromycin A is a well-known 14-membered macrolide antibiotic characterized by a lactone ring, to which two deoxy sugars, L-cladinose and D-desosamine, are attached.[1][2][3] Under acidic conditions (pH below 6.9), Erythromycin A undergoes an intramolecular dehydration to form Anhydroerythromycin A.[2][3][4] This transformation involves the C6-hydroxyl group and the C9-ketone, resulting in the formation of a stable 6,9;9,12-spiroketal structure.[4][5] This structural change is the primary reason for the differences in their biological activities.
The key structural difference is the conversion of the C9 ketone in Erythromycin A to a spiroketal in Anhydroerythromycin A, which significantly alters the three-dimensional shape of the molecule.[4] This change impacts its ability to bind to the bacterial ribosome, which is the mechanism of action for Erythromycin A's antibacterial properties.[6]
Figure 1. Structural transformation from Erythromycin A to Anhydroerythromycin A.
Physicochemical Properties
The structural alteration from Erythromycin A to Anhydroerythromycin A results in a change in their physicochemical properties, as summarized in the table below.
| Property | Erythromycin A | Anhydroerythromycin A | Reference(s) |
| Molecular Formula | C37H67NO13 | C37H65NO12 | [7][8] |
| Molecular Weight | 733.93 g/mol | 715.91 g/mol | [5][7] |
Performance Comparison
Antibacterial Activity
Erythromycin A exhibits broad-spectrum antibacterial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[6] In contrast, Anhydroerythromycin A is reported to have negligible antibacterial activity.[4]
| Organism | Erythromycin A MIC (µg/mL) | Anhydroerythromycin A MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - 2 | 12.5 | [9] |
| Bacillus cereus | 0.03 - 0.12 | 6.25 |
Acid Stability
Erythromycin A is known for its instability in acidic environments, leading to the formation of the inactive Anhydroerythromycin A. This instability is a significant challenge in its oral formulation.
| Compound | Condition | Observation | Reference(s) |
| Erythromycin A | 37°C, pH 2, ionic strength μ = 0.02 | Undergoes 10% decay in 3.7 seconds. | [2][3] |
Anhydroerythromycin A, being the product of acid degradation, is inherently stable under acidic conditions.
Effect on Cytochrome P450 (CYP3A4)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Stock Solutions:
-
Dissolve Erythromycin A and Anhydroerythromycin A in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.
2. Serial Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the working stock solutions with CAMHB to achieve the desired concentration range.
3. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) on an appropriate agar (B569324) plate.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
HPLC Method for Analysis of Erythromycin A and Anhydroerythromycin A
A stability-indicating high-performance liquid chromatographic (HPLC) method can be used for the simultaneous determination of Erythromycin A and Anhydroerythromycin A.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 70°C.
Sample Preparation:
-
Dissolve the sample containing Erythromycin A and/or Anhydroerythromycin A in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The retention times for Erythromycin A and Anhydroerythromycin A are determined using reference standards.
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of the standards.
Conclusion
The structural transformation of Erythromycin A to Anhydroerythromycin A under acidic conditions leads to a profound loss of antibacterial activity and an increase in the potential for drug-drug interactions through more potent CYP3A4 inhibition. This comparative guide highlights the critical importance of considering the stability of Erythromycin A in formulation and therapeutic applications. The provided experimental protocols offer standardized methods for researchers to further investigate and compare these and other related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced resistance to erythromycin is conferred by the enterococcal msrC determinant in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impurity Profiling of Erythromycin Batches
This guide provides a comprehensive comparison of impurity profiling for different batches of Erythromycin (B1671065), aimed at researchers, scientists, and professionals in drug development. It outlines the analytical methodologies, presents data in a comparative format, and includes detailed experimental protocols. The objective is to offer a framework for assessing the purity and consistency of Erythromycin, a critical aspect of quality control in the pharmaceutical industry.
Erythromycin is a macrolide antibiotic produced through fermentation, and its impurity profile can vary between manufacturing batches.[1][2] These impurities can arise from the fermentation process, degradation of the active pharmaceutical ingredient (API), or subsequent synthetic modifications.[3] Regulatory bodies like the FDA and EMA have strict guidelines for permissible impurity levels, making robust analytical methods essential.[4][5]
Common Impurities in Erythromycin
Several related substances and degradation products have been identified as common impurities in Erythromycin. Understanding these impurities is the first step in developing a comprehensive profiling method. The main analytical techniques for identification and quantification are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS) for structural elucidation.[3] For definitive structural confirmation of novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed after isolation.[6][7]
Table 1: Common Erythromycin-Related Impurities
| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) |
| Erythromycin B | EP Impurity B | C37H67NO12 | 717.9 |
| Erythromycin C | EP Impurity C | C36H65NO13 | 719.9 |
| Erythromycin D | EP Impurity D | C37H65NO12 | 715.9[8] |
| Erythromycin E | EP Impurity E | C37H65NO13 | 731.9 |
| Erythromycin F | - | C37H69NO14 | 751.9 |
| Anhydroerythromycin A | EP Impurity F | C37H65NO12 | 715.9 |
| Erythromycin A Enol Ether | EP Impurity E | C37H65NO12 | 715.9 |
| N-Demethylerythromycin A | EP Impurity H | C36H65NO13 | 719.9 |
| Erythronolide B | EP Impurity N | C21H38O7 | 402.5[8] |
| Pseudoerythromycin A enol ether | EP Impurity I | C37H65NO12 | 715.9 |
Comparative Analysis of Three Hypothetical Erythromycin Batches
To illustrate how impurity profiles can be compared across different batches, the following table summarizes hypothetical data obtained from HPLC analysis. The percentages are based on the relative peak area compared to the total area of all peaks.
Table 2: Hypothetical Impurity Profile Comparison of Three Erythromycin Batches
| Impurity Name | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| Erythromycin C | 6.7 | 0.15 | 0.25 | 0.18 |
| N-Demethylerythromycin A | 9.2 | 0.45 | 0.30 | 0.51 |
| Erythromycin A | 13.9 | 98.5 | 98.8 | 98.2 |
| Anhydroerythromycin A | 19.9 | 0.20 | 0.15 | 0.35 |
| Erythromycin B | 26.3 | 0.65 | 0.40 | 0.70 |
| Unknown Impurity 1 | 28.1 | 0.05 | Not Detected | 0.06 |
| Total Impurities | - | 1.50 | 1.20 | 1.80 |
This comparative table allows for a quick assessment of batch-to-batch variability, highlighting differences in the levels of known impurities and the presence of any new or unknown substances.
Experimental Protocols
Accurate impurity profiling relies on validated and detailed analytical methods. Below are representative protocols for the analysis of Erythromycin impurities.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification
This protocol is a composite method based on several published studies for the separation and quantification of Erythromycin and its related substances.[9][10][11]
a) Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the Erythromycin sample in the mobile phase to obtain a final concentration of approximately 4.0 mg/mL.[12]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
b) Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[11]
-
Mobile Phase A: 0.4% Ammonium (B1175870) Hydroxide in water.[11]
-
Mobile Phase B: Methanol.[11]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 20 80 35 20 80 40 60 40 | 45 | 60 | 40 |
c) Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage area of each impurity peak relative to the total area of all peaks.
-
Identify known impurities by comparing their retention times with those of reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is crucial for identifying unknown impurities or confirming the identity of known ones by providing molecular weight information.[13][14]
a) Sample Preparation:
-
Prepare the sample as described for HPLC analysis, but potentially at a lower concentration (e.g., 0.1-1.0 mg/mL) depending on the sensitivity of the mass spectrometer.
b) LC-MS Conditions:
-
Liquid Chromatography: Use the same HPLC method as described above or a method with a volatile mobile phase (e.g., using ammonium formate (B1220265) or ammonium acetate (B1210297) buffer instead of phosphate (B84403) buffers).[13][14]
-
Mass Spectrometry:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For novel impurities that cannot be identified by MS alone, isolation followed by NMR analysis is the definitive method for structural confirmation.[7][16]
a) Sample Preparation:
-
Isolate the unknown impurity using preparative HPLC.
-
Evaporate the solvent to obtain the purified impurity.
-
Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
b) NMR Experiments:
-
Conduct a series of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully characterize the chemical structure.[7][16]
Workflow for Erythromycin Impurity Profiling
The following diagram illustrates the logical workflow for a comprehensive impurity profiling study of Erythromycin batches.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. gmp-navigator.com [gmp-navigator.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. veeprho.com [veeprho.com]
- 5. Guidelines for Antibiotic group drug substances for the limit of Nitrosamine impurities . (Eg. Azithromycin, Erythromycin ) - About Nitrosamines Exchange - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Isolation and identification of a novel impurity of erythromycin A 9-oxime desosaminehydrazinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of four unknown impurities in azithromycin and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin EP Impurity N | SynZeal [synzeal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
Head-to-head comparison of Erythromycin E and F
A detailed analysis of the available data on two key metabolites of Erythromycin (B1671065) A.
For Researchers, Scientists, and Drug Development Professionals.
Physicochemical Properties
Erythromycin E and F are structurally related macrolide compounds, differing by a single hydroxyl group. This subtle structural variation can influence their physicochemical properties, which in turn may affect their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Erythromycin F |
| Molecular Formula | C37H65NO14 | C37H67NO14 |
| Molecular Weight | 747.9 g/mol | 749.93 g/mol |
| Chemical Structure | A 14-membered macrolide lactone ring with desosamine (B1220255) and cladinose (B132029) sugars. Contains an additional ketone group compared to Erythromycin F. | A 14-membered macrolide lactone ring with desosamine and cladinose sugars. Contains an additional hydroxyl group compared to this compound. |
Pharmacodynamics and Mechanism of Action
Both this compound and F are expected to share the same mechanism of action as other macrolide antibiotics. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptidyl-tRNA.
Pharmacokinetics
The pharmacokinetic profiles of this compound and F have not been extensively studied in a comparative manner. As metabolites of Erythromycin A, their formation and clearance are dependent on the metabolism of the parent drug. Erythromycin and its metabolites are primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The structural differences between this compound and F may lead to variations in their metabolism and excretion rates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for macrolide antibiotics and a standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
A Comparative Guide to Stability-Indicating Assay Methods for Erythromycin
This guide provides a comprehensive comparison of various analytical methods for the validation of a stability-indicating assay for Erythromycin (B1671065). The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are objectively compared, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical method for their specific needs.
Comparison of Analytical Methods
The choice of an analytical method for a stability-indicating assay of Erythromycin depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following tables summarize the performance characteristics of HPLC-UV, UPLC, and LC-MS/MS methods based on published validation data.
Table 1: Performance Characteristics of HPLC-UV Methods
| Validation Parameter | Reported Values | Reference |
| Linearity (Correlation Coefficient, r²) | 0.999 | [1] |
| Linearity Range | 2-12 µg/mL & 62.5-375 µg/mL | [1] |
| Accuracy (% Recovery) | 99.5% | [2] |
| Precision (%RSD) | <0.65% (Intra- and Inter-day) | [2] |
| Limit of Detection (LOD) | 0.018 µg/mL & 0.160 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.055 µg/mL & 0.485 µg/mL | [1] |
Table 2: Performance Characteristics of UPLC Methods
| Validation Parameter | Reported Values | Reference |
| Linearity (Correlation Coefficient, r²) | 0.9995 | [3] |
| Linearity Range | LOQ to 200% of critical limit | [2] |
| Accuracy (% Recovery) | Not explicitly stated | |
| Precision (%RSD) | 0.4% (System), 0.2-1.7% (Method) | [2] |
| Limit of Detection (LOD) | 0.153 µg/mL | [2] |
| Limit of Quantification (LOQ) | <3.1% RSD at LOQ | [2][3] |
Table 3: Performance Characteristics of LC-MS/MS Methods
| Validation Parameter | Reported Values | Reference |
| Linearity (Correlation Coefficient) | 0.995 to 1.000 | [4] |
| Linearity Range | 0.5-50 ng/mL and 50-5000 ng/mL | [4] |
| Accuracy (% Recovery) | 88-105% (QC samples) | [4] |
| Precision (%RSD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [4] |
Experimental Protocols
Detailed methodologies for the analytical methods and forced degradation studies are crucial for reproducibility and comparison.
Analytical Method Protocols
-
HPLC-UV Method:
-
Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 0.01N phosphate (B84403) buffer and acetonitrile (B52724) (35:65 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 224 nm[1]
-
Sample Preparation: Twenty tablets are weighed, and an amount of powder equivalent to the average tablet weight is dissolved in the mobile phase to achieve a known concentration. The solution is sonicated and filtered before injection.[1]
-
-
UPLC Method:
-
Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase: A mixture of 0.002M di-potassium hydrogen phosphate and acetonitrile (53:47 v/v)[5]
-
Flow Rate: 0.6 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Detection: UV at 210 nm[5]
-
Sample Preparation: A stock solution of Erythromycin is prepared by accurately weighing the standard and dissolving it in a suitable solvent. Working standards are prepared by diluting the stock solution.[2]
-
-
LC-MS/MS Method:
-
Column: Inertsil ODS-2 (50 mm x 3.0 mm, 5 µm) with a C8 guard column[4]
-
Mobile Phase: Acetonitrile and water (1:1) with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid[4]
-
Flow Rate: 0.7 mL/min[4]
-
Ionization: Turbo-Ionspray source[4]
-
Detection: Triple quadrupole mass spectrometer in Multi-Reaction Monitoring (MRM) mode[4]
-
Sample Preparation: Plasma samples are alkalized, followed by a one-step liquid-liquid extraction. The extract is then dried and reconstituted before injection.[4]
-
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[2][6] The drug substance is subjected to various stress conditions to produce degradation products.
-
Acid Degradation: Erythromycin is dissolved in 1N HCl and stored at room temperature for one week. The reaction is then quenched by dilution with a saturated NaHCO3 solution.[7][8]
-
Base Degradation: Erythromycin is subjected to basic conditions to induce degradation.[6]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide.[6]
-
Thermal Degradation: Erythromycin is exposed to elevated temperatures.[6]
-
Photolytic Degradation: The drug substance is exposed to UV light.[6]
Visualizations
Diagrams are provided to illustrate key processes and relationships in the validation of a stability-indicating assay for Erythromycin.
Conclusion
The selection of an appropriate stability-indicating assay method for Erythromycin is critical for ensuring the quality and safety of pharmaceutical products.
-
HPLC-UV is a robust and widely accessible technique suitable for routine quality control testing. It offers good precision and accuracy for the quantification of Erythromycin.[1][2]
-
UPLC provides a significant advantage in terms of speed and resolution, with a notable reduction in analysis time compared to conventional HPLC.[3] This makes it a more efficient option for high-throughput environments.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and the analysis of complex matrices where trace-level detection is required.[4]
Ultimately, the choice of method should be based on the specific application, available instrumentation, and the required level of sensitivity and selectivity. All three methods, when properly validated according to ICH guidelines, can serve as effective stability-indicating assays for Erythromycin.
References
- 1. oaji.net [oaji.net]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Erythromycin
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Erythromycin (B1671065) is paramount. The choice of analytical method significantly impacts the quality and integrity of data, particularly concerning the method's ability to differentiate the active pharmaceutical ingredient (API) from related substances, degradation products, and matrix components. This guide provides an objective comparison of the specificity and selectivity of common analytical methods for Erythromycin, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a balance of performance characteristics. The following table summarizes key validation parameters that highlight the specificity and selectivity of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.
| Parameter | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Specificity | Good; can resolve Erythromycin from many related substances and degradation products through chromatographic separation.[1][2] Forced degradation studies are essential to demonstrate stability-indicating capabilities.[1][3] | Excellent; provides a high degree of certainty in analyte identification through mass-to-charge ratio (m/z) and fragmentation patterns.[4][5] Can resolve co-eluting peaks that are not separable by chromatography alone.[6][7] | Moderate; measures the biological activity and can be susceptible to interference from other biologically active substances.[8][9] Lacks the ability to distinguish between different active forms of the antibiotic.[10] |
| Selectivity | Good; dependent on chromatographic conditions (column, mobile phase, pH) to achieve separation from impurities.[11][12] | Excellent; highly selective due to the use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[5][13] | Low; responds to any substance that inhibits the growth of the test microorganism, leading to a lack of selectivity.[9][10] |
| Limit of Detection (LOD) | ~0.006 mg/mL[14] | As low as 0.25 ng/mL[5] | Dependent on the microorganism and assay conditions. |
| Limit of Quantification (LOQ) | ~0.02 mg/mL[14] | As low as 0.5 ng/mL[13] | Dependent on the microorganism and assay conditions. |
| Precision (%RSD) | < 2%[1][15] | < 1%[5] | Generally higher variability than chromatographic methods.[8][16] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing analytical methods. The following sections outline typical experimental protocols for HPLC-UV, LC-MS/MS, and Microbiological Assays for Erythromycin analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control and quantification of Erythromycin in pharmaceutical formulations.[8]
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to 100 mg of Erythromycin.
-
Transfer to a 10 mL volumetric flask and dissolve in methanol.
-
Dilute a portion of this solution with a suitable buffer to the desired concentration.[17]
-
Filter the final solution through a 0.2 µm nylon filter before injection.[15]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][18]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium) and an organic solvent (e.g., acetonitrile) in a specific ratio and pH.[11][19]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Injection Volume: 20 µL.
Specificity Assessment (Forced Degradation): To confirm the stability-indicating nature of the method, forced degradation studies are performed.[1] This involves subjecting the Erythromycin sample to stress conditions such as:
-
Acid Hydrolysis: 1N HCl at room temperature for one week.[6]
-
Base Hydrolysis: 1N NaOH.
-
Oxidative Degradation: 3% H₂O₂.
-
Thermal Degradation: Heating at an elevated temperature.
-
Photolytic Degradation: Exposure to UV light.
The chromatograms of the stressed samples are then compared to that of an unstressed sample to ensure that degradation product peaks are well-resolved from the main Erythromycin peak.[2][20]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bioanalytical and pharmaceutical quantification due to its superior sensitivity and selectivity.[4]
Sample Preparation:
-
For plasma samples, perform a liquid-liquid extraction. Alkalize 0.5 mL of plasma and extract with a suitable organic solvent.[13]
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.[13]
LC-MS/MS Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.[4]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B52724) (B).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity.[13]
Microbiological Assay
This method determines the potency of Erythromycin by measuring its inhibitory effect on a susceptible microorganism.[14]
Preparation of Inoculum:
-
Use a susceptible test organism such as Bacillus pumilus.[17]
-
Inoculate a loopful of the culture into a suitable broth and incubate.[17]
Assay Procedure (Cylinder-Plate Method):
-
Prepare sterile petri plates with an appropriate agar (B569324) medium (e.g., Antibiotic Assay No. 11).[17]
-
Inoculate the medium with the prepared culture.
-
Create wells in the agar using a sterile borer.
-
Add standard solutions of Erythromycin and sample solutions into opposite wells.
-
Allow for pre-diffusion of the antibiotic.
-
Incubate the plates at a specified temperature for 18-24 hours.[17]
-
Measure the diameter of the zones of inhibition. The potency of the sample is calculated by comparing the size of the inhibition zone with that produced by the standard.[9]
Visualizing Workflows and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Caption: Experimental workflow for Erythromycin analysis using HPLC-UV.
Caption: Experimental workflow for Erythromycin analysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 11. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmadekho.com [pharmadekho.com]
- 18. asianpubs.org [asianpubs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Erythromycin E Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of erythromycin (B1671065) and its related substances is critical for ensuring drug quality, safety, and efficacy. Erythromycin E is one of the key related substances that requires careful monitoring. This guide provides an objective comparison of the performance of various analytical methods for the quantification of this compound, supported by experimental data.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, and throughput. The following table summarizes the performance characteristics of common analytical techniques.
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) | Linearity (r²) |
| LC-MS/MS | Erythromycin A and related substances | ≥98.82%[1] | ≤0.52%[1] | <7.3 ng/mL (for related substances)[1] | ≥0.991[1] |
| HPLC-UV | Erythromycin | 101.27 - 104.99%[2] | ~0.6%[3] | 0.0196 mg/mL[2] | 0.9997[2] |
| UPLC | Erythromycin | 99.5% (conventional RP-HPLC)[4] | 0.2% - 1.7% (method precision)[4] | <3.1% RSD at LOQ concentration[4] | >0.99[5] |
| Spectrophotometry | Erythromycin | Within 4% relative error | <1% (intra-day), <10% (inter-day) | Not specified | 0.995 |
| Microbiological Assay | Erythromycin | Not specified | Prone to lower precision[2] | Not specified | Method dependent[6] |
Note: Data for this compound is often reported collectively with other "related substances." The values presented for LC-MS/MS are for this group.
Experimental Workflows and Signaling Pathways
A general workflow for the quantification of this compound in a pharmaceutical sample involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for this compound quantification.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying this compound, especially at low impurity levels.[1]
-
Sample Preparation:
-
Accurately weigh and dissolve the erythromycin sample in a suitable solvent mixture, such as acetonitrile (B52724) and water.
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with polar endcapping is often used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for this compound would be monitored.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique for the quantification of erythromycin and its related substances.[2][3]
-
Sample Preparation:
-
Prepare a stock solution of the erythromycin sample by dissolving it in a suitable diluent (e.g., a mixture of buffer and organic solvent).
-
Further dilute the stock solution to the desired concentration for analysis.
-
Filter the sample through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed.[2]
-
Mobile Phase: An isocratic or gradient mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.[2]
-
Flow Rate: Typically in the range of 1.0-1.5 mL/min.
-
Column Temperature: Often elevated (e.g., 45°C) to improve peak shape and resolution.[2]
-
UV Detection: Wavelength is typically set around 200-215 nm.[2]
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.[4][7]
-
Sample Preparation:
-
Similar to HPLC, dissolve the sample in an appropriate diluent.
-
For cleaning validation swab samples, the swab is extracted with the diluent.
-
Filter the resulting solution through a 0.2 µm filter.[4]
-
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size column, such as a BEH C18 column.[5]
-
Mobile Phase: A gradient system is often used, for instance, with a buffer solution and methanol.[7]
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a specific temperature, for example, 50°C.[7]
-
UV Detection: Monitoring is usually performed at around 210 nm.[7]
-
Method Selection Considerations
The choice of analytical method for this compound quantification should be guided by the specific requirements of the analysis.
Caption: Logic for selecting an analytical method.
-
LC-MS/MS is the gold standard for high sensitivity and specificity, making it ideal for the detection of trace-level impurities and for complex matrices.[1]
-
UPLC provides a significant advantage in terms of speed and resolution, making it suitable for high-throughput screening and routine quality control.[7]
-
HPLC-UV is a reliable and widely accessible method that offers a good balance of performance and cost-effectiveness for routine quantification.[2]
-
Spectrophotometric and Microbiological Assays , while simpler, generally lack the specificity and precision required for the quantification of individual related substances like this compound and are more suited for determining the total potency of the active pharmaceutical ingredient.[6]
References
- 1. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Robustness of Analytical Procedures for Erythromycin E: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative analysis of the robustness of common analytical techniques used for the quantification of Erythromycin E: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Robustness in this compound Analytical Methods
The robustness of an analytical method is determined by assessing the impact of minor variations in its operational parameters on the accuracy and precision of the results. The following tables summarize the typical parameters investigated during robustness testing for HPLC, UPLC, and LC-MS methods for this compound analysis, along with common acceptance criteria. This data is synthesized from various validation studies to provide a comparative overview.
Table 1: Robustness Testing Parameters and Acceptance Criteria for HPLC and UPLC Methods
| Parameter | Variation | HPLC Method | UPLC Method | Acceptance Criteria |
| Mobile Phase Composition | Organic phase ± 2% | Assay ± 2.0% RSD of peak area ≤ 2.0% | Assay ± 2.0% RSD of peak area ≤ 2.0% | System suitability parameters (e.g., tailing factor, theoretical plates) meet specifications. |
| Mobile Phase pH | ± 0.2 units | Assay ± 2.0% RSD of peak area ≤ 2.0% | Assay ± 2.0% RSD of peak area ≤ 2.0% | No significant change in peak shape or retention time. |
| Column Temperature | ± 5 °C | Assay ± 2.0% RSD of peak area ≤ 2.0% | Assay ± 2.0% RSD of peak area ≤ 2.0% | Resolution between this compound and impurities remains acceptable. |
| Flow Rate | ± 0.1 mL/min | Assay ± 2.0% RSD of peak area ≤ 2.0% | Assay ± 0.05 mL/min Assay ± 2.0% RSD of peak area ≤ 2.0% | Retention time shifts are predictable and reproducible. |
| Wavelength | ± 2 nm | Assay ± 2.0% RSD of peak area ≤ 2.0% | Assay ± 2.0% RSD of peak area ≤ 2.0% | No significant impact on sensitivity or linearity. |
Table 2: Robustness Testing Parameters and Acceptance Criteria for LC-MS Method
| Parameter | Variation | LC-MS Method | Acceptance Criteria |
| Mobile Phase Composition | Organic phase ± 2% | Assay ± 5.0% RSD of peak area ≤ 5.0% | System suitability parameters meet specifications. |
| Mobile Phase pH | ± 0.2 units | Assay ± 5.0% RSD of peak area ≤ 5.0% | No significant change in ionization efficiency. |
| Column Temperature | ± 5 °C | Assay ± 5.0% RSD of peak area ≤ 5.0% | Resolution between this compound and impurities remains acceptable. |
| Flow Rate | ± 0.05 mL/min | Assay ± 5.0% RSD of peak area ≤ 5.0% | Retention time shifts are predictable and reproducible. |
| Ion Source Parameters | e.g., Capillary Voltage ± 5% | Signal intensity variation within acceptable range (e.g., ± 15%) | No evidence of in-source fragmentation or instability. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of robustness studies. Below are representative experimental protocols for robustness testing of an HPLC method for this compound.
Protocol 1: Robustness Testing of an HPLC Method for this compound
1. Objective: To assess the robustness of the HPLC analytical method for the quantification of this compound by intentionally varying key chromatographic parameters.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) Hydroxide (B78521) solution
-
Water (HPLC grade)
-
HPLC column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL.
4. Chromatographic Conditions (Nominal):
-
Mobile Phase: A gradient of 0.4% ammonium hydroxide in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
5. Robustness Parameter Variations:
-
Flow Rate: Analyze the standard solution at flow rates of 0.9 mL/min and 1.1 mL/min.
-
Column Temperature: Analyze the standard solution at column temperatures of 25 °C and 35 °C.
-
Mobile Phase Composition:
-
Vary the initial concentration of the organic solvent (Methanol) by ±2%.
-
Prepare mobile phases with these adjusted compositions and analyze the standard solution.
-
-
Mobile Phase pH (if applicable):
-
Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Prepare mobile phases with the adjusted pH and analyze the standard solution.
-
6. Data Analysis:
-
For each condition, inject the standard solution in triplicate.
-
Calculate the mean peak area, retention time, tailing factor, and theoretical plates.
-
Calculate the percentage relative standard deviation (%RSD) for the peak areas.
-
Compare the results obtained under the varied conditions with those from the nominal conditions.
7. Acceptance Criteria:
-
The %RSD of the peak area for replicate injections should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The resolution between this compound and any adjacent peaks should be ≥ 2.0.
-
The assay results under all varied conditions should be within 98.0% to 102.0% of the nominal condition results.
Visualizations
Diagrams illustrating the workflow and logical relationships of the robustness testing process can aid in understanding the experimental design.
Caption: Workflow for robustness testing of an analytical method.
A Comparative Guide to Erythromycin Production in Diverse Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erythromycin (B1671065) production levels in various fermentation media, supported by experimental data from peer-reviewed studies. The aim is to offer a comprehensive resource for optimizing Erythromycin fermentation processes. The data presented primarily pertains to Erythromycin A, the most clinically significant and abundant component of the Erythromycin complex produced by Saccharopolyspora erythraea. No significant research focusing on the differential production of "Erythromycin E" in various fermentation media was identified, suggesting the user may have been referring to the Erythromycin complex in general or Erythromycin A specifically.
Data Presentation: Erythromycin Yield in Different Fermentation Media
The following table summarizes the quantitative data on Erythromycin production in various media compositions as reported in several studies. It is important to note that direct comparison between studies can be challenging due to variations in the specific strains of Saccharopolyspora erythraea used, as well as differences in fermentation conditions such as temperature, pH, and agitation speed.
| Medium Type | Key Components | Erythromycin Yield (mg/L) | Reference Strain | Source |
| Glucose-Based Medium | Glucose, Corn Steep Liquor, Ammonium Sulphate | ~450 | S. erythraea | (Elenshasy et al.) |
| Molasses-Based Medium | Sugar Cane Molasses (60 g/L), Corn Steep Liquor, Ammonium Sulphate | 600 | S. erythraea | (Elenshasy et al.) |
| Molasses-Based with Propanol | Sugar Cane Molasses (60 g/L), Corn Steep Liquor, Ammonium Sulphate, n-propanol (1% v/v) | 720 | S. erythraea | (Elenshasy et al.) |
| Complex Medium with Ammonium Sulfate Supplementation | Not specified in detail, but a refined process from a base medium. | 1125.66 | S. erythraea E3-ΔsucC | (Shao et al.) |
| Agro-Industrial Waste Medium | Beet Molasses, Corn Steep Liquor | 231.8 | S. erythraea NCIMB 12462 | (Farid et al.) |
| Seed Medium II | Starch, Casein | 2710 | S. erythraea MTCC 1103 | (Hamedi et al.) |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Erythromycin production.
Fermentation of Saccharopolyspora erythraea
a. Microorganism and Inoculum Preparation:
-
Strain: Saccharopolyspora erythraea (specific strain varies by study, e.g., NCIMB 12462, MTCC 1103).
-
Maintenance: The strain is typically maintained on starch nitrate (B79036) agar (B569324) medium.
-
Inoculum: A seed culture is prepared by inoculating a suitable seed medium (e.g., containing corn starch, yeast extract, and whole-milk powder) and incubating for 48-72 hours at 28-34°C on a rotary shaker.
b. Fermentation Media:
-
Glucose-Based Medium (example composition): 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, and 0.6% CaCO₃, with pH adjusted to 6.8-7.0.
-
Molasses-Based Medium: Similar to the glucose-based medium but with glucose replaced by sugar cane molasses (e.g., 60 g/L).
-
Agro-Industrial Waste Medium (example composition): Beet molasses and corn steep liquor are used as primary carbon and nitrogen sources.
c. Fermentation Conditions:
-
Bioreactor: Fermentation is carried out in shake flasks or laboratory-scale bioreactors.
-
Temperature: Typically maintained between 28°C and 34°C.
-
pH: The pH is generally controlled in the range of 6.8 to 7.2.
-
Agitation: Agitation speed is maintained, for example, at 250 rpm.
-
Aeration: Adequate aeration is provided to maintain dissolved oxygen levels.
-
Supplements: In some protocols, supplements like n-propanol are added to the fermentation broth to enhance production.
Quantification of Erythromycin
a. Sample Preparation:
-
The fermentation broth is first centrifuged to separate the mycelium.
-
The pH of the supernatant is adjusted (e.g., to pH 10) to facilitate extraction.
-
Erythromycin is extracted from the supernatant using an organic solvent such as acetonitrile (B52724) or n-butyl acetate.
-
Further purification may involve a back-extraction step into an acidic aqueous phase.
b. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: A C18 polymeric column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 0.02 M potassium phosphate (B84403) dibasic buffer at pH 9) and an organic solvent like acetonitrile.
-
Detection: Erythromycin is detected by UV absorbance, typically at a wavelength of 205 nm.
-
Quantification: The concentration of Erythromycin is determined by comparing the peak area of the sample to that of a known standard. This method can separate and quantify Erythromycin A, B, and C.[1]
Mandatory Visualization
Erythromycin A Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of Erythromycin A, starting from the precursor 6-deoxyerythronolide B (6-dEB).
Caption: Biosynthetic pathway of Erythromycin A.
Experimental Workflow for Erythromycin Production and Analysis
This diagram outlines the general workflow from the fermentation of Saccharopolyspora erythraea to the quantification of Erythromycin.
Caption: General experimental workflow.
References
Safety Operating Guide
Proper Disposal of Erythromycin E: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Erythromycin E, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks associated with this macrolide antibiotic. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Erythromycin may cause allergic skin reactions, serious eye irritation, and respiratory difficulties if inhaled.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | To prevent eye irritation from dust or splashes.[3][4] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | To avoid allergic skin reactions and direct contact.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation, which can cause allergic or asthmatic symptoms.[3] |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
After skin contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[3]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains or sewers.[5] As of August 21, 2019, no hazardous waste pharmaceuticals can be disposed of down the drain at any healthcare facility.
Waste Identification and Segregation
-
Characterize the this compound waste. Determine if it is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or more stringent state and local regulations.[3][6] Pharmaceutical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
Segregate the waste into a clearly labeled, closed container suitable for chemical waste.[3] Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue or purple containers.[7][8]
Spill Management
-
In case of a spill, avoid creating dust.[3]
-
Wear appropriate PPE.
-
Contain the spill and collect the material using a method that does not generate dust, such as carefully sweeping it up or using a HEPA-filtered vacuum.[3]
-
Place the collected material into a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
Final Disposal
-
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[3] This aligns with the general EPA recommendation for the disposal of many pharmaceutical wastes.[3]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.[3]
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[9]
-
Always dispose of the contents and the container in accordance with all applicable federal, state, and local regulations.[3]
Packaging Disposal
-
Empty containers should be triple-rinsed (or equivalent).[3]
-
The rinsed packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[3]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. bitesizebio.com [bitesizebio.com]
Essential Safety and Operational Guide for Handling Erythromycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Erythromycin. Adherence to these procedures is vital for minimizing exposure risks and ensuring a safe laboratory environment. Erythromycin is recognized as a potential skin and respiratory sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to Erythromycin. Engineering controls, such as handling the substance in a well-ventilated area or under a laboratory hood, are also essential.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][3] | Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant or impervious gloves (e.g., nitrile or butyl rubber) and a lab coat or impervious clothing.[1][4][5] | Prevents skin contact, which can lead to sensitization and allergic skin reactions.[1][2] |
| Respiratory Protection | A NIOSH-approved dust respirator or a full-face respirator.[1][6] | Protects against the inhalation of powdered Erythromycin, which may cause allergy or asthma symptoms.[1][2] Use should be based on a risk assessment, especially if dust formation is likely or exposure limits may be exceeded.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach ensures safety at every stage of handling Erythromycin.
Receiving and Storage
-
Upon receipt, inspect containers for damage or leaks.
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers, protected from light.[5][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Handling and Preparation
-
Engineering Controls: Always handle Erythromycin in a well-ventilated area.[1] The use of a laboratory hood or an exhaust booth with a HEPA filter is recommended to minimize inhalation exposure.[1]
-
Safe Handling Practices:
Spill Management
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, carefully sweep up, vacuum, or absorb the spilled material with an inert substance.[8][9]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[6][9]
-
Thoroughly clean the spill area.[6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Determine if the Erythromycin waste is classified as hazardous waste according to federal (40 CFR 261.3), state, and local regulations.[6][8][9]
-
Collection and Segregation: Collect waste in suitable, closed, and clearly labeled containers.[6]
-
Disposal Method: Engage a licensed professional waste disposal service for final disposal.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method.[6] Do not allow the chemical to enter drains or waterways.[6][9]
-
Packaging Disposal: Empty containers should be triple-rinsed or managed as unused product.[6] Puncture containers to prevent reuse before disposal in a sanitary landfill or through other approved methods.[6]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][6] |
| Eye Contact | Rinse cautiously and thoroughly with water for several minutes.[6][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Workflow for Safe Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. pccarx.com [pccarx.com]
- 6. benchchem.com [benchchem.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
